Methyl 1-acetyl-2-oxoindoline-6-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 1-acetyl-2-oxo-3H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7(14)13-10-5-9(12(16)17-2)4-3-8(10)6-11(13)15/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMXPFXIAXDPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)CC2=C1C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657817 | |
| Record name | Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676326-36-6 | |
| Record name | Methyl 1-acetyl-2-oxoindoline-6-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676326366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 1-ACETYL-2-OXOINDOLINE-6-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW3VK66XEB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate
Abstract
This technical guide provides an in-depth exploration of the synthesis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate, a pivotal intermediate in contemporary pharmaceutical development. Notably, it serves as a key building block in the synthesis of Nintedanib, an angiokinase inhibitor employed in the treatment of idiopathic pulmonary fibrosis[1]. This document is structured to provide researchers, scientists, and drug development professionals with a detailed, scientifically-grounded protocol, complete with mechanistic insights and practical considerations for successful synthesis. We will elucidate the primary synthetic route, focusing on the N-acetylation of Methyl 2-oxoindoline-6-carboxylate, and provide a self-validating experimental protocol grounded in authoritative literature.
Introduction: Strategic Importance of the Target Molecule
The 2-oxoindole (or oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds[2][3]. This compound (Compound 2 ) is of particular interest due to its role as a direct precursor to advanced pharmaceutical intermediates. Its synthesis is a critical step in the manufacturing pathway of Nintedanib, a multi-target tyrosine kinase inhibitor[4]. The efficient and scalable synthesis of this molecule is therefore a subject of considerable importance in process chemistry and drug discovery. This guide focuses on the most direct and industrially relevant method for its preparation.
Overview of the Primary Synthetic Pathway
The most prevalent and straightforward synthesis of this compound involves the direct N-acetylation of its precursor, Methyl 2-oxoindoline-6-carboxylate (Compound 1 ). This transformation is typically achieved using a strong acetylating agent, such as acetic anhydride, under thermal conditions.
Caption: High-level overview of the N-acetylation reaction.
Detailed Experimental Protocol & Mechanistic Insight
The protocol described herein is a robust method for the N-acetylation of the oxindole core. The causality behind the choice of reagents and conditions is critical for ensuring a high yield and purity of the final product.
Starting Material: Methyl 2-oxoindoline-6-carboxylate (1)
The precursor, Methyl 2-oxoindoline-6-carboxylate, is a key intermediate that can be prepared via several known methods[4][5]. A common route involves the reductive cyclization of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate[4]. For the purposes of this guide, we will assume the availability of this starting material.
Core Reaction: N-Acetylation
The conversion of the secondary amide in the oxindole ring to a tertiary N-acetyl amide is the central transformation. Acetic anhydride serves as both the acetylating agent and, in some procedures, the reaction solvent.
Reaction Mechanism: The lone pair of electrons on the nitrogen atom of the oxindole ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating a stable acetate leaving group and forming the N-acetylated product. The acidic proton on the nitrogen is lost in the process, typically to the acetate byproduct, forming acetic acid.
Caption: Simplified mechanism of N-acetylation.
Step-by-Step Laboratory Procedure
This protocol is adapted from established large-scale synthesis procedures described in the literature[6][7].
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add Methyl 2-oxoindoline-6-carboxylate (1 ).
-
Reagent Addition: Add a significant molar excess of acetic anhydride. For example, for each mole of the starting material, 17-20 equivalents of acetic anhydride can be used[6][7]. The use of a high-boiling aromatic solvent like xylene is optional but can aid in temperature control and subsequent workup[7].
-
Thermal Conditions: Heat the reaction mixture to a temperature between 120°C and 130°C[6][7]. The high temperature is necessary to overcome the relative stability of the oxindole nitrogen and drive the acylation to completion.
-
Reaction Monitoring: Maintain the temperature and stir the mixture for 6 to 8 hours[6]. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound (2 ), will often precipitate out of the cooled solution[6].
-
Collect the precipitated solid by filtration.
-
Wash the solid with a non-polar solvent, such as petroleum ether or methylcyclohexane, to remove residual acetic anhydride and other impurities[6].
-
Dry the isolated solid under vacuum to obtain the final product. A yield of approximately 73% can be expected with this stepwise method[6][7].
-
Data Presentation and Product Validation
For a successful synthesis, it is crucial to validate the identity and purity of the final product. The following table summarizes the quantitative aspects of the protocol.
| Parameter | Value | Reference |
| Starting Material | Methyl 2-oxoindoline-6-carboxylate | [5] |
| Molecular Formula | C₁₀H₉NO₃ | [5] |
| Molecular Weight | 191.18 g/mol | [5] |
| Acetylation Reagent | Acetic Anhydride | [6] |
| Molar Equivalents | 17-20 | [6][7] |
| Reaction Conditions | ||
| Temperature | 120-130 °C | [6][7] |
| Time | 6-8 hours | [6] |
| Product | This compound | [8] |
| Molecular Formula | C₁₂H₁₁NO₄ | [8] |
| Molecular Weight | 233.22 g/mol | [8] |
| Expected Yield | ~73% | [6][7] |
| Physical Form | Solid |
Product Characterization:
-
Melting Point: Compare the observed melting point with literature values.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure, showing the appearance of a methyl singlet for the acetyl group and shifts in the aromatic and backbone protons.
-
Infrared (IR) Spectroscopy: Look for the characteristic carbonyl stretching frequencies of the amide and ester groups.
-
Mass Spectrometry (MS): Verify the molecular weight of the product.
Discussion of Alternative N-Acylation Methodologies
While the thermal acetic anhydride method is robust, it is important to be aware of other N-acylation techniques that offer milder conditions or different substrate scopes. These methods are widely used for the N-acylation of indoles and related heterocycles.
-
Base-Catalyzed Acylation: This involves generating an indole anion with a base (e.g., NaH, KOH) followed by reaction with an acyl halide.[9][10] This avoids high temperatures but requires handling strong bases and moisture-sensitive acyl halides.
-
Coupling Agent-Mediated Acylation: Reagents like dicyclohexylcarbodiimide (DCC) can be used to directly couple a carboxylic acid to the indole nitrogen, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[9] This method is mild and avoids the need to prepare acyl chlorides.
-
Thioester Acylation: Thioesters can serve as stable and chemoselective acyl sources for the N-acylation of indoles under mild conditions[11].
-
Boric Acid Catalysis: Direct acylation of indoles with carboxylic acids has been achieved using boric acid as a catalyst in refluxing mesitylene[12].
Conclusion
The synthesis of this compound via N-acetylation with acetic anhydride is a well-established and scalable method crucial for the production of advanced pharmaceutical agents like Nintedanib. This guide has provided a detailed, step-by-step protocol grounded in scientific literature, complete with mechanistic rationale and validation criteria. By understanding the causality behind the experimental choices and being aware of alternative methodologies, researchers can confidently and efficiently produce this valuable synthetic intermediate.
References
- 1. This compound | 676326-36-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.irapa.org [journals.irapa.org]
- 4. tdcommons.org [tdcommons.org]
- 5. methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8|ZaiQi Bio-Tech [chemzq.com]
- 6. patents.justia.com [patents.justia.com]
- 7. CN112592307B - Preparation method of nintedanib intermediate - Google Patents [patents.google.com]
- 8. GSRS [precision.fda.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Chemoselective N-acylation of indoles using thioesters as acyl source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-depth Technical Guide to Dabrafenib: A Selective BRAF Kinase Inhibitor
A Note on Chemical Identification: The CAS number 676326-36-6 provided in the query corresponds to Methyl 1-acetyl-2-oxoindoline-6-carboxylate, a chemical intermediate.[][2][3] However, the request for an in-depth technical guide for researchers and drug development professionals, including details on signaling pathways and clinical applications, strongly indicates that the intended subject is the targeted anti-cancer agent Dabrafenib (GSK2118436). This guide will proceed with a comprehensive overview of Dabrafenib.
Introduction: The Advent of Targeted Therapy in BRAF-Mutant Cancers
Dabrafenib, sold under the brand name Tafinlar, is a cornerstone in the targeted therapy of cancers driven by mutations in the BRAF gene.[4] As a potent, ATP-competitive inhibitor of the RAF family of serine/threonine protein kinases, its development marked a significant advancement in personalized oncology.[5][6] This guide provides a detailed exploration of Dabrafenib's chemical properties, mechanism of action, preclinical characterization, and clinical applications for researchers, scientists, and drug development professionals.
Core Properties of Dabrafenib
Dabrafenib's efficacy and selectivity are rooted in its unique chemical structure and properties.
| Property | Value | Source |
| IUPAC Name | N-(3-(5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide | [7] |
| Synonyms | GSK2118436, Tafinlar, Finlee | [4][8] |
| Molecular Formula | C23H20F3N5O2S2 | [6] |
| Molecular Weight | 519.56 g/mol | [6] |
| Solubility | Soluble in DMSO | [8] |
| Storage | Store lyophilized powder at -20°C. Once in solution, store at -20°C and use within 3 months. | [9] |
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is a critical signaling cascade that regulates cell growth, proliferation, and survival.[5] In a significant percentage of cancers, particularly metastatic melanoma, activating mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of this pathway, driving uncontrolled cell proliferation.[5]
Dabrafenib is designed to selectively inhibit the mutated BRAF kinase.[5][10] It binds to the ATP-binding site of the BRAF V600E mutant, preventing the phosphorylation and activation of downstream MEK and ERK.[5] This blockade of the MAPK pathway ultimately leads to a G1 cell cycle arrest and subsequent apoptosis in cancer cells.[11]
Caption: Dabrafenib inhibits the constitutively active mutant BRAF kinase, blocking downstream signaling in the MAPK pathway.
Selectivity and Potency
Dabrafenib exhibits high selectivity for mutated BRAF kinases over their wild-type counterparts. This selectivity is crucial for minimizing off-target effects.
| Kinase | IC50 (nM) | Source |
| BRAF V600E | 0.6 - 0.8 | [6][8][12] |
| BRAF V600K | 0.5 | [9] |
| BRAF V600D | - | [5] |
| Wild-type BRAF | 3.2 | [8][9] |
| c-RAF | 5.0 | [8][9] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Paradoxical Activation and the Rationale for Combination Therapy
An interesting phenomenon observed with BRAF inhibitors like Dabrafenib is the "paradoxical activation" of the MAPK pathway in BRAF wild-type cells.[5][13] In these cells, the inhibitor can promote the dimerization of RAF kinases, leading to the activation of MEK and ERK.[5] This is thought to be the mechanism behind the development of secondary cutaneous squamous cell carcinomas in some patients.[11]
To overcome this and to combat acquired resistance, Dabrafenib is often co-administered with a MEK inhibitor, such as Trametinib.[5][11] This combination therapy not only abrogates the paradoxical activation but also leads to improved efficacy and patient outcomes.[7][14]
Preclinical and Clinical Applications
Dabrafenib, both as a single agent and in combination with Trametinib, has been approved for the treatment of various BRAF V600 mutation-positive cancers.[4][15]
Approved Indications:
-
Unresectable or metastatic melanoma with BRAF V600E mutation.[4]
-
In combination with Trametinib for:
-
BRAF V600E/K-mutant unresectable or metastatic melanoma.[4]
-
Adjuvant treatment of BRAF V600E-mutated, stage III melanoma after surgical resection.[4]
-
Metastatic non-small cell lung cancer (NSCLC).[4]
-
Metastatic anaplastic thyroid cancer.[4]
-
Unresectable or metastatic solid tumors.[4]
-
A type of brain tumor called low-grade glioma in pediatric patients.[16]
-
Numerous clinical trials have demonstrated the efficacy of Dabrafenib-based therapies.[17][18][19][20] For instance, in a phase 3 trial for metastatic melanoma, Dabrafenib showed improved progression-free survival compared to standard chemotherapy.[21][22]
Experimental Protocols
Cell-Based Proliferation Assay
This protocol outlines a general procedure to assess the anti-proliferative effect of Dabrafenib on cancer cell lines.
Objective: To determine the half-maximal growth inhibitory concentration (gIC50) of Dabrafenib in BRAF-mutant and wild-type cancer cell lines.
Materials:
-
BRAF V600E mutant cell lines (e.g., A375P, SK-MEL-28) and BRAF wild-type cell lines.[7][9][14]
-
Complete cell culture medium.
-
Dabrafenib stock solution (e.g., 10 mM in DMSO).[9]
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Dabrafenib in a complete culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of Dabrafenib. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 3 days).[7][14]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the cell viability against the Dabrafenib concentration. Calculate the gIC50 value.
Caption: Workflow for a cell-based proliferation assay to determine the gIC50 of Dabrafenib.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of Dabrafenib in a mouse xenograft model.
Objective: To assess the anti-tumor activity of Dabrafenib in a BRAF V600E human tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., CD1 nu/nu).[8]
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant BRAF V600E tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150-200 mm³).[6]
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment: Administer Dabrafenib orally once daily at the desired dose (e.g., 30 mg/kg) for a specified duration (e.g., 14 days).[7][8] The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Monitoring: Monitor animal body weight and overall health.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to analyze biomarkers such as pERK, Ki67, and p27 by immunohistochemistry or Western blot.[11][23]
-
Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis.
Adverse Effects and Safety Profile
The most common side effects of Dabrafenib include papilloma (warts), headache, nausea, vomiting, hyperkeratosis (thickening of the skin), hair loss, rash, joint pain, fever, and tiredness.[4] When used in combination with Trametinib, the incidence and severity of pyrexia (fever) may increase.[13]
Future Directions
Research continues to explore new applications for BRAF inhibitors like Dabrafenib. Ongoing clinical trials are investigating novel combination therapies, including with immunotherapy, and the use of Dabrafenib in other cancer types with BRAF mutations.[17][19] Overcoming resistance to targeted therapies remains a key area of investigation.
Conclusion
Dabrafenib has revolutionized the treatment of BRAF-mutant cancers. Its high selectivity and potency, particularly when combined with MEK inhibitors, have significantly improved patient outcomes. A thorough understanding of its mechanism of action, preclinical and clinical data, and associated experimental protocols is essential for researchers and clinicians working to further advance the field of targeted cancer therapy.
References
- 2. This compound | 676326-36-6 [chemicalbook.com]
- 3. Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate - C12H11NO4 | CSSB00015188306 [chem-space.com]
- 4. Dabrafenib - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]
- 7. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 8. apexbt.com [apexbt.com]
- 9. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]
- 10. Dabrafenib - Side Effects, Uses, Dosage, Overdose, Pregnancy, Alcohol | RxWiki [rxwiki.com]
- 11. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. novartis.com [novartis.com]
- 14. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dabrafenib: MedlinePlus Drug Information [medlineplus.gov]
- 16. Dabrafenib Uses, Side Effects & Warnings [drugs.com]
- 17. Comprehensive Clinical Trial Data Summation for BRAF‐MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ascopubs.org [ascopubs.org]
- 20. ashpublications.org [ashpublications.org]
- 21. Tafinlar and Mekinist: Two Oral Targeted Kinase Inhibitors for the Treatment of Patients with Metastatic Melanoma and BRAF Mutations [ahdbonline.com]
- 22. cda-amc.ca [cda-amc.ca]
- 23. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
An In-Depth Technical Guide to the Role of Methyl 1-acetyl-2-oxoindoline-6-carboxylate in Modern Pharmaceutical Synthesis
Abstract
This technical guide provides a comprehensive analysis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate, a pivotal intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Nintedanib. Moving beyond a simple procedural overview, this document elucidates the mechanistic rationale behind the synthetic strategy, focusing on the compound's "mechanism of action" within the synthetic pathway. We will explore the strategic importance of the oxindole scaffold, the mechanistic intricacies of its formation via reductive cyclization, and the critical activating role of N-acetylation. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical principles that underpin the synthesis of complex pharmaceutical agents.
Introduction: The Strategic Importance of the Oxindole Scaffold
The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a versatile template for the spatial presentation of functional groups, enabling precise interactions with biological targets. This compound is a key functionalized derivative of this scaffold, primarily recognized for its role as a direct precursor to Nintedanib, a potent inhibitor of platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[3] Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer.[3]
Understanding the synthesis of this compound is, therefore, crucial for appreciating the elegant and efficient construction of this important therapeutic agent. This guide will dissect the synthesis, not as a mere sequence of steps, but as a series of mechanistically driven transformations.
The Synthetic Pathway: A Mechanistic Deep Dive
The synthesis of this compound is a multi-step process that begins with the construction of its precursor, methyl 2-oxoindoline-6-carboxylate. The subsequent N-acetylation yields the title compound.
Formation of the Oxindole Core: Reductive Cyclization
A common and efficient method for the synthesis of the 2-oxindole ring system involves the reductive cyclization of a substituted 2-nitrophenylacetate derivative.[1] This transformation is a cornerstone of the synthesis and proceeds through a well-understood mechanism.
The synthesis of the precursor, methyl 2-oxoindoline-6-carboxylate, can be achieved through the following general steps:
-
Malonic Ester Synthesis: The synthesis often commences with a classical malonic ester addition to a suitable aromatic precursor.[1]
-
Reductive Cyclization: The resulting nitrobenzene derivative undergoes hydrogenation under acidic conditions. This step is the key to forming the oxindole ring. The nitro group is reduced to an amine, which then undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization. This is followed by decarboxylation to yield the 6-methoxycarbonyl-substituted oxindole.[1]
The mechanism of reductive cyclization is a critical aspect. The reduction of the nitro group to an amine is typically achieved using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source. The acidic conditions facilitate the subsequent intramolecular cyclization.
References
A Technical Guide to the Spectroscopic Characterization of Methyl 1-acetyl-2-oxoindoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic characterization of Methyl 1-acetyl-2-oxoindoline-6-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document will delve into the theoretical underpinnings and practical applications of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy for the structural elucidation and purity assessment of this compound. By integrating predicted data with established spectroscopic principles, this guide serves as a comprehensive resource for researchers engaged in the synthesis, quality control, and application of this important molecule.
Introduction
This compound (CAS No: 676326-36-6) is a derivative of the indoline scaffold, a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] The precise characterization of this molecule is paramount to ensure the integrity and efficacy of its downstream applications, including in the synthesis of kinase inhibitors for cancer therapy.[1] Spectroscopic methods provide a powerful, non-destructive means to confirm the molecular structure, identify functional groups, and assess the purity of synthesized this compound. This guide will explore the expected spectroscopic data for this compound and the rationale behind the interpretation of this data.
Molecular Structure and Key Features
The foundational step in spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a fused bicyclic system, an amide linkage, an ester functional group, and a strategically placed acetyl group. These features give rise to a unique spectroscopic fingerprint.
Figure 1: Chemical structure of this compound.
Spectroscopic Data and Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methylene protons of the indoline ring, the methyl protons of the acetyl group, and the methyl protons of the ester group.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.2 | m | 2H | Aromatic protons |
| ~7.4-7.6 | d | 1H | Aromatic proton |
| ~3.9 | s | 3H | O-CH₃ (ester) |
| ~3.7 | s | 2H | CH₂ (indoline ring) |
| ~2.7 | s | 3H | CO-CH₃ (acetyl) |
-
Aromatic Protons (δ 7.4-8.2): The three protons on the benzene ring will appear in the aromatic region. Their exact chemical shifts and coupling patterns will depend on the electronic effects of the acetyl and carboxylate groups.
-
Ester Methyl Protons (δ ~3.9): The three protons of the methyl ester group are expected to appear as a sharp singlet.
-
Indoline Methylene Protons (δ ~3.7): The two protons on the C3 of the indoline ring are expected to appear as a singlet.
-
Acetyl Methyl Protons (δ ~2.7): The three protons of the N-acetyl group will also appear as a sharp singlet, typically at a higher field than the ester methyl protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each of the 12 carbon atoms in this compound.
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (amide) |
| ~170 | C=O (acetyl) |
| ~166 | C=O (ester) |
| ~142 | Aromatic C (quaternary) |
| ~135 | Aromatic C (quaternary) |
| ~131 | Aromatic CH |
| ~125 | Aromatic CH |
| ~124 | Aromatic C (quaternary) |
| ~115 | Aromatic CH |
| ~52 | O-CH₃ (ester) |
| ~36 | CH₂ (indoline ring) |
| ~24 | CO-CH₃ (acetyl) |
-
Carbonyl Carbons (δ 166-175): The three carbonyl carbons of the amide, acetyl, and ester groups will appear at the lowest field due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms.
-
Aromatic Carbons (δ 115-142): The six carbons of the benzene ring will resonate in this region. The quaternary carbons will generally have weaker signals.
-
Aliphatic Carbons (δ 24-52): The methyl carbons of the ester and acetyl groups, and the methylene carbon of the indoline ring will appear at the highest field.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₁₁NO₄), the expected molecular weight is 233.22 g/mol .[5]
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 233 | [M]⁺ (Molecular ion) |
| 191 | [M - CH₂CO]⁺ (Loss of ketene) |
| 174 | [M - COOCH₃]⁺ (Loss of carbomethoxy group) |
| 146 | [M - CH₂CO - COOCH₃]⁺ |
The fragmentation pattern will be dictated by the stability of the resulting ions. Common fragmentation pathways would involve the loss of the acetyl group as ketene, the loss of the carbomethoxy group, or a combination of these losses.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carbonyl groups, the aromatic ring, and the C-N and C-O bonds.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1730 | Strong, sharp | C=O stretch (ester) |
| ~1700 | Strong, sharp | C=O stretch (amide) |
| ~1680 | Strong, sharp | C=O stretch (acetyl) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1200 | Medium | C-N stretch |
The presence of multiple carbonyl groups will likely result in a broad and intense absorption region between 1680 and 1730 cm⁻¹. The exact positions of these bands can be influenced by the electronic and steric environment of each carbonyl group.
Experimental Protocols
While specific experimental parameters for this compound are not published, the following are general, field-proven protocols for obtaining high-quality spectroscopic data for organic compounds of this nature.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a 30° or 45° pulse angle.
-
Use a spectral width of approximately 16 ppm.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a spectral width of approximately 220 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C and longer relaxation times.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is suitable.
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Optimize ion source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
For fragmentation studies (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Record a background spectrum of the empty sample compartment (or pure KBr for pellet method) and subtract it from the sample spectrum.
-
Integrated Spectroscopic Analysis Workflow
A robust structural confirmation relies on the synergistic interpretation of data from multiple spectroscopic techniques.
Figure 2: Workflow for the integrated spectroscopic analysis of this compound.
Conclusion
The spectroscopic characterization of this compound is a critical step in its synthesis and application in drug discovery and development. This technical guide has provided a comprehensive overview of the predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data for this molecule. By understanding the expected spectroscopic signatures and employing the outlined experimental protocols, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the reliability and reproducibility of their scientific endeavors.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 1-acetyl-2-oxoindoline-6-carboxylate
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 1-acetyl-2-oxoindoline-6-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation, supported by established principles of NMR spectroscopy. We will explore the causality behind chemical shifts and coupling constants, offering a framework for the confident characterization of this and related oxindole derivatives.
Introduction: The Structural Significance of this compound
This compound is a substituted oxindole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity and potential as a synthetic intermediate. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of such organic structures in solution. This guide will systematically dissect the ¹H and ¹³C NMR spectra, providing a robust protocol for its analysis.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the atoms of this compound are numbered as illustrated in the diagram below. This numbering system will be used consistently throughout the guide for spectral assignments.
Caption: Molecular structure of this compound with atom numbering.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H5 | ~ 8.1 - 8.3 | d | ~ 8.0 | 1H |
| H7 | ~ 7.8 - 8.0 | d | ~ 1.5 | 1H |
| H4 | ~ 7.6 - 7.8 | dd | ~ 8.0, 1.5 | 1H |
| H3 | ~ 3.8 - 4.0 | s | - | 2H |
| H11 (OCH₃) | ~ 3.9 | s | - | 3H |
| H9 (COCH₃) | ~ 2.6 - 2.7 | s | - | 3H |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (H4, H5, H7): The three protons on the benzene ring appear in the downfield region (7.6-8.3 ppm), which is characteristic of aromatic protons.
-
H5: This proton is expected to be the most downfield of the aromatic signals due to the deshielding effect of the adjacent ester group at C6. It will likely appear as a doublet, coupled to H4.
-
H4: This proton will appear as a doublet of doublets due to coupling with both H5 (ortho-coupling, J ≈ 8.0 Hz) and H7 (meta-coupling, J ≈ 1.5 Hz).
-
H7: This proton is expected to be the most upfield of the aromatic signals and will appear as a doublet due to meta-coupling with H4.
-
-
Methylene Protons (H3): The two protons on C3 are adjacent to the C2 carbonyl group and the benzene ring. In the parent compound, methyl 2-oxoindoline-6-carboxylate, these protons appear around 3.6 ppm. The introduction of the electron-withdrawing N-acetyl group is expected to cause a downfield shift to approximately 3.8-4.0 ppm. These protons are chemically equivalent and will appear as a singlet.
-
Methyl Ester Protons (H11): The three protons of the methyl ester group are in a shielded environment and are expected to produce a sharp singlet around 3.9 ppm.
-
N-Acetyl Protons (H9): The methyl protons of the N-acetyl group are deshielded by the adjacent carbonyl group and are predicted to appear as a singlet in the range of 2.6-2.7 ppm.
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (Amide C=O) | ~ 175 - 178 |
| C8 (Acetyl C=O) | ~ 170 - 173 |
| C10 (Ester C=O) | ~ 166 - 168 |
| C7a | ~ 143 - 145 |
| C6 | ~ 131 - 133 |
| C3a | ~ 130 - 132 |
| C5 | ~ 125 - 127 |
| C4 | ~ 124 - 126 |
| C7 | ~ 110 - 112 |
| C11 (OCH₃) | ~ 52 - 54 |
| C3 | ~ 36 - 38 |
| C9 (COCH₃) | ~ 24 - 26 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons (C2, C8, C10): The spectrum will be characterized by three distinct signals in the downfield region, corresponding to the three carbonyl carbons.
-
Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): Six signals are expected for the aromatic and fused ring carbons. The quaternary carbons (C3a, C6, and C7a) will typically have weaker intensities. The specific shifts are influenced by the substituents on the ring.
-
Aliphatic Carbons (C3, C9, C11):
-
The methylene carbon at C3 is predicted to be around 36-38 ppm.
-
The methyl carbon of the N-acetyl group (C9 ) will appear in the upfield region, typically between 24 and 26 ppm.[5]
-
The methyl ester carbon (C11 ) is expected at approximately 52-54 ppm.
-
Experimental Protocol: NMR Sample Preparation and Data Acquisition
To obtain high-quality NMR spectra, a standardized and meticulous experimental approach is essential.
Methodology Workflow
Caption: General workflow for NMR sample preparation and data acquisition.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.[6][7]
-
Dissolution: In a small, clean, and dry glass vial, dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[8][9]
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution by passing it through a Pasteur pipette containing a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[5]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. Typically, a small number of scans are sufficient due to the high sensitivity of proton NMR.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required to achieve a good signal-to-noise ratio.[1]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
Trustworthiness and Self-Validation
The presented spectral interpretations are based on well-established principles of NMR spectroscopy and comparison with data from structurally related compounds. For unequivocal assignment, especially in cases of signal overlap or ambiguity, two-dimensional (2D) NMR experiments are highly recommended.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, confirming the C-H connectivities.[2][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity of the molecular skeleton, including quaternary carbons.[2][10]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, confirming the proton-proton connectivities within the aromatic spin system.
By employing these techniques, a self-validating dataset can be generated, ensuring the accuracy and reliability of the structural assignment.
Conclusion
This guide provides a detailed framework for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles that govern chemical shifts and coupling patterns, and by employing a systematic experimental protocol, researchers can confidently characterize this important heterocyclic compound. The integration of 1D and 2D NMR techniques offers a robust and self-validating approach to structural elucidation, which is an indispensable tool in modern chemical research and drug development.
References
- 1. N-Acetylcaprolactam(1888-91-1) 1H NMR [m.chemicalbook.com]
- 2. Real-Time insight into in vivo redox status utilizing hyperpolarized [1-13C] N-acetyl cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemeo.com [chemeo.com]
- 8. N-Acetylpyrrolidone [webbook.nist.gov]
- 9. Conversion of Medium-Sized Lactams to α-Vinyl or α-Acetylenyl Azacycles via N,O-Acetal TMS Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide to the Physicochemical Characteristics of Methyl 1-acetyl-2-oxoindoline-6-carboxylate
Introduction
Methyl 1-acetyl-2-oxoindoline-6-carboxylate is a pivotal, non-chiral intermediate compound primarily recognized for its role in the synthesis of Nintedanib[1][2]. Nintedanib is a potent small-molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain non-small-cell lung cancers[1]. The purity, stability, and precise characterization of this intermediate are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive overview of the essential physical and chemical characteristics of this compound (CAS No. 676326-36-6). It is designed for researchers, process chemists, and quality control analysts in the field of drug development and pharmaceutical manufacturing. We will delve into its structural and physicochemical properties, present a robust analytical workflow for purity assessment, and provide essential safety and handling information. The methodologies described herein are grounded in established analytical principles to ensure trustworthy and reproducible results.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and analysis. The key identifiers and known physical properties for this compound are summarized below.
Molecular Structure
The molecular structure consists of a core oxindole ring system, N-acetylated at position 1, with a methyl carboxylate group at position 6.
Caption: Molecular structure of this compound.
Properties Summary
The following table consolidates the key chemical and physical data for the compound. It is noteworthy that while some properties like molecular weight are theoretical constants, others such as melting point and solubility are experimental values that are not consistently reported in publicly available literature.
| Property | Value | Source(s) |
| CAS Number | 676326-36-6 | [1] |
| Molecular Formula | C₁₂H₁₁NO₄ | [3] |
| Molecular Weight | 233.22 g/mol | [3] |
| IUPAC Name | methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | [4] |
| Synonyms | 1-acetyl-6-methoxycarbonyl-2-indolinone | [5] |
| Appearance | Solid, Powder | |
| Melting Point | Data not publicly available. | [6] |
| Boiling Point | 489.5 ± 45.0 °C (Predicted) | [5] |
| Density | 1.330 g/cm³ (Predicted) | [5] |
| Solubility | Data not publicly available. A typical Certificate of Analysis may not specify solvent solubility.[7] | |
| Purity | Commercially available with >95% or >98% purity. | [8] |
Section 2: Analytical Characterization Workflow
As a Senior Application Scientist, my recommendation for ensuring the identity and quality of a critical intermediate like this is a multi-pronged approach. While a full suite of tests (NMR, IR, MS) is required for initial structural confirmation, High-Performance Liquid Chromatography (HPLC) remains the gold standard for routine purity analysis and quality control.
Chromatographic Purity: A Validated RP-HPLC Method
Reverse-Phase HPLC (RP-HPLC) is the preferred method for assessing the purity of this compound due to its polarity and UV-active nature. The following method, adapted from patent literature, is robust for separating the main component from potential impurities.
Expertise & Causality:
-
Column Choice: An Inertsil ODS-SP (C18) column is specified. C18 columns provide excellent hydrophobic retention for aromatic compounds like this oxindole derivative. The "SP" designation indicates a high surface area silica, which enhances separation efficiency.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (monopotassium phosphate) and an organic modifier (acetonitrile) is employed. The buffer controls the pH to ensure consistent ionization states of any acidic or basic impurities, leading to reproducible retention times. The gradient, starting with a higher aqueous content and moving to a higher organic content, allows for the effective elution of both polar and non-polar impurities within a reasonable runtime.
-
Detection: A UV wavelength of 254 nm is selected. This wavelength is commonly used for aromatic compounds containing conjugated systems, which are expected to have strong absorbance at this value, ensuring high sensitivity.
Protocol: Purity Determination by RP-HPLC
-
System Preparation:
-
HPLC System: A gradient-capable HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Column: Inertsil ODS-SP (C18), 4.6 x 250 mm, 5 µm particle size.
-
Column Temperature: 40 °C. Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Monopotassium phosphate buffer with 10% acetonitrile.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program: A linear gradient elution is performed (specific gradient profile should be optimized based on the impurity profile).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of ~0.5 mg/mL. Ensure complete dissolution, using sonication if necessary.
-
-
Analysis and Data Interpretation:
-
Inject the sample and record the chromatogram.
-
The purity is calculated using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks. Purity levels of >98% are typically achievable with this method[8].
-
Caption: Recommended workflow for HPLC purity analysis.
Spectroscopic Profile
While specific, publicly-archived spectra for this compound are scarce, a Certificate of Analysis for a reference standard typically confirms that the ¹H-NMR and Mass Spectra conform to the expected structure[7]. Below is an expert interpretation of the expected spectral features.
-
¹H-NMR (Proton NMR): In a suitable solvent like CDCl₃ or DMSO-d₆, the spectrum should clearly show:
-
A singlet around 2.5-2.7 ppm, integrating to 3H, corresponding to the N-acetyl (CH₃) protons.
-
A singlet around 3.9 ppm, integrating to 3H, for the methyl ester (OCH₃) protons.
-
A singlet around 3.6-3.8 ppm, integrating to 2H, for the aliphatic CH₂ protons on the oxindole ring.
-
A set of signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the benzene ring portion of the molecule. The specific splitting patterns (e.g., doublets, doublet of doublets) will depend on their positions relative to each other.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides a valuable fingerprint of the functional groups. Key absorption bands to verify are:
-
A strong absorption around 1720-1740 cm⁻¹ for the C=O stretch of the methyl ester.
-
A strong absorption around 1700-1720 cm⁻¹ for the C=O stretch of the lactam (amide) in the five-membered ring.
-
A strong absorption around 1680-1700 cm⁻¹ for the C=O stretch of the N-acetyl group.
-
Absorptions in the 1600-1450 cm⁻¹ range for the C=C stretching of the aromatic ring.
-
-
Mass Spectrometry (MS): Using electrospray ionization (ESI), the primary ion observed should be the protonated molecule [M+H]⁺ at an m/z of approximately 234.07 , corresponding to the molecular formula C₁₂H₁₂NO₄⁺.
Section 3: Handling, Storage, and Safety
Prudent laboratory practice dictates careful handling of all chemical reagents.
-
Storage: The compound should be stored in a well-sealed container in a refrigerator at 2-8°C[2].
-
Safety: The compound is associated with the following hazard statements[5]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
-
Conclusion
This compound is a well-defined chemical entity whose critical quality attributes can be reliably controlled through standard analytical techniques. While comprehensive public data on all its physical properties is limited, its identity and purity can be unequivocally established using the spectroscopic and chromatographic methods outlined in this guide. The validated RP-HPLC method, in particular, serves as a robust, self-validating system for ensuring that this key intermediate meets the stringent quality requirements for the synthesis of Nintedanib and other advanced pharmaceutical applications.
References
- 1. This compound | 676326-36-6 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. GSRS [precision.fda.gov]
- 4. Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate - C12H11NO4 | CSSB00015188306 [chem-space.com]
- 5. This compound CAS 676326-36-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. aksci.com [aksci.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Synthonix, Inc > 676326-36-6 | this compound [synthonix.com]
A-Z Guide to Methyl 1-acetyl-2-oxoindoline-6-carboxylate: Synthesis, Characterization, and Application as a Core Nintedanib Intermediate
Abstract
This technical guide provides a comprehensive, in-depth analysis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate, a pivotal intermediate in the industrial synthesis of Nintedanib. Nintedanib is a multi-target tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases. The efficiency of its synthesis and the purity of its intermediates are of paramount importance. This document details the strategic importance of the oxindole core, provides validated protocols for the synthesis of this compound, outlines robust analytical methods for its characterization, and discusses the mechanistic principles underpinning its formation. This guide is intended for researchers, process chemists, and drug development professionals seeking to deepen their understanding and practical application of this critical synthetic pathway.
Introduction: The Strategic Importance of the Oxindole Scaffold in Nintedanib
Nintedanib, chemically known as (3Z)-[1-[4-[N-methyl-N-[2-(4-methyl-1-piperazinyl)acetyl]amino]anilino]-1-phenylene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester, is a cornerstone in the management of IPF.[] Its mechanism of action involves the simultaneous inhibition of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).[][2]
The molecular architecture of Nintedanib is built upon a substituted 2-oxindole heterocyclic core. This scaffold is not merely a structural anchor but is integral to the molecule's therapeutic activity. The synthesis of this core, therefore, represents a critical phase in the overall production of the active pharmaceutical ingredient (API). This compound (referred to hereafter as Ac-Oxindole-Ester ) is the immediate precursor to the functionalized oxindole that couples with the aniline side chain to form Nintedanib.[3][4] Its purity, yield, and scalability directly impact the final API's quality and cost-effectiveness.
Synthesis of the Key Intermediate: this compound
The preparation of Ac-Oxindole-Ester is a multi-step process that begins with readily available starting materials. The most common and industrially scalable route involves the construction of the oxindole ring system followed by N-acetylation.
Retrosynthetic Analysis & Strategy
A logical retrosynthetic approach to Ac-Oxindole-Ester identifies Methyl 2-oxoindoline-6-carboxylate as its direct precursor. This precursor can be synthesized via a reductive cyclization of a substituted nitrophenyl derivative, which itself is prepared from simpler aromatic compounds.[5] This strategy is favored due to the high yields and robust nature of the reactions involved.
Synthesis Workflow Diagram
References
A-Z Guide to Methyl 1-acetyl-2-oxoindoline-6-carboxylate: A Privileged Scaffold in Modern Drug Discovery
Executive Summary
The oxindole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous natural products and its ability to interact with a wide array of biological targets. This guide focuses on a specific, synthetically crucial derivative: Methyl 1-acetyl-2-oxoindoline-6-carboxylate . While not an active pharmaceutical ingredient (API) itself, its role as a key intermediate in the synthesis of potent therapeutics, most notably the multi-kinase inhibitor Nintedanib, makes it a compound of significant interest. This document provides an in-depth analysis of its physicochemical properties, synthetic accessibility, and its pivotal function in the drug discovery workflow, offering a technical resource for researchers and drug development professionals.
The Oxindole Scaffold: A Foundation of Therapeutic Potential
The 2-oxindole heterocyclic ring system is a structural motif found in a multitude of bioactive natural products and synthetic molecules. Its unique geometry and electronic properties allow it to serve as a versatile scaffold for developing drugs targeting various diseases. Drug discovery programs widely recognize the importance of this scaffold for its potent anti-cancer, anti-HIV, antioxidant, and neuroprotective properties.[1][2] The ability to readily functionalize the oxindole core at several positions, particularly the C3 position, enables the creation of large, diverse chemical libraries for screening against new biological targets.[1][2] This synthetic tractability is a key reason for its "privileged" status in medicinal chemistry.
Computational repurposing campaigns are actively used to identify new potential targets for existing libraries of oxindole-based compounds, further expanding their therapeutic possibilities.[3] This in-silico approach accelerates the drug discovery pipeline by matching known, synthetically accessible molecules with new biological targets.[3]
Profile of this compound
This compound is a specific derivative of the oxindole family. Its primary significance lies not in its own biological activity, but as a critical building block. The 'acetyl' group at the N1 position serves as a protecting group and an activating group for subsequent chemical transformations, while the 'methyl carboxylate' at the C6 position provides a handle for further molecular elaboration or can be a key pharmacophoric feature in the final drug molecule.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 676326-36-6 | [4][5] |
| Molecular Formula | C₁₂H₁₁NO₄ | [6] |
| Molecular Weight | 233.22 g/mol | [6] |
| Appearance | Powder or liquid | [7] |
| Boiling Point | 489.5 ± 45.0 °C (Predicted) | [7][8] |
| Density | 1.330 g/cm³ | [7][8] |
| Stereochemistry | Achiral | [6] |
Synthesis and Chemical Accessibility
The utility of any chemical intermediate is dictated by its accessibility. This compound can be reliably synthesized from its precursor, Methyl 2-oxoindoline-6-carboxylate. The synthesis is a critical step in the manufacturing of complex APIs.
A common and scalable method involves the N-acetylation of Methyl 2-oxoindoline-6-carboxylate.[9] This is typically achieved by reacting the starting material with acetic anhydride at an elevated temperature.[9] One documented large-scale procedure involves treating Methyl 2-oxoindoline-6-carboxylate with a significant excess of acetic anhydride at 130°C for several hours, resulting in the precipitation of the desired product upon cooling with a yield of 73%.[9]
The diagram below illustrates a generalized workflow for the synthesis of this key intermediate and its subsequent use.
Caption: Figure 1. Synthetic workflow for the intermediate.
Core Application: An Intermediate in Nintedanib Synthesis
The most prominent role of this compound is as a reagent and key intermediate in the preparation of Nintedanib.[4][9] Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[10][11] It is an approved medication for idiopathic pulmonary fibrosis and is also used in combination with other drugs for the treatment of certain types of non-small cell lung cancer.[10]
In the synthesis of Nintedanib, this compound is further reacted to construct the complex enamine core of the final drug molecule. For instance, it can be reacted with trimethyl orthobenzoate in acetic anhydride to form methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, which is a direct precursor to the Nintedanib scaffold.[9]
The diagram below illustrates the logical flow from the chemical scaffold to the therapeutic application.
Caption: Figure 2. Role in the Nintedanib drug discovery pathway.
Experimental Protocol: General N-Acetylation of an Oxindole
This protocol provides a generalized, step-by-step methodology for the N-acetylation of a substituted 2-oxoindoline, based on principles described in the literature for the synthesis of this compound.[9]
Objective: To acetylate the nitrogen at position 1 of the oxindole ring to produce the N-acetyl-2-oxoindoline derivative.
Materials:
-
Substituted 2-oxoindoline (e.g., Methyl 2-oxoindoline-6-carboxylate)
-
Acetic Anhydride ((CH₃CO)₂O)
-
High boiling point aromatic solvent (e.g., Toluene or Xylene), optional
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware for workup and filtration
-
Petroleum ether or other non-polar solvent for trituration/washing
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting substituted 2-oxoindoline (1.0 equivalent).
-
Add acetic anhydride (5-20 equivalents). Causality Note: A large excess of acetic anhydride is often used to serve as both the reagent and the solvent, driving the reaction to completion.
-
Alternative: If a co-solvent is used, add the 2-oxoindoline and a high-boiling aromatic hydrocarbon solvent (e.g., Toluene) to the flask, followed by a smaller excess of acetic anhydride (e.g., 2-5 equivalents).[9]
-
-
Heating and Reaction Monitoring:
-
Begin stirring the mixture.
-
Heat the reaction mixture to a high temperature (e.g., 120-130°C) using a heating mantle.[9]
-
Maintain this temperature for several hours (e.g., 6-8 hours).[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Self-Validation Note: A co-spotted TLC plate (starting material, reaction mixture, co-spot) is crucial to accurately determine reaction completion.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature.
-
As the mixture cools, the product, this compound, will often precipitate out of the solution.[9]
-
Further cool the flask in an ice bath to maximize precipitation.
-
Isolate the solid product by vacuum filtration.
-
Wash the collected solid with a cold, non-polar solvent like petroleum ether to remove residual acetic anhydride and other impurities.[9]
-
Dry the purified product under vacuum to obtain the final N-acetylated oxindole.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, Mass Spectrometry, and HPLC.
-
Conclusion and Future Perspectives
This compound exemplifies the critical, often unsung, role of chemical intermediates in drug discovery and development. While it does not possess the therapeutic activity of the final drug, its structural features and synthetic accessibility are indispensable for the efficient construction of complex molecules like Nintedanib. The continued exploration of the oxindole scaffold promises the discovery of new therapeutic agents, and with it, the sustained importance of versatile building blocks like this compound. Future work may focus on developing even more efficient, greener synthetic routes to this and related intermediates, further streamlining the path from chemical synthesis to clinical application.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 676326-36-6 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. GSRS [precision.fda.gov]
- 7. This compound CAS 676326-36-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 9. patents.justia.com [patents.justia.com]
- 10. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tdcommons.org [tdcommons.org]
Methodological & Application
Application Note & Protocol: A Step-by-Step Synthesis of Nintedanib from Methyl 1-acetyl-2-oxoindoline-6-carboxylate
Abstract
Nintedanib is a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain cancers.[1][2] Its mechanism involves the inhibition of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) that are crucial for the proliferation and migration of fibroblasts.[2][3][4] This document provides a detailed, step-by-step protocol for the synthesis of Nintedanib, starting from the key intermediate Methyl 1-acetyl-2-oxoindoline-6-carboxylate. The synthetic strategy is based on a convergent approach, which involves the preparation of two key building blocks followed by their condensation and final deprotection. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical procedures and explaining the chemical rationale behind each step.
Introduction: The Convergent Synthetic Strategy
The synthesis of Nintedanib is efficiently achieved through a convergent pathway. This strategy enhances overall yield and simplifies purification by creating complex intermediates separately before their final coupling. The two primary building blocks are:
-
The Activated Indolinone Core: (Z)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate. This intermediate is prepared directly from the starting material, this compound.
-
The Aniline Side Chain: N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.
The process commences with the activation of the C3 position of the indolinone ring system. This is followed by a crucial condensation reaction with the aniline side chain in an addition-elimination sequence.[3][4] The final step involves the removal of the N-acetyl protecting group to yield the Nintedanib free base, which is often converted to its more stable and soluble ethanesulfonate (esylate) salt for pharmaceutical applications.[4][5]
Overall Synthetic Workflow
Below is a diagram illustrating the high-level workflow for the synthesis of Nintedanib from the specified starting material.
Caption: High-level convergent synthesis pathway for Nintedanib.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 39978-42-2 | Various | Starting Material (Purity ≥98%) |
| Trimethyl Orthobenzoate | 1423-93-4 | Sigma-Aldrich, etc. | Reagent for Step 1 |
| Acetic Anhydride | 108-24-7 | Various | Reagent and solvent for Step 1 |
| N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 692135-49-4 | Various | Key Intermediate for Step 2 |
| Methanol (Anhydrous) | 67-56-1 | Various | Solvent for Step 2 |
| Ammonia solution (25-30%) | 1336-21-6 | Various | Reagent for Step 3 (Deprotection) |
| Dichloromethane (DCM) | 75-09-2 | Various | Solvent for extraction/purification |
| Ethyl Acetate | 141-78-6 | Various | Solvent for TLC and purification |
| Hexane | 110-54-3 | Various | Solvent for TLC and purification |
Detailed Experimental Protocols
Step 1: Synthesis of (Z)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Activated Indolinone Core)
This initial step is a critical activation of the oxindole core. The reaction involves a condensation between this compound and trimethyl orthobenzoate. The N-acetyl group on the indolinone scaffold serves to activate the C3 methylene position, making it more susceptible to condensation.[3][4] Acetic anhydride is used not only as a reagent but often as the solvent, driving the reaction to completion by consuming the alcohol byproduct.
Protocol:
-
To a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Add acetic anhydride (approx. 10 volumes, e.g., 10 mL per gram of starting material).
-
Add trimethyl orthobenzoate (approx. 2.5-3.0 eq).
-
Begin stirring the suspension and heat the reaction mixture to 110-120 °C under a nitrogen atmosphere.[6]
-
Maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (e.g., 1:1 v/v). The reaction is complete when the starting material spot is no longer visible.
-
Once the reaction is complete, cool the mixture to room temperature (20-25 °C). A solid precipitate should form.
-
If necessary, further cool the flask in an ice bath (0-5 °C) for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a cold solvent such as methanol or isopropanol to remove residual acetic anhydride and other impurities.
-
Dry the resulting yellow solid under vacuum at 50 °C for 16-24 hours. The product is (Z)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate. A typical molar yield for this step is in the range of 75-85%.[6]
Step 2: Condensation with Aniline Side Chain to Form N-acetyl Nintedanib
In this step, the activated indolinone core is coupled with the second key building block, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. This reaction proceeds via a nucleophilic attack of the aniline's amino group on the activated enol ether, followed by the elimination of methanol.
Protocol:
-
In a suitably sized reactor, charge the (Z)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (1.0 eq) from Step 1.
-
Add N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (1.0 eq).[7]
-
Add anhydrous methanol as the solvent (approx. 15 volumes, e.g., 15 mL per gram of the indolinone intermediate).[7]
-
Begin stirring and heat the mixture to reflux (approximately 65-70 °C).[7]
-
Maintain the reflux until the reaction solution becomes clear and TLC analysis (Dichloromethane/Methanol, 10:1 v/v) indicates the complete consumption of the starting materials (typically 2-4 hours).[7]
-
The resulting solution contains the N-acetyl protected Nintedanib intermediate and can be taken directly to the next step without isolation.
Step 3: Deprotection to Yield Nintedanib Free Base
The final chemical transformation is the removal of the N-acetyl group to unveil the Nintedanib free base. This is a simple basic hydrolysis of the amide bond. The procedure can be performed in the same pot following the condensation reaction.
Protocol:
-
Cool the reaction mixture from Step 2 to approximately 30 °C.[7]
-
Slowly add aqueous ammonia solution (25-30%) (approx. 0.6-0.7 eq based on the initial starting material) to the reaction mixture while stirring.[7]
-
Heat the mixture back to reflux and maintain for an additional 2 hours to ensure complete deprotection.[7] Monitor by TLC.
-
After the reaction is complete, cool the solution naturally to room temperature.
-
Further cool the mixture to 0-10 °C and stir for at least 1 hour to induce crystallization of the Nintedanib free base.[7]
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold methanol.
-
Dry the product under vacuum at 50-60 °C to a constant weight. The final product is Nintedanib free base, typically obtained as a yellow solid. The purity by HPLC is generally expected to be >99.5%.[2][7]
Summary of Key Transformations and Yields
| Step | Reaction Type | Starting Material | Key Reagents | Product | Expected Yield |
| 1 | Condensation/Activation | This compound | Trimethyl Orthobenzoate, Acetic Anhydride | (Z)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate | 75-85% |
| 2 | Addition-Elimination | Activated Indolinone Core + Aniline Side Chain | Methanol (solvent) | N-acetyl Nintedanib Intermediate | In-situ |
| 3 | Hydrolysis/Deprotection | N-acetyl Nintedanib Intermediate | Aqueous Ammonia | Nintedanib Free Base | >95% (from Step 2) |
Process Logic and Rationale
The chosen synthetic route is highly efficient due to several key factors:
-
Activation Strategy: The use of an N-acetyl group is a classic method to increase the acidity of the C3 protons of the oxindole ring, facilitating the condensation with the orthoester. This directed activation is crucial for the regioselectivity of the reaction.[3][4]
-
Convergent Approach: Synthesizing the two main fragments separately minimizes the linear step count, which generally improves the overall yield and simplifies the purification of the final active pharmaceutical ingredient (API).[3][4]
-
One-Pot Condensation/Deprotection: Combining the final two steps (condensation and deprotection) into a single procedural sequence reduces handling, minimizes solvent waste, and improves process efficiency, which is highly advantageous for industrial-scale production.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. A kind of preparation method of nintedanib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]
"analytical methods for characterizing Methyl 1-acetyl-2-oxoindoline-6-carboxylate"
An Application Guide: Comprehensive Analytical Characterization of Methyl 1-acetyl-2-oxoindoline-6-carboxylate
Abstract
This comprehensive guide provides a detailed framework of analytical methodologies for the definitive characterization of this compound. As a key intermediate in the synthesis of various pharmaceutical agents, including the angiokinase inhibitor Nintedanib, rigorous verification of its identity, purity, and structure is paramount.[1][2] This document outlines optimized protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Designed for researchers, analytical scientists, and drug development professionals, this guide emphasizes the causality behind procedural choices, ensuring robust and reproducible results.
Introduction: The Significance of Analytical Verification
This compound (CAS No: 676326-36-6, Molecular Formula: C₁₂H₁₁NO₄, Molecular Weight: 233.22 g/mol ) is a pivotal heterocyclic building block in medicinal chemistry.[3][4][5][6][7] Its structural integrity directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a multi-faceted analytical approach is not merely a quality control step but a foundational requirement for regulatory submission and successful drug development.
The purpose of this guide is to present a logical, field-tested workflow for the complete characterization of this molecule, moving from initial purity assessment to unambiguous structural elucidation.
Figure 1: A typical workflow for the comprehensive analytical characterization of a pharmaceutical intermediate.
Chromatographic Analysis for Purity Determination: HPLC
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound. It separates the target compound from synthesis-related impurities, starting materials, and degradation products. A reversed-phase method is most suitable due to the moderate polarity of the oxindole core.
Causality of Method Design:
-
Column: A C18 column is selected for its hydrophobic stationary phase, which provides effective retention for aromatic compounds like the target molecule.
-
Mobile Phase: A gradient of a weak acid (formic or trifluoroacetic acid) in water and an organic solvent (acetonitrile or methanol) is employed. The acid protonates silanol groups on the column, reducing peak tailing, while the gradient elution ensures that impurities with a wide range of polarities are effectively separated and eluted.
-
Detector: A UV detector is used, as the conjugated aromatic system of the indoline ring provides strong chromophores, typically yielding a high signal-to-noise ratio around 254 nm or 280 nm.[8]
Protocol 2.1: Reversed-Phase HPLC Purity Assay
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution. Further dilute as needed to be within the linear range of the detector.
-
Instrumentation & Conditions:
| Parameter | Recommended Setting |
| Instrument | Waters 2695 Separations Module or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
-
Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of this compound as a percentage of the total peak area. A purity level of >95% is typically required for use as a reference material or in further synthetic steps.[9][10]
Molecular Weight and Identity Confirmation: LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. This provides unequivocal confirmation of the compound's molecular weight.
Causality of Method Design:
-
Ionization: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, thermally labile molecules, minimizing fragmentation and maximizing the signal for the molecular ion.
-
Detection Mode: Positive ion mode is chosen because the nitrogen atom in the indoline ring can be readily protonated to form the [M+H]⁺ adduct.
Protocol 3.1: LC-MS Analysis
-
Sample Preparation: Use the same sample prepared for HPLC analysis (Protocol 2.1).
-
Instrumentation & Conditions:
-
LC System: Utilize the HPLC conditions outlined in Table 1. This allows for direct correlation of the UV peak with the mass spectrum.
-
MS Detector: A single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Source: ESI, Positive Mode.
-
Mass Range: Scan from m/z 100 to 500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Data Analysis: The expected molecular weight is 233.22 g/mol .[3] Look for a prominent peak in the mass spectrum corresponding to the protonated molecule [M+H]⁺ at m/z 234.1 . The presence of this ion at the retention time of the main HPLC peak confirms the identity and molecular weight of the compound.
Definitive Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H (proton) and ¹³C (carbon) NMR are required for a complete assignment.
Figure 2: Chemical structure of this compound with key functional groups highlighted.
Causality of Signal Assignment: The chemical environment of each proton and carbon atom dictates its unique chemical shift (δ). The acetyl group, the methyl ester, the isolated methylene group, and the distinct aromatic protons will each give rise to predictable signals.
Protocol 4.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for shifting the residual water peak away from signals of interest.[11][12]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
¹H NMR: Acquire 16-32 scans.
-
¹³C NMR: Acquire 1024-4096 scans, using broadband proton decoupling.
-
-
Data Analysis & Expected Signals:
| ¹H NMR Assignment (Approx. δ, ppm) | Expected Signal | ¹³C NMR Assignment (Approx. δ, ppm) |
| Aromatic Protons (H-4, H-5, H-7) | 7.0 - 8.5 (m) | Aromatic Carbons |
| Methylene Protons (H-3) | ~3.6 (s, 2H) | C=O (Amide) |
| Methyl Ester Protons (-OCH₃) | ~3.9 (s, 3H) | C=O (Ketone) |
| Acetyl Protons (-COCH₃) | ~2.6 (s, 3H) | C=O (Ester) |
| Methylene Carbon (C-3) | ||
| Methyl Ester Carbon (-OCH₃) | ||
| Acetyl Carbon (-COCH₃) |
Note: Specific chemical shifts can be found on spectral databases.[13] The assignments above are based on typical values for similar structures.[14][15]
Functional Group Identification: FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups present in the molecule by detecting the vibrations of their bonds.
Causality of Spectral Interpretation: The energy of vibration for a specific bond is characteristic. For this molecule, the most prominent features will be the carbonyl (C=O) stretches from the amide, ketone, and ester groups. The acetylation of the parent indoline introduces a distinct amide carbonyl band.[16][17]
Protocol 5.1: FTIR Analysis
-
Sample Preparation: The simplest method is using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: Any modern FTIR spectrometer.
-
Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis & Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~1750 | C=O Stretch | Ester Carbonyl |
| ~1710 | C=O Stretch | Ketone Carbonyl (at C-2) |
| ~1680 | C=O Stretch | Amide Carbonyl (N-acetyl) |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 3000-2850 | C-H Stretch | Aliphatic C-H (methyl, methylene) |
| ~1600 | C=C Stretch | Aromatic Ring |
Note: The presence of three distinct carbonyl peaks is a strong confirmation of the molecule's structure.[18][19]
Conclusion
By systematically applying the protocols detailed in this guide—HPLC for purity, LC-MS for molecular weight, NMR for structural framework, and FTIR for functional group confirmation—a complete and robust analytical characterization of this compound can be achieved. This multi-technique approach ensures the identity, purity, and structural integrity of the compound, providing the necessary confidence for its application in research and pharmaceutical development.
References
- 1. This compound | 676326-36-6 [chemicalbook.com]
- 2. tdcommons.org [tdcommons.org]
- 3. GSRS [precision.fda.gov]
- 4. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cetjournal.it [cetjournal.it]
- 9. This compound [lgcstandards.com]
- 10. This compound [lgcstandards.com]
- 11. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. This compound(676326-36-6) 1H NMR spectrum [chemicalbook.com]
- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate
Abstract
This technical guide provides a comprehensive framework for the development of robust analytical methods for Methyl 1-acetyl-2-oxoindoline-6-carboxylate, a key intermediate in the synthesis of the angiokinase inhibitor Nintedanib[1][]. We present detailed, field-proven protocols for both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The methodologies are designed to ensure high sensitivity, specificity, and reproducibility, meeting the stringent requirements of pharmaceutical research and development. This document explains the scientific rationale behind the selection of chromatographic conditions and mass spectrometric parameters, offering a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Significance of Analytical Scrutiny
This compound (C₁₂H₁₁NO₄, MW: 233.22 g/mol ) is a critical building block in the synthesis of Nintedanib, a potent inhibitor of receptor tyrosine kinases (RTKs) used in the treatment of idiopathic pulmonary fibrosis[1][]. The purity and stability of this intermediate are paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development of reliable and validated analytical methods for its quantification and impurity profiling is a non-negotiable aspect of the drug development process[3][4][5]. This application note addresses this need by providing a detailed guide to the HPLC and LC-MS analysis of this compound, grounded in established chromatographic principles and regulatory expectations[6][7][8][9][10].
The oxindole core, coupled with acetyl and methyl ester functionalities, imparts a moderate polarity to the molecule, necessitating careful consideration of the stationary and mobile phases for optimal chromatographic resolution[11][12][13][14]. Furthermore, the presence of a chromophore in the oxindole ring system allows for sensitive UV detection[15][16][17], while the molecule's susceptibility to ionization makes it an excellent candidate for mass spectrometric analysis, enabling unambiguous identification and sensitive quantification[3][4][5].
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the cornerstone of logical method development.
| Property | Value/Information | Source |
| Chemical Name | This compound | [1][18][19] |
| CAS Number | 676326-36-6 | [1][18][19] |
| Molecular Formula | C₁₂H₁₁NO₄ | [][19][20] |
| Molecular Weight | 233.22 g/mol | [][19][20] |
| Structure | ||
| Predicted Polarity | Moderately polar, soluble in organic solvents like acetonitrile and methanol. | Inferred from structure |
| UV Absorbance | Expected to absorb in the UV region due to the oxindole chromophore. A starting wavelength of 280 nm is recommended based on similar indole compounds[21][22]. | Inferred from related structures |
| Ionization Potential | Suitable for positive mode electrospray ionization (ESI) due to the presence of nitrogen and oxygen atoms capable of protonation. | Inferred from structure |
HPLC Method for Quantification and Purity Assessment
Reversed-phase HPLC is the method of choice for the analysis of moderately polar compounds like this compound[21][23][24]. The following protocol is designed to provide excellent peak shape, resolution, and reproducibility.
Rationale for Method Design
-
Stationary Phase: A C18 column is a versatile starting point for reversed-phase chromatography. However, for enhanced retention of polar compounds, a phenyl-functionalized stationary phase can be beneficial due to π-π interactions with the aromatic ring of the analyte[22]. We propose a Phenyl-Hexyl column for a balanced retention and alternative selectivity.
-
Mobile Phase: An acidified mobile phase (using formic or acetic acid) is crucial for suppressing the ionization of any potential acidic impurities and ensuring sharp, symmetrical peaks for the main analyte[21][23][24]. A gradient elution with acetonitrile and water allows for the efficient elution of the target compound while also separating it from less polar and more polar impurities.
-
Detection: Based on the UV-Vis spectra of similar oxindole derivatives, a detection wavelength of 280 nm is a suitable starting point for sensitive detection[22]. A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal detection wavelength during method development.
Experimental Protocol: HPLC-UV
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with a 50:50 mixture of acetonitrile and water to achieve a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 30% B; 18-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | PDA Detector, monitoring at 280 nm |
Method Validation Considerations (ICH Q2(R2))
This method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose[6][7][8][9][10]. Key validation parameters include:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 0.01 - 0.2 mg/mL).
-
Accuracy: Determine the closeness of the measured value to the true value by spiking experiments.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day, different analysts/instruments).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance with deliberate small variations in parameters like mobile phase composition, pH, and column temperature.
LC-MS Method for Identification and Trace Analysis
LC-MS is a powerful technique for the unambiguous identification of compounds and the quantification of trace-level impurities[3][4][5]. The following method is designed to be compatible with the previously described HPLC separation.
Rationale for Method Design
-
Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred technique for this molecule. The N-acetyl group and the ester functionality are potential sites for protonation, leading to the formation of a strong [M+H]⁺ ion[25][26].
-
Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap can be used. A QqQ is ideal for targeted quantification using Multiple Reaction Monitoring (MRM), offering high sensitivity and selectivity[4]. HRMS provides accurate mass measurements for confident identification of the parent compound and its metabolites or degradation products[3].
-
Fragmentation (MS/MS): Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion is expected to yield characteristic product ions. Potential fragmentation pathways include the neutral loss of ketene (CH₂=C=O) from the acetyl group (a loss of 42 Da)[27], the loss of methanol (CH₃OH) from the ester (a loss of 32 Da), and cleavage of the oxindole ring structure[28][29][30][31][32].
Experimental Protocol: LC-MS
Sample Preparation:
Prepare samples as described for the HPLC-UV analysis, but at a lower concentration (e.g., 1 µg/mL) for full-scan and MS/MS experiments.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-0.5 min: 20% B; 0.5-5 min: 20% to 95% B; 5-6 min: 95% B; 6-6.1 min: 95% to 20% B; 6.1-8 min: 20% B (re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Sciex Triple Quad™ 6500+ or Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Full Scan m/z Range | 100 - 500 |
| MS/MS Precursor Ion | m/z 234.07 (for [M+H]⁺) |
| Collision Energy | Ramped (e.g., 10-40 eV) to determine optimal fragmentation |
Predicted Mass Spectral Data
-
Expected [M+H]⁺: m/z 234.07
-
Potential MRM Transitions:
-
m/z 234.07 → 192.06 (Loss of ketene, C₂H₂O)
-
m/z 234.07 → 202.06 (Loss of methanol, CH₄O)
-
m/z 234.07 → 174.07 (Loss of ketene and water)
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process, from sample preparation to data acquisition.
Caption: HPLC-UV analytical workflow for this compound.
Caption: Logical flow of the LC-MS/MS analysis for structural confirmation.
Troubleshooting and Further Considerations
-
Poor Peak Shape (Tailing): This may indicate secondary interactions with residual silanols on the column. Ensure the mobile phase pH is sufficiently low. If the problem persists, consider a column with advanced end-capping.
-
Low Sensitivity in MS: If ionization is poor, consider the addition of a small amount of ammonium formate to the mobile phase to promote the formation of adducts. Also, optimize source parameters such as capillary voltage and gas flows.
-
Analyte Instability: The stability of this compound in the prepared solutions should be evaluated. If degradation is observed, prepare samples fresh and store them at a reduced temperature in the autosampler.
Conclusion
The HPLC and LC-MS methods detailed in this application note provide a robust and scientifically sound starting point for the analysis of this compound. The protocols are designed for both quantitative purity assessment and qualitative identification, adhering to the principles of modern analytical chemistry and regulatory expectations. By understanding the rationale behind the methodological choices, researchers can effectively implement and adapt these protocols to support the development of Nintedanib and other related pharmaceutical compounds, ensuring the quality and consistency of critical intermediates.
References
- 1. This compound | 676326-36-6 [chemicalbook.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound CAS 676326-36-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 19. pharmaffiliates.com [pharmaffiliates.com]
- 20. GSRS [precision.fda.gov]
- 21. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Indole-3-Butyric Acid Analyzed with HPLC - AppNote [mtc-usa.com]
- 23. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Effects of peptide acetylation and dimethylation on electrospray ionization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scielo.br [scielo.br]
- 29. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Utility of Methyl 1-acetyl-2-oxoindoline-6-carboxylate in the Nintedanib Pathway
Abstract
This technical guide provides a comprehensive experimental protocol for the synthesis and subsequent utilization of Methyl 1-acetyl-2-oxoindoline-6-carboxylate. This compound is a pivotal intermediate in the synthetic route to Nintedanib, a potent triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[1] This document outlines a detailed, two-part experimental procedure, beginning with the N-acetylation of methyl 2-oxoindoline-6-carboxylate, followed by a condensation reaction to form a key downstream intermediate. The protocols are designed for researchers in medicinal chemistry and drug development, offering insights into the chemical logic, procedural nuances, and expected outcomes.
Introduction: The Strategic Role of an Acetylated Oxindole Core
The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[2] In the context of Nintedanib, a triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR, the precise functionalization of this core is critical for its biological activity.[3] this compound serves as a key functionalized intermediate. The introduction of the N-acetyl group is a strategic chemical maneuver that serves a dual purpose: it protects the indoline nitrogen and, more importantly, activates the C3 position for subsequent condensation reactions.[4] This activation is crucial for the construction of the enamine moiety that is central to Nintedanib's structure and function.
This application note details a robust, stepwise protocol for the synthesis of this compound and its subsequent conversion to methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, a direct precursor for coupling with the aniline side chain of Nintedanib.
Experimental Overview & Workflow
The overall experimental process is a two-stage synthesis. The first stage involves the N-acetylation of the starting material, methyl 2-oxoindoline-6-carboxylate. The second stage utilizes the acetylated product in a condensation reaction with trimethyl orthobenzoate.
Caption: Workflow for the synthesis and reaction of the target intermediate.
Materials and Reagents
| Reagent | Purity | Supplier | CAS Number |
| Methyl 2-oxoindoline-6-carboxylate | ≥98% | Sigma-Aldrich | 14192-26-8 |
| Acetic Anhydride | ≥99% | Sigma-Aldrich | 108-24-7 |
| Trimethyl Orthobenzoate | ≥98% | Sigma-Aldrich | 707-07-3 |
| Xylene (High boiling aromatic solvent) | Anhydrous | Sigma-Aldrich | 1330-20-7 |
| Petroleum Ether | ACS Grade | Fisher Scientific | 8032-32-4 |
Safety Precautions: Acetic anhydride is corrosive and has a strong odor; handle in a well-ventilated fume hood. High-temperature reactions should be conducted with appropriate shielding and temperature monitoring.
Detailed Experimental Protocols
Part 1: Synthesis of this compound
This protocol is adapted from a stepwise procedure for Nintedanib synthesis.[5][6] The N-acetylation is achieved through heating with an excess of acetic anhydride, which acts as both the acetylating agent and the reaction medium.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-oxoindoline-6-carboxylate (e.g., 20 g, 104.6 mmol).
-
Add a significant excess of acetic anhydride (e.g., 17.6 equivalents).
-
Heat the reaction mixture to 130°C and maintain this temperature for 8 hours with continuous stirring.
-
After 8 hours, turn off the heat and allow the mixture to cool to room temperature.
-
As the mixture cools, the product, this compound, will precipitate out of the solution.
-
Isolate the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold petroleum ether to remove residual acetic anhydride.
-
Dry the product under vacuum to a constant weight. The expected yield is approximately 73%.[5][6]
Part 2: Application in the Synthesis of Methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
This protocol details the use of the synthesized this compound in a condensation reaction to form a key precursor to Nintedanib.[5][6] The N-acetyl group activates the C3 methylene position for reaction with trimethyl orthobenzoate.
Procedure:
-
In a clean, dry round-bottom flask, combine this compound (e.g., isolated product from Part 1) and trimethyl orthobenzoate.
-
Add acetic anhydride to the flask, which will serve as the reaction solvent.
-
Heat the reaction mixture to 120°C and maintain this temperature for 6 hours with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture to dryness using a rotary evaporator.
-
To the resulting residue, add petroleum ether and triturate (stir or grind the solid in the solvent) to induce crystallization and wash away impurities.
-
Isolate the solid product, methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, by vacuum filtration.
-
Dry the product under vacuum.
Data and Expected Results
| Parameter | Part 1: N-Acetylation | Part 2: Condensation Reaction |
| Product | This compound | Methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate |
| Molecular Formula | C₁₂H₁₁NO₄ | C₂₀H₁₇NO₅ |
| Molecular Weight | 233.22 g/mol | 351.35 g/mol |
| Typical Yield | ~73% | ~56% |
| Appearance | Off-white to pale yellow solid | Yellow solid |
| Key Analytical Data | NMR, Mass Spectrometry consistent with structure | NMR, Mass Spectrometry consistent with structure |
Mechanism and Scientific Rationale
The synthetic strategy hinges on the electrophilic activation of the 2-oxoindoline core.
Caption: Simplified reaction mechanism overview.
The N-acetyl group is electron-withdrawing, which increases the acidity of the protons on the adjacent C3 methylene group. This facilitates deprotonation and the subsequent nucleophilic attack on the electrophilic carbon of the trimethyl orthobenzoate. The reaction proceeds through an enol or enolate intermediate, leading to the formation of the desired C-C double bond.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Part 1 | Incomplete reaction; insufficient heating time/temp. | Ensure the reaction is heated to 130°C for the full 8 hours. Check the purity of the starting material. |
| Oily Product in Part 1 | Incomplete removal of acetic anhydride. | Ensure thorough washing with cold petroleum ether. Dry the product under high vacuum for an extended period. |
| Low Yield in Part 2 | Incomplete reaction or degradation of product. | Monitor the reaction by TLC to determine the optimal reaction time. Avoid overheating, which can cause degradation. |
| Purification Issues | Presence of side products. | If trituration is insufficient, consider column chromatography on silica gel for purification. |
Conclusion
This compound is a readily accessible and highly useful intermediate for the synthesis of Nintedanib and related compounds. The protocols provided herein offer a reliable method for its preparation and subsequent elaboration. The strategic use of the N-acetyl group for activation is a key concept that can be applied to the synthesis of other functionalized oxindole derivatives. These application notes should serve as a valuable resource for researchers engaged in the development of novel kinase inhibitors.
References
Application Notes & Protocols: The Utility of Methyl 1-acetyl-2-oxoindoline-6-carboxylate in Modern Organic Synthesis
Foreword: Unveiling a Versatile Synthetic Intermediate
In the landscape of contemporary organic synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Methyl 1-acetyl-2-oxoindoline-6-carboxylate has emerged as a pivotal intermediate, particularly valued in the field of medicinal chemistry. Its rigid, bicyclic core, adorned with multiple reactive handles, provides a robust scaffold for developing novel therapeutic agents.
This document serves as a detailed guide for researchers, chemists, and drug development professionals, elucidating the synthesis and primary applications of this compound. We move beyond simple procedural descriptions to explore the underlying chemical logic, enabling users to adapt and innovate upon these foundational protocols. The core focus will be on its well-documented role as a key precursor in the synthesis of the angiokinase inhibitor, Nintedanib, while also exploring its broader potential as a versatile synthetic building block.
Compound Profile and Physicochemical Properties
This compound is a derivative of oxindole, a privileged heterocyclic motif found in numerous biologically active compounds. The N-acetylation serves a dual purpose: it protects the indole nitrogen from undesired side reactions and modulates the reactivity of the C3 methylene position, priming it for subsequent functionalization.
| Property | Value | References |
| CAS Number | 676326-36-6 | [1][2][3] |
| Molecular Formula | C₁₂H₁₁NO₄ | [4] |
| Molecular Weight | 233.22 g/mol | [3][4][5] |
| Appearance | Solid, Powder | [2] |
| IUPAC Name | Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | [2][3] |
| Storage | 2-8°C, Refrigerator | [3] |
Synthesis Protocol: N-Acetylation of Methyl 2-oxoindoline-6-carboxylate
The most direct and widely employed method for preparing the title compound is the N-acetylation of its precursor, Methyl 2-oxoindoline-6-carboxylate. This reaction is typically performed using a large excess of acetic anhydride, which acts as both the acetylating agent and the reaction solvent.
Causality Behind Experimental Choices:
-
Acetic Anhydride as Reagent and Solvent: Using acetic anhydride in excess ensures the reaction goes to completion. Its high boiling point (139°C) allows for the necessary thermal conditions to drive the acylation of the relatively unreactive amide nitrogen.
-
High Temperature: Heating to 130°C provides the activation energy required for the nucleophilic nitrogen of the oxindole to attack the electrophilic carbonyl carbon of the acetic anhydride.[6][7]
-
Crystallization upon Cooling: The product has lower solubility in the acetic anhydride/acetic acid mixture at reduced temperatures, allowing for a simple and efficient isolation by precipitation without the need for complex chromatographic purification.[6]
Experimental Workflow: Synthesis of the Title Compound
Caption: Workflow for the N-acetylation of Methyl 2-oxoindoline-6-carboxylate.
Detailed Step-by-Step Protocol
Materials:
-
Methyl 2-oxoindoline-6-carboxylate (1.0 eq)
-
Acetic Anhydride (approx. 10-17 eq, serving as solvent)[6][7]
Procedure:
-
Charge a suitable reaction vessel equipped with a stirrer and a heating mantle with acetic anhydride (approx. 10.4 L per kg of starting material).[6]
-
With stirring, add Methyl 2-oxoindoline-6-carboxylate to the acetic anhydride.[6]
-
Heat the reaction mixture to 130°C and maintain this temperature for 3 to 8 hours, monitoring the reaction progress by TLC or HPLC.[6][7]
-
Upon completion, stop heating and allow the mixture to cool.
-
Crystals of this compound will begin to precipitate as the internal temperature drops (typically around 46°C).[6]
-
Continue cooling to maximize precipitation.
-
Isolate the solid product by filtration, wash with a suitable solvent (e.g., petroleum ether or methylcyclohexane) to remove residual acetic anhydride, and dry under vacuum.[7] A yield of approximately 73% can be expected.[7]
Core Application: A Key Intermediate in Nintedanib Synthesis
The primary and most significant application of this compound is as a direct precursor in the synthesis of Nintedanib, an inhibitor of angiokinase used to treat idiopathic pulmonary fibrosis.[1][8] The compound is used to construct the central enamine core of the drug.
This is achieved through a condensation reaction at the C3 position with an orthoester, such as trimethyl orthobenzoate.
Causality Behind Experimental Choices:
-
N-Acetyl Group: The electron-withdrawing acetyl group increases the acidity of the protons on the adjacent C3 methylene group, facilitating deprotonation and subsequent nucleophilic attack.
-
Trimethyl Orthobenzoate: This reagent serves as the source of the benzoyl group and also acts as a dehydrating agent, driving the condensation reaction forward.
-
Acetic Anhydride: Often used as a solvent for this step as well, it maintains anhydrous conditions, which are critical for the success of the reaction.[7]
Synthetic Pathway to Nintedanib Precursor
Caption: Key transformation of the title compound towards Nintedanib.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 eq)
-
Trimethyl orthobenzoate
-
Acetic Anhydride (as solvent) or a high-boiling aromatic hydrocarbon (e.g., toluene)[7]
Procedure:
-
In a reaction vessel, dissolve this compound in acetic anhydride.[7]
-
Add trimethyl orthobenzoate to the solution.
-
Heat the reaction mixture to 120°C and maintain for approximately six hours.[7]
-
Monitor the reaction for completion (e.g., via HPLC).
-
After completion, concentrate the reaction mixture to dryness under reduced pressure.[7]
-
Triturate the resulting residue with a non-polar solvent like petroleum ether to induce crystallization and remove impurities.[7]
-
Isolate the solid product, Methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, by filtration and dry.
Potential as a Versatile Synthetic Building Block
Beyond its role in Nintedanib synthesis, the molecular structure of this compound offers multiple avenues for synthetic exploration. The oxindole core is a well-established pharmacophore, and derivatives can be screened for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10]
Potential Reaction Sites for Derivatization
Caption: Reactive sites on the title compound for further synthetic modification.
Potential Synthetic Transformations:
-
C3-Position Functionalization: As demonstrated, this position is susceptible to condensation reactions. It can also be a site for various C-C and C-X bond-forming reactions to introduce diverse substituents.
-
Ester Manipulation: The methyl ester at the C6 position can be easily hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into a wide range of functional groups, such as amides, esters, or acid chlorides, serving as a handle to attach other molecular fragments.
-
Deacetylation: The N-acetyl group can be removed under basic or acidic conditions to regenerate the secondary amine, which can then be functionalized with different protecting groups or alkylated to introduce new substituents on the nitrogen atom.
-
Aromatic Ring Substitution: While the ring is deactivated, it may still undergo electrophilic aromatic substitution reactions like halogenation or nitration under forcing conditions, allowing for further diversification of the scaffold.
References
- 1. This compound | 676326-36-6 [chemicalbook.com]
- 2. This compound CAS 676326-36-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. GSRS [precision.fda.gov]
- 5. This compound [lgcstandards.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. patents.justia.com [patents.justia.com]
- 8. tdcommons.org [tdcommons.org]
- 9. sarpublication.com [sarpublication.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Nintedanib Intermediates
Introduction: The Strategic Assembly of Nintedanib
Nintedanib, an orally available tyrosine kinase inhibitor, is a cornerstone in the treatment of idiopathic pulmonary fibrosis and certain non-small cell lung cancers.[1][2][3] Its therapeutic efficacy hinges on the simultaneous inhibition of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1][4][5] The intricate molecular architecture of Nintedanib, an indolinone derivative, necessitates a sophisticated and convergent synthetic strategy. This guide provides an in-depth exploration of the synthesis of its key intermediates, elucidating the underlying reaction mechanisms and offering detailed experimental protocols for their preparation. The convergent synthesis of Nintedanib primarily involves the preparation of two key building blocks: a substituted oxindole core and an aniline side chain, which are subsequently condensed.[4][5]
Part 1: Synthesis of the Oxindole Core - A Journey of Cyclization
The central oxindole scaffold of Nintedanib is constructed through a multi-step sequence commencing with a classical malonic ester addition, followed by a reductive cyclization.[4][5]
Malonic Ester Addition: Building the Carbon Framework
The synthesis initiates with the nucleophilic addition of a malonic ester to an activated arene, laying the foundation for the oxindole ring system.[4][5]
Reaction Workflow: Malonic Ester Addition
Caption: Workflow for the malonic ester addition to form the nitrobenzene intermediate.
Reductive Cyclization: Forging the Oxindole Ring
The subsequent and pivotal step is the hydrogenation of the nitro group under acidic conditions, which concurrently triggers a decarboxylative cyclization to furnish the 6-methoxycarbonyl-substituted oxindole.[4][5][6]
Mechanism Insight: The Power of Reductive Cyclization
The reduction of the nitro group to an amine is the prelude to an intramolecular nucleophilic attack. The newly formed aniline derivative readily attacks one of the ester carbonyls, leading to a cyclic intermediate. The acidic medium facilitates the subsequent decarboxylation, driving the reaction towards the stable oxindole product.
Protocol 1: Synthesis of 6-Methoxycarbonyl-Substituted Oxindole (5)
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Dissolve the nitrobenzene derivative (4) in a suitable solvent (e.g., ethanol). | Ethanol | To create a homogeneous reaction mixture. |
| 2 | Add a catalyst for hydrogenation. | Palladium on carbon (Pd/C) | To catalyze the reduction of the nitro group. |
| 3 | Introduce a source of hydrogen. | Hydrogen gas (H₂) or a hydrogen donor like hydrazine hydrate. | To serve as the reducing agent. |
| 4 | Acidify the reaction mixture. | Hydrochloric acid (HCl) or other suitable acid. | To facilitate the reductive cyclization and decarboxylation. |
| 5 | Heat the reaction mixture. | Reflux | To provide the necessary activation energy for the reaction. |
| 6 | Monitor the reaction progress. | Thin Layer Chromatography (TLC) | To determine the completion of the reaction. |
| 7 | Isolate and purify the product. | Filtration, concentration, and recrystallization. | To obtain the pure oxindole intermediate (5). |
Condensation with Trimethyl Orthobenzoate: Activating the Oxindole
The oxindole (5) is then condensed with trimethyl orthobenzoate in the presence of acetic anhydride. This step serves a dual purpose: it introduces the phenylmethylene group at the 3-position and concomitantly acetylates the oxindole nitrogen, which activates the scaffold for the subsequent condensation reaction.[4][5]
Reaction Scheme: Activation of the Oxindole Core
Caption: Condensation and N-acetylation to form the activated oxindole intermediate.
Part 2: Synthesis of the Aniline Side Chain - A Tale of Two Steps
The aniline side chain, another crucial component of Nintedanib, is prepared through a straightforward two-step sequence starting from para-nitro-phenylamine.[4][5]
Bromo-acetylation and Amination: A One-Pot Wonder
The synthesis of the aniline side chain commences with a one-pot reaction involving the bromo-acetylation of para-nitro-phenylamine using bromoacetyl bromide, followed by amination with N-methylpiperazine.[4][5]
Mechanism Insight: Sequential Nucleophilic Acyl Substitution and Nucleophilic Aliphatic Substitution
The reaction proceeds via an initial nucleophilic acyl substitution where the amino group of para-nitro-phenylamine attacks the carbonyl carbon of bromoacetyl bromide. This is immediately followed by a nucleophilic aliphatic substitution, where the tertiary amine of N-methylpiperazine displaces the bromide ion.
Nitro Group Reduction: Unveiling the Aniline
The final step in the side chain synthesis is the reduction of the nitro group to an amine. This is typically achieved through catalytic hydrogenation.[4][5][7] The resulting aniline derivative (9) is the second key building block for the final assembly of Nintedanib.[4][5]
Protocol 2: Synthesis of the Aniline Side Chain (9)
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Dissolve para-nitro-phenylamine (7) in a suitable solvent. | Dichloromethane or Tetrahydrofuran | To create a homogeneous reaction mixture. |
| 2 | Add bromoacetyl bromide dropwise at a low temperature. | Bromoacetyl bromide, 0-10°C | To control the exothermic acylation reaction. |
| 3 | Add N-methylpiperazine to the reaction mixture. | N-methylpiperazine | To perform the amination step. |
| 4 | Monitor the reaction progress. | TLC | To confirm the formation of the nitro-intermediate. |
| 5 | Reduce the nitro group. | Catalytic hydrogenation (e.g., Pd/C, H₂) or hydrazine hydrate with a catalyst.[7] | To convert the nitro group to an amine. |
| 6 | Isolate and purify the product. | Filtration, extraction, and crystallization. | To obtain the pure aniline side chain (9). |
Part 3: The Final Condensation - Uniting the Intermediates
The culmination of the synthesis is the condensation of the activated oxindole (6) with the aniline side chain (9). This reaction proceeds through an addition-elimination sequence.[4][5]
Mechanism Insight: Addition-Elimination Pathway
The amino group of the aniline side chain acts as a nucleophile, attacking the electrophilic carbon of the phenylmethylene group on the activated oxindole. This addition is followed by the elimination of methanol, leading to the formation of the enamine linkage. A subsequent deacetylation step, often carried out with a base like piperidine, removes the acetyl protecting group from the oxindole nitrogen to yield Nintedanib free base.[4][5]
Overall Synthetic Scheme of Nintedanib
Caption: Convergent synthesis strategy for Nintedanib.
Quantitative Data Summary
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 6-Methoxycarbonyl-substituted oxindole (5) | C₁₀H₉NO₃ | 191.18 | >90% |
| Activated Oxindole (6) | C₂₀H₁₇NO₄ | 335.35 | ~95% |
| Aniline Side Chain (9) | C₁₃H₂₀N₄O | 248.33 | ~98%[7] |
| Nintedanib (2) | C₃₁H₃₃N₅O₄ | 539.63 | >60% |
Conclusion and Future Perspectives
The synthesis of Nintedanib is a testament to the power of strategic and convergent chemical synthesis. The efficient construction of the key oxindole and aniline intermediates, coupled with a highly effective final condensation, allows for the large-scale production of this vital therapeutic agent. Understanding the nuances of the reaction mechanisms, from the reductive cyclization to the one-pot side-chain formation, is paramount for process optimization and the development of next-generation tyrosine kinase inhibitors. The protocols and insights provided herein serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug development.
References
- 1. US20200048225A1 - Methods for preparing nintedanib and intermediates thereof - Google Patents [patents.google.com]
- 2. US10836751B2 - Methods for preparing Nintedanib and intermediates thereof - Google Patents [patents.google.com]
- 3. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]
Synthesis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate: An Application Note and Laboratory Protocol
This document provides a detailed guide for the laboratory-scale synthesis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate, a key intermediate in the preparation of the angiokinase inhibitor, Nintedanib.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.
Introduction
This compound (CAS No. 676326-36-6) is a crucial building block in medicinal chemistry.[1] Its synthesis involves the N-acetylation of Methyl 2-oxoindoline-6-carboxylate (CAS No. 14192-26-8).[3] The procedure detailed herein is an adaptation of established methods, optimized for laboratory-scale preparation, focusing on yield, purity, and operational safety.[4]
The core of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the indolinone ring attacks one of the electrophilic carbonyl carbons of acetic anhydride. This reaction is typically performed at elevated temperatures to overcome the activation energy barrier, and often with an excess of acetic anhydride which can also serve as the reaction solvent.
Reaction Scheme
Figure 1: General reaction scheme for the N-acetylation of Methyl 2-oxoindoline-6-carboxylate.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Moles (mmol) | Equivalents |
| Methyl 2-oxoindoline-6-carboxylate | 14192-26-8 | 191.18 | 5.0 g | 26.15 | 1.0 |
| Acetic Anhydride | 108-24-7 | 102.09 | 45 mL | 477 | ~18 |
| Xylene (optional solvent) | 1330-20-7 | 106.16 | As needed | - | - |
| Petroleum Ether (for trituration) | 8032-32-4 | - | As needed | - | - |
| Ethyl Acetate (for chromatography) | 141-78-6 | 88.11 | As needed | - | - |
| Hexane (for chromatography) | 110-54-3 | 86.18 | As needed | - | - |
Safety Precautions
Acetic anhydride is corrosive, a lachrymator, and reacts violently with water. [5][6][7][8][9] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[5][7] Ensure a safety shower and eyewash station are readily accessible. The reaction is conducted at a high temperature, so appropriate precautions against thermal burns should be taken.
Experimental Protocol
Reaction Setup
-
Drying Glassware: Ensure all glassware (a round-bottom flask, condenser, and magnetic stir bar) is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon) to prevent the hydrolysis of acetic anhydride.
-
Charging the Flask: To the dry round-bottom flask, add Methyl 2-oxoindoline-6-carboxylate (5.0 g, 26.15 mmol).
-
Adding the Reagent: In the fume hood, carefully add acetic anhydride (45 mL, ~18 equivalents) to the flask. While some procedures note that acetic anhydride can act as the solvent, a high-boiling aromatic hydrocarbon like xylene can also be used.[4]
-
Assembly: Equip the flask with a magnetic stir bar and a reflux condenser.
Reaction Execution
-
Heating: Place the flask in a heating mantle and heat the reaction mixture to 130°C with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). Spot the starting material and the reaction mixture on a TLC plate and visualize under UV light. The reaction is complete when the starting material spot is no longer visible. The reaction is expected to take approximately 8 hours.[4]
Work-up and Isolation
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. As the mixture cools, the product may begin to precipitate.
-
Precipitation: To enhance precipitation, the cooled reaction mixture can be carefully poured into a beaker of cold water or an ice bath, with stirring. Caution: This should be done slowly and carefully in a fume hood as the excess acetic anhydride will react exothermically with water to produce acetic acid.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake with cold water to remove residual acetic acid, followed by a cold non-polar solvent like petroleum ether or hexane to aid in drying.
-
Drying: Dry the isolated solid under vacuum to obtain the crude product. A yield of around 73% can be expected at this stage.[4]
Purification (Optional)
For obtaining a highly pure product, recrystallization or column chromatography can be performed.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: If impurities persist, the crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ) in ppm. (Note: Precise shifts may vary slightly based on solvent and instrument).
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected chemical shifts (δ) in ppm.[4]
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺.
Mechanistic Discussion
The N-acetylation of Methyl 2-oxoindoline-6-carboxylate with acetic anhydride is a classic example of nucleophilic acyl substitution.
Figure 2: Simplified mechanism of N-acetylation.
Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the indolinone acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of acetic anhydride. The use of a large excess of acetic anhydride and high temperature drives this equilibrium-controlled step forward.
Step 2 & 3: Intermediate Collapse: This attack forms a tetrahedral intermediate. The intermediate is unstable and collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a good leaving group.
Step 4: Proton Transfer: The acetate ion then acts as a base, abstracting a proton from the nitrogen to yield the final N-acetylated product and acetic acid as a byproduct.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Ensure the reaction is heated to the correct temperature and monitor by TLC until the starting material is consumed. |
| Hydrolysis of acetic anhydride. | Use thoroughly dried glassware and an inert atmosphere. | |
| Low Yield | Product loss during work-up. | Ensure complete precipitation by cooling thoroughly. Be careful not to dissolve the product in excessive wash solvents. |
| Product is an oil/gummy | Presence of impurities or residual solvent. | Triturate with a non-polar solvent like petroleum ether. If the issue persists, purify by column chromatography. |
| Impure Product | Side reactions or incomplete removal of byproducts. | Purify by recrystallization or column chromatography. Ensure thorough washing of the crude product. |
Conclusion
This application note provides a comprehensive and practical protocol for the laboratory-scale synthesis of this compound. By adhering to the detailed steps and safety precautions, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The provided mechanistic insights and troubleshooting guide aim to empower scientists with a deeper understanding of the chemical transformation, facilitating a successful experimental outcome.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 676326-36-6 [chemicalbook.com]
- 3. methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8|ZaiQi Bio-Tech [chemzq.com]
- 4. patents.justia.com [patents.justia.com]
- 5. quora.com [quora.com]
- 6. carlroth.com [carlroth.com]
- 7. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 8. ICSC 0209 - ACETIC ANHYDRIDE [chemicalsafety.ilo.org]
- 9. ineos.com [ineos.com]
Synthesis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate: A Detailed Guide to Reagents, Solvents, and Protocol
Introduction
Methyl 1-acetyl-2-oxoindoline-6-carboxylate is a crucial intermediate in the synthesis of several pharmacologically active molecules, most notably Nintedanib, a potent angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer. The efficient and high-yield synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and drug development. This application note provides a comprehensive guide to the synthesis of this compound, detailing the necessary reagents, optimal solvents, and a step-by-step protocol. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.
Synthetic Strategy: N-Acetylation of an Indolinone Core
The synthesis of this compound is achieved through the N-acetylation of its precursor, Methyl 2-oxoindoline-6-carboxylate. This reaction involves the introduction of an acetyl group onto the nitrogen atom of the indolinone ring. The most common and effective method for this transformation is the use of acetic anhydride as the acetylating agent.
Choice of Reagents and Solvents: A Rationale
-
Starting Material: The synthesis commences with Methyl 2-oxoindoline-6-carboxylate. The purity of this starting material is crucial for obtaining a high yield of the desired product and minimizing side reactions. An improved process for the preparation of this key intermediate has been described, ensuring its availability for subsequent steps.
-
Acetylation Agent: Acetic anhydride serves as both the acetylating agent and, in many protocols, the reaction solvent. Its use in a large molar excess is a key feature of this synthesis. This serves a dual purpose:
-
Driving the Equilibrium: The large excess of acetic anhydride ensures that the reaction goes to completion by shifting the equilibrium towards the formation of the N-acetylated product.
-
Solvent Properties: Acetic anhydride is a high-boiling point liquid (boiling point: 139.8 °C), which allows the reaction to be conducted at the necessary high temperatures to overcome the activation energy barrier for the N-acetylation of the relatively unreactive amide nitrogen.
-
-
Solvent (Optional): In some procedures, a high-boiling aromatic hydrocarbon solvent such as xylene or toluene is employed. This can be advantageous for several reasons:
-
Temperature Control: These solvents allow for precise temperature control at reflux.
-
Azeotropic Removal of Acetic Acid: The use of a solvent like xylene can facilitate the azeotropic removal of the acetic acid byproduct, further driving the reaction to completion.
-
Solubility: The starting material and intermediate may have better solubility in these solvents at elevated temperatures.
-
Experimental Protocol
This protocol is a synthesis of procedures described in the scientific literature, aiming for a high yield and purity of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| Methyl 2-oxoindoline-6-carboxylate | ≥98% Purity | Available from various chemical suppliers. |
| Acetic Anhydride | Reagent Grade, ≥99% | Sourced from reputable chemical manufacturers. |
| Xylene (optional solvent) | Anhydrous | Ensure dryness to prevent hydrolysis of acetic anhydride. |
| Petroleum Ether or Methylcyclohexane | Reagent Grade | For washing and purification of the final product. |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-oxoindoline-6-carboxylate (1.0 equivalent).
-
Addition of Reagents:
-
Method A (Neat Acetic Anhydride): Add a large excess of acetic anhydride (approximately 17-20 equivalents) to the flask.
-
Method B (With Solvent): Add a high-boiling aromatic solvent such as xylene (sufficient to ensure stirring) and a molar excess of acetic anhydride (e.g., 4-10 equivalents) to the flask.
-
-
Heating: Heat the reaction mixture to 120-130°C and maintain this temperature for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Purification: Wash the solid with a non-polar solvent such as petroleum ether or methylcyclohexane to remove any remaining acetic anhydride and acetic acid.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid. A yield of approximately 73% can be expected with the neat acetic anhydride method.
Visualizing the Process
Reaction Scheme
Caption: N-Acetylation Reaction Scheme.
Experimental Workflow
Caption: Synthesis Workflow Diagram.
Safety and Handling
-
Acetic Anhydride: Acetic anhydride is corrosive, flammable, and a lachrymator. It reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from open flames and other ignition sources.
-
High-Temperature Reaction: The reaction is conducted at high temperatures. Use appropriate heating mantles and ensure the glassware is free of cracks.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol |
| Appearance | Solid |
| Storage | Store in a refrigerator. |
Further characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure.
Conclusion
The N-acetylation of Methyl 2-oxoindoline-6-carboxylate using a large excess of acetic anhydride at high temperatures is a robust and reliable method for the synthesis of this compound. This guide provides a detailed protocol and a thorough understanding of the underlying chemical principles, enabling researchers to confidently and safely perform this important synthetic transformation.
Application Note & Protocol: A Detailed Guide to the Synthesis of Methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
Abstract
This document provides a comprehensive technical guide for the reaction between methyl 1-acetyl-2-oxoindoline-6-carboxylate and trimethyl orthobenzoate. This condensation reaction is a critical step in the synthesis of key pharmaceutical intermediates, such as those used in the preparation of Nintedanib[1], a potent angiokinase inhibitor. We present a detailed, field-proven protocol, an in-depth discussion of the reaction mechanism, and the rationale behind the selected experimental conditions. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug discovery.
Introduction and Significance
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the C3 position of the oxindole ring is a common strategy for generating molecular diversity and modulating pharmacological activity. The reaction of this compound with trimethyl orthobenzoate yields a valuable enol ether, specifically methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate. This product serves as a crucial intermediate in multi-step syntheses, most notably for the drug Nintedanib, which is used in the treatment of idiopathic pulmonary fibrosis and certain cancers[1].
The N-acetylation of the oxindole starting material is critical as it enhances the acidity of the C3-methylene protons, facilitating deprotonation and subsequent nucleophilic attack. This activation makes the C3 position an "active methylene group," capable of participating in condensation reactions. Trimethyl orthobenzoate serves as an electrophilic building block, providing both the phenyl and a methoxy group to form the final enol ether product[2]. Understanding and optimizing this transformation is therefore of significant academic and industrial importance.
Proposed Reaction Mechanism
The reaction proceeds via a condensation mechanism at the active C3-methylene position of the N-acetylated oxindole. The high temperature and the presence of acetic anhydride are crucial for the success of the transformation.
The proposed mechanism involves three key stages:
-
Formation of a Reactive Electrophile: Under thermal and potentially acid-catalyzed conditions (from trace acetic acid in the anhydride), trimethyl orthobenzoate eliminates a molecule of methanol to form a highly reactive dimethoxyphenylmethyl cation (an oxocarbenium ion). This species is a potent electrophile.
-
Enolate Formation and Nucleophilic Attack: The N-acetyl group on the oxindole ring inductively withdraws electron density, increasing the acidity of the protons at the C3 position. In the hot acetic anhydride medium, an enolate or enol intermediate is formed. This nucleophilic enolate then attacks the electrophilic carbon of the dimethoxyphenylmethyl cation.
-
Elimination to Form the Enol Ether: The resulting intermediate is unstable and readily eliminates a molecule of methanol to yield the thermodynamically stable, conjugated (E)-enol ether product. Acetic anhydride acts as a dehydrating agent (or in this case, a methanol scavenger), driving the equilibrium towards the final product[3][4].
Below is a diagram illustrating the proposed mechanistic pathway.
Caption: Proposed reaction mechanism for enol ether formation.
Detailed Experimental Protocol
This protocol is synthesized from established procedures described in chemical literature and patents[5][6]. It is designed to be a self-validating system when followed with precision.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Moles (Equiv.) | Quantity | Density (g/mL) | Notes |
| This compound | 676326-36-6 | 233.22 | 1.0 | 20.0 g | N/A (Solid) | Ensure dryness. |
| Trimethyl orthobenzoate | 707-07-3 | 182.22 | ~2.4 | 41.0 mL (42.5 g) | 1.037 | Use freshly opened or distilled. |
| Acetic Anhydride | 108-24-7 | 102.09 | ~17.5 | 160 mL (173 g) | 1.082 | Reagent grade, acts as solvent. |
| Toluene | 108-88-3 | 92.14 | - | As needed for wash | 0.867 | Anhydrous grade. |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed for wash | 0.902 | Anhydrous grade. |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (or nitrogen inlet)
-
Magnetic stirrer and heating mantle with a temperature controller
-
Dropping funnel
-
Buchner funnel and filtration apparatus
-
Vacuum oven
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with the heating mantle, magnetic stirrer, reflux condenser, and dropping funnel. Ensure all glassware is thoroughly dried.
-
Charge Reagents: To the flask, add this compound (20.0 g) and acetic anhydride (160 mL).
-
Heating: Begin stirring the mixture and heat to 120-130°C.
-
Addition of Orthoester: Once the target temperature is reached and the solid is dissolved, add trimethyl orthobenzoate (41.0 mL) dropwise via the dropping funnel over 30-45 minutes.
-
Reaction: Maintain the reaction mixture at 120-130°C with vigorous stirring for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After 6 hours, stop heating and allow the mixture to cool slowly to room temperature, then further cool in an ice bath to 0-10°C. A precipitate should form during cooling.
-
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with cold toluene (2 x 40 mL) and then a cold mixture of toluene/ethyl acetate (1:1, 40 mL) to remove residual acetic anhydride and other impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
Expected Outcome
The procedure is expected to yield methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate as a solid with a yield of approximately 80-88%.
Workflow Visualization
The following diagram outlines the complete experimental workflow.
Caption: Experimental workflow for the synthesis.
Product Characterization
The final product, methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (CAS: 1168152-07-5), should be characterized to confirm its identity and purity.
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₂₀H₁₇NO₅
-
Molecular Weight: 351.35 g/mol
-
¹H NMR (Expected): The spectrum should show characteristic peaks for the acetyl methyl group (singlet, ~2.7 ppm), the ester methyl group (singlet, ~3.9 ppm), the enol ether methoxy group (singlet, ~4.1 ppm), and aromatic protons in the range of 7.0-8.5 ppm. The stereochemistry is confirmed as the (E)-isomer, which is the thermodynamically favored product.
-
Mass Spectrometry (Expected): ESI-MS should show a prominent ion corresponding to [M+H]⁺ at m/z 352.1 or [M+Na]⁺ at m/z 374.1.
-
Purity (HPLC): Purity should be ≥98% as determined by High-Performance Liquid Chromatography.
Safety and Handling
-
Acetic Anhydride: Corrosive, lachrymator, and reacts with water. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Trimethyl Orthobenzoate: Irritant. Avoid contact with skin and eyes.
-
Toluene: Flammable and toxic. Handle in a fume hood.
-
High Temperatures: The reaction is run at high temperatures. Use appropriate caution to avoid thermal burns.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.
References
- 1. Nintedanib synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017016530A1 - A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)-oxindole-6-carboxylate (intedanib, nintedanib) - Google Patents [patents.google.com]
- 6. A kind of preparation method of nintedanib intermediate - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate
Welcome to the dedicated technical support guide for the synthesis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to empower you with the scientific rationale behind experimental choices to help you overcome common challenges and significantly improve your reaction yields.
Overview of the Synthetic Challenge
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high purity and yield. This oxindole core is a valuable scaffold in medicinal chemistry. However, researchers often face challenges such as incomplete reactions, formation of side products, and difficulties in purification. This guide addresses these critical issues directly.
A common synthetic pathway involves the cyclization of a substituted aniline precursor, followed by N-acetylation. The following workflow illustrates this general approach.
Caption: General three-phase workflow for the synthesis of the target compound.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to address specific problems you may encounter during the synthesis.
Question 1: My intramolecular cyclization (Phase 2) is showing low yield or failing completely. What are the likely causes and how can I fix it?
Low yield in the core cyclization step is the most common bottleneck. The cause often lies in the catalyst system, reaction conditions, or the purity of the starting amide.
Possible Causes & Step-by-Step Solutions:
-
Inactive Catalyst System: The palladium catalyst and ligand are the heart of the cyclization. Their activity is paramount.
-
Expert Insight: Palladium catalysts, especially Pd(0) species, are sensitive to oxidation. Ligands like phosphines can also degrade. Using reagents from a freshly opened bottle or purifying them before use is crucial.
-
Troubleshooting Protocol:
-
Use High-Purity Reagents: Employ a high-purity palladium source (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos, SPhos).
-
Pre-form the Active Catalyst: In a separate, inert-atmosphere glovebox, pre-mix the palladium source and ligand in the reaction solvent for 15-30 minutes before adding the substrate. This ensures the formation of the active catalytic species.
-
Degas Rigorously: Oxygen is a poison for many palladium catalysts. Degas your solvent thoroughly (3-4 freeze-pump-thaw cycles are recommended) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for both solubility and facilitating the catalytic cycle.
-
Expert Insight: The base not only acts as a proton scavenger but can also influence the catalyst's electronic state and stability. The solvent must fully dissolve the starting material at the reaction temperature to ensure a homogeneous reaction.
-
Troubleshooting Data:
-
| Base | Solvent | Typical Temperature (°C) | Common Observation |
| K₂CO₃ | Toluene | 100-110 | Standard choice, but can be slow. Insoluble nature may require vigorous stirring. |
| Cs₂CO₃ | Dioxane | 100-110 | More soluble and often more effective, but also more expensive and hygroscopic. |
| K₃PO₄ | Toluene | 100-110 | A strong, non-nucleophilic base that can accelerate difficult cyclizations. |
| Sodium tert-butoxide | THF | 65-70 | Very strong base, useful for less reactive substrates but can promote side reactions. |
-
Impure Starting Material: Impurities in the chloroacetamide precursor from Phase 1 can interfere with the catalyst.
-
Expert Insight: Residual aniline starting material or di-acylated byproducts can coordinate to the palladium center, inhibiting its catalytic activity.
-
Validation Protocol:
-
Confirm Purity: Before starting the cyclization, confirm the purity of your amide precursor by ¹H NMR and LC-MS.
-
Purify if Necessary: If impurities are detected, recrystallize or perform column chromatography on the amide. This is a critical investment to avoid wasting expensive catalyst and time.
-
-
Caption: Troubleshooting decision tree for low cyclization yield.
Question 2: The final N-acetylation step (Phase 3) is incomplete, and I have a mixture of starting material and product. How do I drive it to completion?
Incomplete N-acetylation is typically a problem of reactivity or stoichiometry.
Possible Causes & Step-by-Step Solutions:
-
Insufficiently Reactive Acetylating Agent: Acetic anhydride is commonly used, but its reactivity can be hampered.
-
Expert Insight: The oxindole nitrogen is part of an amide-like system, making it less nucleophilic than a typical amine. A stronger acylating agent or activation may be needed.
-
Troubleshooting Protocol:
-
Use Acetyl Chloride: Acetyl chloride is more electrophilic and reactive than acetic anhydride. Use it with a non-nucleophilic base like triethylamine (TEA) or pyridine in a solvent like dichloromethane (DCM).
-
Add a Catalyst: For reactions with acetic anhydride, adding a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate.
-
-
-
Incorrect Base or Stoichiometry: The base is crucial for deprotonating the oxindole nitrogen, making it nucleophilic.
-
Expert Insight: A strong, non-aqueous base is often required. Using at least 1.1 equivalents of the base is recommended to ensure full deprotonation and to quench any acid generated.
-
Troubleshooting Protocol:
-
Switch to a Stronger Base: If you are using a weak base like TEA with little success, consider switching to sodium hydride (NaH). In this case, the oxindole is added to a suspension of NaH in an anhydrous solvent like THF at 0 °C to form the sodium salt, followed by the addition of the acetylating agent. This method is highly effective.
-
Verify Stoichiometry: Ensure you are using a slight excess (1.1-1.2 eq) of both the base and the acetylating agent relative to the Methyl 2-oxoindoline-6-carboxylate starting material.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key analytical signatures (¹H NMR) I should look for to confirm the final product?
A1: To confirm the formation of this compound, you should look for these key signals in the ¹H NMR spectrum (values are approximate and depend on the solvent, typically CDCl₃):
-
N-Acetyl Protons: A sharp singlet around 2.6-2.7 ppm integrating to 3 hydrogens. This is a definitive signal indicating successful acetylation.
-
Methylene Protons (C3-H₂): A singlet around 3.7-3.8 ppm for the two protons on the five-membered ring.
-
Methyl Ester Protons (COOCH₃): A sharp singlet around 3.9 ppm integrating to 3 hydrogens.
-
Aromatic Protons: Three protons in the aromatic region (7.5-8.5 ppm ) showing a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The disappearance of the N-H proton signal (which is often broad and can be found between 8-10 ppm in the starting oxindole) is another key indicator.
Q2: My final product is showing a persistent colored impurity after chromatography. What could it be?
A2: A common colored impurity in oxindole synthesis arises from oxidation.
-
Expert Insight: The 3-position of the oxindole ring is susceptible to oxidation, which can lead to the formation of isatin-type byproducts. These compounds are often intensely colored (red/orange) and can be difficult to separate.
-
Preventative Measures:
-
Inert Atmosphere: Perform the reaction workup and purification under a nitrogen or argon atmosphere where possible.
-
Avoid Harsh Oxidants: Be mindful of all reagents used.
-
Purification Tip: Sometimes, a simple charcoal treatment or recrystallization from a solvent system like ethyl acetate/hexanes can effectively remove these colored impurities where chromatography fails.
-
Q3: Are there alternative, more efficient routes to this scaffold?
A3: Yes, research is constantly evolving. While the Heck/Buchwald-type cyclization is common, other methods are reported. For instance, some modern approaches utilize C-H activation strategies which can reduce the number of synthetic steps required for precursor synthesis. Exploring recent literature for "oxindole synthesis" or "C-H functionalization for heterocycle synthesis" can provide access to state-of-the-art methodologies that may offer advantages in terms of atom economy and overall efficiency.
Technical Support Center: Purification of Methyl 1-acetyl-2-oxoindoline-6-carboxylate
Introduction: Methyl 1-acetyl-2-oxoindoline-6-carboxylate (CAS 676326-36-6) is a critical heterocyclic intermediate, notably utilized in the synthesis of advanced pharmaceutical agents like Nintedanib[1][2]. Achieving high purity of this compound is paramount for ensuring the efficacy, safety, and reproducibility of downstream applications. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals, offering detailed troubleshooting advice and validated protocols for the successful purification of this key intermediate.
Section 1: Compound Profile & Key Characteristics
A thorough understanding of the physicochemical properties of this compound is the foundation of an effective purification strategy. These properties dictate the selection of appropriate solvents and techniques.
| Property | Value | Source(s) |
| CAS Number | 676326-36-6 | [3][4] |
| Molecular Formula | C₁₂H₁₁NO₄ | [2][4][5] |
| Molecular Weight | 233.22 g/mol | [2][4][5] |
| Appearance | Typically a solid powder | [6] |
| Purity (Commercial) | Often >95% | [4] |
| Predicted Boiling Point | 489.5 ± 45.0 °C | [6] |
| Predicted Density | 1.330 g/cm³ | [6] |
| Recommended Storage | 2-8°C (Refrigerator) |
Section 2: Troubleshooting Common Purification Issues (Q&A Format)
This section addresses specific challenges encountered during the purification process, providing causal explanations and actionable solutions.
Q1: My final product has a low yield after purification. What are the common causes and solutions?
A1: Low yield is a frequent issue stemming from several factors:
-
Mechanical Losses: Aggressive transfers between flasks, incomplete scraping of solids, and using overly large filter paper can lead to significant product loss.
-
Solution: Use a spatula to quantitatively transfer solids and rinse glassware with the mother liquor or a minimal amount of cold solvent. Choose appropriately sized equipment for the scale of your reaction.
-
-
Product Solubility: During recrystallization, your product might have higher-than-expected solubility in the chosen cold solvent, leading to losses in the mother liquor. In column chromatography, using an overly polar eluent can cause the product to elute too quickly with impurities.
-
Solution: Before a full-scale recrystallization, perform small-scale solvent screening. To recover product from the mother liquor, consider partial evaporation and a second crop of crystals. For chromatography, utilize a gradient elution, starting with a low polarity solvent system.
-
-
Compound Instability: Oxindole scaffolds can be sensitive to harsh pH or high temperatures over extended periods[7][8][9]. Prolonged heating during recrystallization or exposure to strong acids/bases on a silica gel column can cause degradation.
-
Solution: Minimize heating time during dissolution for recrystallization. If degradation on silica is suspected, consider deactivating the silica gel with a small percentage of triethylamine in the eluent or using an alternative stationary phase like alumina.
-
Q2: Thin Layer Chromatography (TLC) shows a persistent impurity spot very close to my product spot. How can I improve separation?
A2: Poor separation on TLC indicates that standard purification methods will be challenging. This often happens when an impurity has a very similar polarity to your product.
-
Causality: The acetylated product is only slightly more polar than a potential key impurity, the unacetylated precursor, Methyl 2-oxoindoline-6-carboxylate (CAS 14192-26-8)[10][11].
-
Solution (Column Chromatography):
-
Optimize Solvent System: Experiment with different solvent systems for your TLC. Instead of a standard Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol or Toluene/Acetone system. A change in solvent can alter the specific interactions with the silica, improving separation.
-
Use a Shallow Gradient: Instead of large step changes in eluent polarity, run a very slow, shallow gradient (e.g., increasing the polar solvent by 1-2% increments). This gives the compounds more time to resolve on the column.
-
Increase Column Length/Decrease Diameter: A longer, thinner column provides more theoretical plates, enhancing separation efficiency.
-
Q3: My compound appears oily or fails to crystallize during recrystallization. What should I do?
A3: Oiling out or failure to crystallize typically points to two main issues: high impurity levels or improper solvent/cooling conditions.
-
Causality: Impurities can suppress the melting point and disrupt the crystal lattice formation, resulting in an oil. Alternatively, if the solution is supersaturated or cooled too quickly, molecules don't have time to orient themselves into a crystal.
-
Solutions:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution to initiate crystallization.
-
Re-evaluate Solvent System: The solvent may be too good, keeping the compound dissolved even when cold. Add a small amount of a non-polar "anti-solvent" (e.g., hexane if you are using ethyl acetate) dropwise until the solution becomes slightly turbid, then warm until clear and allow to cool slowly again.
-
Perform a Pre-Purification Step: If the crude material is very impure, a full recrystallization is unlikely to work. First, pass the material through a short plug of silica gel to remove the gross impurities, then attempt the recrystallization.
-
Q4: HPLC analysis shows the purity is still below target (>99%). How can I achieve the highest purity?
A4: When standard methods are insufficient for reaching high purity, a high-resolution technique is required.
-
Causality: Small amounts of closely related structural isomers or byproducts from the synthesis may co-elute during flash chromatography and co-precipitate during recrystallization.
-
Solution: Preparative HPLC:
-
High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography. For indole derivatives, reverse-phase HPLC is highly effective[12][13][14].
-
Develop an analytical method first on a C18 or C8 column, using a mobile phase like Acetonitrile/Water or Methanol/Water, often with a small amount (0.1%) of formic or acetic acid to ensure sharp peaks[15].
-
Once the analytical method shows good separation, it can be scaled up to a larger-diameter preparative column to isolate the pure compound. This is the gold standard for achieving >99.5% purity.
-
Section 3: Standard Operating Procedures (SOPs) for Purification
These protocols provide detailed, field-proven methodologies for purifying this compound.
SOP 1: Purification by Flash Column Chromatography
-
Rationale: This is the most versatile method for purifying moderate-to-large quantities of the compound, especially when dealing with multiple impurities of varying polarities.
-
Experimental Protocol:
-
TLC Analysis: Determine an appropriate eluent system by TLC. A good system will give your product an Rf value of ~0.25-0.35.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your starting eluent (e.g., 80:20 Hexane:Ethyl Acetate). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For less soluble material, create a slurry by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.
-
Elution: Begin running the column with the starting eluent. Gradually increase the polarity of the eluent based on your TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution progress by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
-
Data Presentation: Recommended Solvent Systems
Solvent System Ratio (v/v) Application Notes Hexane / Ethyl Acetate Start 90:10 -> 50:50 Standard choice for compounds of moderate polarity. Dichloromethane / Methanol Start 100:0 -> 95:5 Good for resolving more polar impurities. | Toluene / Acetone | Start 95:5 -> 70:30 | Offers different selectivity compared to ester-based systems. |
-
Visualization: Flash Chromatography Workflow
Caption: Workflow for purification via flash column chromatography.
SOP 2: Purification by Recrystallization
-
Rationale: An excellent method for removing small amounts of impurities from a product that is already substantially pure (>90%). It relies on the difference in solubility of the compound and impurities in a specific solvent at different temperatures.
-
Experimental Protocol:
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of crude product in various solvents (see table below). A good solvent will dissolve the compound when hot but result in poor solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum.
-
-
Data Presentation: Potential Recrystallization Solvents
Solvent Class Notes Ethanol / Water Protic Dissolve in hot ethanol, add water dropwise until cloudy, then re-heat to clarify and cool. Ethyl Acetate / Hexane Aprotic Dissolve in minimal hot ethyl acetate, then add hexane as the anti-solvent. Isopropanol Protic A single-solvent system that may work well. | Toluene | Aromatic | A patent for a related compound mentions crystallization from toluene[16]. |
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the most common impurities I should expect from the synthesis?
-
A: The primary process-related impurity is often the un-acetylated starting material, Methyl 2-oxoindoline-6-carboxylate . Other potential impurities could include residual acylating agents (like acetic anhydride or acetyl chloride) and their byproducts.
-
-
Q: How should I properly store the purified compound?
-
A: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) to minimize potential degradation over time.
-
-
Q: Which analytical techniques are best for confirming identity and purity?
-
A: A combination of techniques is ideal.
-
¹H NMR and ¹³C NMR are used to confirm the chemical structure and identify any structural impurities.
-
LC-MS provides both the molecular weight and purity profile. Several suppliers offer LC-MS data for this compound[17][18].
-
HPLC-UV is the standard for quantitative purity assessment, often used to generate Certificates of Analysis showing purity levels >95%[4].
-
-
-
Visualization: Choosing the Right Purification Method
Caption: Decision tree for selecting the optimal purification strategy.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound suppliers & manufacturers in China [chemicalbook.com]
- 3. This compound | 676326-36-6 [chemicalbook.com]
- 4. This compound [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound CAS 676326-36-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 8. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8|ZaiQi Bio-Tech [chemzq.com]
- 11. 2-Oxindole-6-carboxylic acid methyl ester | C10H9NO3 | CID 3734372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 14. cetjournal.it [cetjournal.it]
- 15. benchchem.com [benchchem.com]
- 16. CA2705490A1 - Indolinone derivatives and process for their manufacture - Google Patents [patents.google.com]
- 17. 676326-36-6|this compound|BLD Pharm [bldpharm.com]
- 18. 676326-36-6 | this compound | Nintedanib | Ambeed.com [ambeed.com]
Technical Support Center: Troubleshooting Low Yield in Nintedanib Synthesis
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of Nintedanib. We provide in-depth troubleshooting advice, focusing on the critical steps known to be susceptible to yield loss. Our approach is rooted in mechanistic principles to help you not only solve immediate synthetic challenges but also build a robust and reproducible process.
Overview of the Nintedanib Convergent Synthesis
The most efficient and widely adopted synthesis of Nintedanib is a convergent route, which involves the preparation of two key intermediates that are later coupled to form the final molecule.[1][2] This strategy allows for efficient optimization of each branch separately before the crucial final coupling step. The key fragments are:
-
Intermediate A: The oxindole core, Methyl (3Z)-3-{[phenyl(methoxy)methylidene]}-1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate.
-
Intermediate B: The aniline side-chain, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.[3]
The final steps involve the condensation of these two intermediates, followed by deacetylation to yield Nintedanib.[1] Low yield in the final condensation step is a frequent challenge that can significantly impact the overall efficiency of the synthesis. This guide will focus primarily on troubleshooting this critical reaction.
Figure 1: Convergent synthesis workflow for Nintedanib.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the crucial condensation of Intermediate A and Intermediate B.
Q1: My condensation reaction yield is poor (<70%). What are the most common causes?
A1: Low yield in this addition-elimination reaction is typically traced back to one of four areas: reactant quality, reaction conditions, side reactions, or workup/purification issues.
-
Purity of Intermediates: This is the most critical factor. The aniline nitrogen of Intermediate B must be sufficiently nucleophilic, and the enol ether of Intermediate A must be an effective electrophile. Impurities from previous steps, such as residual reducing agents or unreacted starting materials in Intermediate B, can interfere with the reaction.[4][5] Similarly, geometric isomers or hydrolysis byproducts in Intermediate A can reduce its reactivity.[6]
-
Reaction Conditions: The reaction is sensitive to temperature and solvent. Temperatures that are too low can lead to an incomplete reaction, while temperatures that are too high can cause degradation of the product or starting materials.[6][7] The choice of a high-boiling point, polar aprotic solvent like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dioxane is crucial for facilitating the reaction.[6]
-
Side Reactions: The primary competing reaction is the hydrolysis of the ester group on the oxindole ring or degradation of the enamine product. The presence of water or acidic/basic impurities can promote these pathways. Formation of unwanted geometric isomers can also complicate purification and lower the isolated yield of the desired Z-isomer.
-
Atmospheric Control: The aniline intermediate (Intermediate B) can be susceptible to oxidation. While many procedures do not explicitly require an inert atmosphere, if you are experiencing inconsistent results, running the reaction under nitrogen or argon can prevent oxidative side products and improve reproducibility.
Q2: How can I confirm the purity of my key intermediates before starting the condensation?
A2: Rigorous characterization of Intermediates A and B is non-negotiable for a successful coupling. We recommend a multi-pronged analytical approach.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. Develop a method that provides good separation of your intermediate from potential starting materials and byproducts. The purity should ideally be >99% by area normalization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation. For Intermediate B, ensure the absence of signals corresponding to the nitro-precursor. For Intermediate A, confirm the presence of the N-acetyl group and the correct stereochemistry (Z-isomer) of the exocyclic double bond.
-
Mass Spectrometry (MS): This confirms the molecular weight of your intermediates, quickly identifying if a major structural mis-assignment has occurred.
-
Moisture Content (Karl Fischer Titration): Especially for Intermediate B and the reaction solvent, high water content can lead to hydrolysis and significantly lower yields. Ensure your solvent is anhydrous.
Q3: What are the optimal reaction conditions for the condensation step?
A3: Several conditions have been reported in the literature, with slight variations. The optimal choice depends on your scale and available equipment. The key is maintaining a balance between reaction rate and product stability.
| Parameter | Condition 1 | Condition 2 | Rationale & Expert Commentary |
| Solvent | N,N-Dimethylformamide (DMF) | Dioxane | Both are high-boiling polar aprotic solvents that effectively solvate the reactants. DMF is often preferred for its higher solvating power, but Dioxane can be easier to remove during workup.[6] |
| Temperature | 115–120 °C | 100-110 °C | This temperature range is typically sufficient to drive the reaction to completion within a reasonable timeframe (5-6 hours) without causing significant degradation.[6][7] Reaction progress should always be monitored by TLC or HPLC. |
| Molar Ratio (A:B) | 1 : 1.0 to 1 : 1.2 | 1 : 1.1 | Using a slight excess (5-10 mol%) of the more accessible or stable intermediate can help drive the reaction to completion. In most syntheses, a near-stoichiometric ratio is effective if the intermediates are pure.[6] |
| Reported Yield | ~85% | ~88% | These high yields are achievable with pure starting materials and careful control of reaction parameters.[6][7] |
Q4: I'm observing a major impurity that is difficult to separate. What could it be?
A4: The most common and troublesome impurity is often the incorrect geometric isomer (E-isomer) of the Nintedanib precursor. The desired therapeutic agent is the Z-isomer, which is stabilized by an intramolecular hydrogen bond.
-
Cause: While the synthesis of Intermediate A is designed to favor the Z-isomer, some E-isomer can form. Furthermore, thermal energy during the condensation reaction can sometimes cause isomerization.
-
Detection: The E and Z isomers often have very similar retention times in HPLC and Rf values in TLC, but they can usually be resolved with a well-optimized method. Their ¹H NMR spectra will show distinct differences, particularly in the chemical shifts of the vinyl proton and the NH proton involved in the hydrogen bond.
-
Minimization & Removal:
-
Strict Isomeric Purity of Intermediate A: Ensure Intermediate A is isomerically pure before use.
-
Temperature Control: Avoid excessive temperatures or prolonged reaction times during condensation.
-
Purification: The two isomers can be challenging to separate. Recrystallization is often the most effective method on a large scale. A carefully selected solvent system (e.g., methanol or toluene/methanol mixtures) can selectively precipitate the desired Z-isomer, leaving the more soluble E-isomer in the mother liquor.[6]
-
Experimental Protocols
Protocol 1: General Procedure for Nintedanib Precursor Synthesis (Condensation)
This protocol is a synthesis of procedures reported in the literature and should be adapted and optimized for your specific laboratory conditions.[6][7]
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Intermediate A (1.0 eq) and Intermediate B (1.05 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (approx. 5-10 mL per gram of Intermediate A).
-
Reaction: Heat the reaction mixture to 115-120 °C with stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress every hour using TLC (e.g., 10:1 Dichloromethane:Methanol) or HPLC. The reaction is typically complete within 5-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into an excess of cold water or methanol with vigorous stirring to precipitate the product.
-
Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.
-
-
Isolation & Purification:
-
Collect the solid product by vacuum filtration and wash the filter cake with water, followed by a small amount of cold methanol.
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from a suitable solvent (e.g., methanol or toluene) to obtain the pure Nintedanib precursor (acetyl-Nintedanib) as a yellow solid.[6]
-
Protocol 2: HPLC Method for In-Process Control
This is a representative method. Specifics must be optimized for available equipment and columns.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-35 min: 55% B
-
35-50 min: 70% B
-
50-60 min: 75% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., 50:50 acetonitrile:water) to an appropriate concentration.
References
- 1. Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]
- 5. CN105712923A - Nintedanib impurity and preparation method and application thereof - Google Patents [patents.google.com]
- 6. US20170174625A1 - Preparation method of nintedanib - Google Patents [patents.google.com]
- 7. US20200048225A1 - Methods for preparing nintedanib and intermediates thereof - Google Patents [patents.google.com]
- 8. CN106748960A - The potential impurity compound of Nintedanib, preparation method, using and its detection method - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Time and Temperature for the Synthesis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. This compound is a key reagent in the preparation of Nintedanib, an angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis.[1] This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, specifically focusing on reaction time and temperature, to achieve high yields and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound. Each problem is followed by potential causes and detailed, step-by-step solutions.
Issue 1: Low or No Product Yield
Potential Causes:
-
Insufficiently Activated Acetylating Agent: The N-acetylation of the oxindole nitrogen is a critical step. If the acetylating agent, typically acetic anhydride, is not sufficiently reactive, the reaction may not proceed.
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature range to overcome the activation energy barrier.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Presence of Moisture: Water can hydrolyze the acetylating agent and hinder the reaction.
Solutions:
-
Activate the Acetylating Agent:
-
Optimize Reaction Temperature:
-
Gradually increase the reaction temperature. A common starting point for this type of N-acetylation is refluxing in a suitable solvent.[2][3] A patent describes treating Methyl 2-oxoindoline-6-carboxylate with a significant excess of acetic anhydride at 130°C for eight hours, resulting in a 73% yield after cooling and precipitation.[3]
-
Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) as you increase the temperature to avoid product degradation.[2]
-
-
Extend the Reaction Time:
-
If TLC or LC-MS analysis shows the presence of starting material, extend the reaction time and continue to monitor its progress.[2]
-
-
Ensure Anhydrous Conditions:
-
Thoroughly oven-dry all glassware before use.
-
Use anhydrous solvents to prevent the decomposition of the acetylating agent.[2]
-
Issue 2: Formation of Multiple Products (Side Reactions)
Potential Causes:
-
C-Acylation: Acetylation can sometimes occur at the C3 position of the oxindole ring, which is also nucleophilic.[4]
-
Hydrolysis of the Methyl Ester: The methyl ester group at the C6 position can be susceptible to hydrolysis under harsh acidic or basic conditions, especially in the presence of water.
-
Deacetylation: The desired N-acetyl product may be unstable under the reaction conditions and undergo deacetylation.[2]
Solutions:
-
Favor N-Acylation over C-Acylation:
-
Prevent Ester Hydrolysis:
-
Minimize the amount of water in the reaction mixture by using anhydrous solvents and reagents.
-
If using acidic or basic catalysts, use them in catalytic amounts and avoid prolonged reaction times at high temperatures.
-
Consider a non-aqueous workup if the product is sensitive to aqueous conditions.[2]
-
-
Minimize Deacetylation:
Issue 3: Incomplete Reaction (Mixture of Starting Material and Product)
Potential Causes:
-
Insufficient Acetylating Agent: An inadequate amount of the acetylating agent will result in incomplete conversion of the starting material.
-
Suboptimal Temperature or Time: The reaction may not have reached the necessary energy threshold or been allowed to run long enough for complete conversion.
Solutions:
-
Increase Molar Equivalents of Acetylating Agent:
-
Increase the amount of acetic anhydride used. One documented procedure uses 17.6 equivalents of acetic anhydride.[3]
-
-
Optimize Reaction Conditions:
Issue 4: Product Degradation
Potential Causes:
-
Harsh Reaction Conditions: High temperatures or the use of strong acids or bases can lead to the decomposition of the desired product.[2]
-
Product Instability During Workup: The N-acetylated product may be sensitive to the conditions used during extraction and purification.
Solutions:
-
Screen for Milder Conditions:
-
Once a baseline for the reaction is established, systematically screen for milder temperatures and catalyst concentrations that still provide a good yield.[2]
-
-
Optimize Workup Procedure:
-
If the product is sensitive to aqueous workups, consider a non-aqueous workup.[2]
-
Minimize the time the product is exposed to aqueous acidic or basic solutions during extraction.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for the N-acetylation of Methyl 2-oxoindoline-6-carboxylate?
A1: A common starting point is to use an excess of acetic anhydride as both the acetylating agent and the solvent, or in a high-boiling aromatic hydrocarbon solvent.[3] The reaction is typically heated to a high temperature, for instance, 130°C, for several hours.[3] It is crucial to monitor the reaction's progress using TLC or LC-MS.[2]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the reaction.[2] These methods allow you to track the consumption of the starting material and the formation of the product and any byproducts, helping you to determine the optimal reaction time.
Q3: What is the best way to purify the final product?
A3: In many cases, the product will precipitate out of the reaction mixture upon cooling.[3] The solid can then be collected by filtration and washed with a suitable solvent, such as petroleum ether or toluene, to remove any remaining impurities.[3][5] If further purification is needed, column chromatography on silica gel is a standard method.
Q4: Can I use a different acetylating agent besides acetic anhydride?
A4: While acetic anhydride is commonly used, other acetylating agents like acetyl chloride could be employed. However, acetyl chloride is more reactive and may require different reaction conditions, such as the presence of a non-nucleophilic base to scavenge the HCl byproduct. The choice of acetylating agent can influence the chemoselectivity (N- vs. C-acylation).[4]
Experimental Protocols
Optimized Synthesis of this compound
This protocol is based on a reported large-scale synthesis.[3]
Materials:
-
Methyl 2-oxoindoline-6-carboxylate
-
Acetic anhydride
-
High boiling point aromatic hydrocarbon solvent (e.g., xylene) (optional)
-
Petroleum ether or Toluene for washing
Procedure:
-
To a reaction vessel, add Methyl 2-oxoindoline-6-carboxylate.
-
Add a significant excess of acetic anhydride (e.g., 17.6 equivalents).[3] Alternatively, use a high boiling point aromatic hydrocarbon solvent.[3]
-
Heat the reaction mixture to 120-130°C.[3]
-
Maintain the temperature and stir for approximately 8 hours.[3] Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The product should precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the precipitate with a non-polar solvent like petroleum ether or toluene to remove residual acetic anhydride and other impurities.[3]
-
Dry the product under vacuum.
TLC Monitoring Protocol
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexane, the ratio should be optimized to achieve good separation)
-
UV lamp (254 nm)
Procedure:
-
Prepare a developing chamber with the chosen mobile phase.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also, spot the starting material for reference.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction.
Data Presentation
| Parameter | Recommended Range/Value | Rationale |
| Temperature | 120-140°C | To provide sufficient energy for N-acetylation.[3][4] |
| Time | 8-12 hours | To ensure the reaction goes to completion.[3][4] |
| Acetylating Agent | Acetic Anhydride (17.6 eq.) | A large excess drives the equilibrium towards the product.[3] |
| Solvent | Acetic Anhydride or high-boiling aromatic hydrocarbon | Provides a suitable reaction medium and temperature.[3] |
Visualizations
Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. This compound | 676326-36-6 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA2705490A1 - Indolinone derivatives and process for their manufacture - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. As an important intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor, ensuring the purity and yield of this compound is paramount.[1] This resource provides in-depth, experience-driven advice in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the standard laboratory procedure for the synthesis of this compound?
The most common and straightforward method for the N-acetylation of Methyl 2-oxoindoline-6-carboxylate involves treatment with acetic anhydride.[2] While seemingly simple, this reaction requires careful control of conditions to ensure high yield and purity.
A general protocol is as follows:
Experimental Protocol: N-Acetylation of Methyl 2-oxoindoline-6-carboxylate
-
Reagent Preparation: Ensure Methyl 2-oxoindoline-6-carboxylate is dry and of high purity. Use fresh, high-quality acetic anhydride.
-
Reaction Setup: In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, suspend Methyl 2-oxoindoline-6-carboxylate in a suitable solvent (e.g., toluene or acetic acid).
-
Addition of Acetylating Agent: Add an excess of acetic anhydride to the suspension. The molar ratio may need to be optimized, but a starting point of 2-5 equivalents is common.
-
Heating: Heat the reaction mixture to reflux (typically 110-130°C) and maintain for several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the excess acetic anhydride by carefully adding the reaction mixture to ice-water or a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford pure this compound.
Q2: I am observing a significant amount of unreacted starting material, even after a prolonged reaction time. What could be the issue?
This is a common issue and can be attributed to several factors:
-
Insufficient Activation of Acetic Anhydride: Acetic anhydride may not be reactive enough under the chosen conditions.
-
Troubleshooting:
-
Catalysis: Add a catalytic amount of a strong acid (e.g., a few drops of sulfuric acid) or a base (e.g., pyridine or 4-dimethylaminopyridine (DMAP)) to increase the electrophilicity of the acetic anhydride. Exercise caution as this may also promote side reactions.
-
Temperature: Ensure the reaction is being conducted at a sufficiently high temperature. Consider a higher boiling point solvent if necessary, while monitoring for product degradation.
-
-
-
Poor Solubility of Starting Material: Methyl 2-oxoindoline-6-carboxylate has limited solubility in some organic solvents, which can hinder the reaction rate.
-
Troubleshooting:
-
Solvent Screening: Experiment with different solvents to find one that provides better solubility for the starting material at the reaction temperature.
-
-
-
Moisture Contamination: The presence of water will hydrolyze the acetic anhydride, reducing its effective concentration and preventing the desired reaction.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
-
Troubleshooting Guide: Side Reactions and Impurity Profile
Q3: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely impurities and how can I minimize them?
The formation of byproducts is a key challenge in this synthesis. Below are the most probable side reactions and strategies for their mitigation.
| Potential Side Reaction | Plausible Mechanism | Troubleshooting & Prevention |
| C3-Acylation | The C3 position of the oxindole ring is nucleophilic and can compete with the N1-acylation, leading to the formation of a C-acylated isomer. This is a known side reaction in the acylation of indoles. | - Use milder reaction conditions (lower temperature, shorter reaction time). - Avoid strong Lewis acid catalysts which are known to promote Friedel-Crafts C-acylation. |
| Di-acetylation | In the presence of a large excess of acetic anhydride and forcing conditions, a second acetyl group may be introduced, potentially at the C3 position. | - Carefully control the stoichiometry of acetic anhydride. - Monitor the reaction closely and stop it once the mono-acetylated product is predominantly formed. |
| Hydrolysis of the Methyl Ester | If the reaction is worked up under strongly acidic or basic conditions, or if there is significant water present during a heated reaction, the methyl ester at the C6 position can be hydrolyzed to the corresponding carboxylic acid. | - Use a mild workup procedure, avoiding prolonged exposure to strong acids or bases. - Use a buffered aqueous solution for quenching if necessary. |
| Deacetylation | The N-acetyl group can be labile under certain conditions. If the workup is too harsh or if the purification involves protic solvents at elevated temperatures, deacetylation can occur, regenerating the starting material. | - Employ a non-aqueous workup if possible. - During purification, use neutral solvents and avoid excessive heat. |
Logical Flow for Troubleshooting Side Reactions
Caption: Troubleshooting workflow for identifying and addressing side reactions.
Q4: How can I confirm the structure of my product and identify any impurities?
A combination of analytical techniques is essential for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation. The ¹H NMR spectrum should show a characteristic singlet for the acetyl group protons around 2.6 ppm and distinct aromatic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and any potential impurities.
-
High-Performance Liquid Chromatography (HPLC): An essential tool for assessing the purity of the final product and for monitoring the reaction progress. A well-developed HPLC method can separate the desired product from the starting material and key impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the amide and ester carbonyls.
Q5: My purified product seems to degrade over time. What are the stability considerations for this compound?
While specific stability data may not be widely published, N-acetyl indoles can be susceptible to hydrolysis, particularly under non-neutral pH conditions.
-
Storage: Store the purified compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
-
Forced Degradation Studies: To understand the potential degradation pathways, a forced degradation study can be performed. This involves subjecting the compound to stress conditions such as:
-
Acidic and Basic Hydrolysis: Refluxing in dilute HCl and NaOH.
-
Oxidative Degradation: Treatment with hydrogen peroxide.
-
Thermal Degradation: Heating at an elevated temperature.
-
Photolytic Degradation: Exposure to UV light.
-
Analysis of the degradation products by HPLC and LC-MS can help to identify potential impurities that may form during long-term storage or under suboptimal reaction conditions.
Mechanistic Insights: N- vs. C-Acylation
The regioselectivity of acylation on the oxindole ring is a critical aspect of this synthesis. The nitrogen atom (N1) and the carbon at the 3-position (C3) are both potential sites of electrophilic attack by the acetyl group.
Caption: Competing N- and C-acylation pathways.
Generally, N-acylation is kinetically favored under neutral or slightly basic conditions. However, under strongly acidic conditions or with Lewis acid catalysis, C-acylation can become a more significant pathway. Therefore, careful control of the reaction conditions is essential to ensure the desired regioselectivity.
References
"stability and storage conditions for Methyl 1-acetyl-2-oxoindoline-6-carboxylate"
Welcome to the technical support center for Methyl 1-acetyl-2-oxoindoline-6-carboxylate (CAS 676326-36-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and optimal storage conditions for this compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
What are the recommended long-term storage conditions for solid this compound?
For long-term stability, it is recommended to store solid this compound in a refrigerator at 2-8°C.[1] Some suppliers also suggest longer-term storage at -20°C for periods extending to 1-2 years. It is crucial to store the compound in a tightly sealed container to protect it from moisture.
How should I handle the compound upon receipt?
Although the compound is often shipped at ambient temperatures, it is best practice to transfer it to the recommended refrigerated storage (2-8°C) as soon as possible upon receipt.[1] Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the solid material.
What is the general stability of oxindole derivatives like this compound?
Oxindoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities.[2][3] The stability of oxindole derivatives can be influenced by substituents on the ring system. The acetyl group on the nitrogen and the methyl ester at the 6-position of this specific molecule may be susceptible to hydrolysis under certain conditions.
I need to prepare a stock solution. What solvents are recommended and how should I store the solution?
While specific solubility data is not extensively published, oxindole derivatives are often soluble in organic solvents such as DMSO, DMF, and alcohols. It is recommended to perform a small-scale solubility test with your solvent of choice.
For storage of stock solutions, it is advisable to:
-
Use anhydrous solvents to minimize hydrolysis.
-
Store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light, as photo-degradation can be a concern for many organic compounds.
My experimental results are inconsistent. Could this be related to compound instability?
Inconsistent results can indeed be a sign of compound degradation. If you suspect instability, consider the following:
-
Age and storage of the solid: Has the solid compound been stored correctly and for how long?
-
Solution stability: Are you using freshly prepared solutions or have they been stored for an extended period? Repeated freeze-thaw cycles can lead to degradation.
-
Experimental conditions: Could your experimental conditions (e.g., pH, temperature, presence of oxidizing or reducing agents) be causing degradation?
To investigate this, you can perform a simple stability check by analyzing an aliquot of your stock solution by HPLC or LC-MS and comparing it to a freshly prepared solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS) | Compound degradation. | Prepare a fresh solution from the solid compound and re-analyze. Compare the chromatogram of the old solution with the fresh one to identify potential degradation products. Ensure proper storage of stock solutions. |
| Loss of biological activity in assays | Degradation of the compound in the assay buffer or media. | Perform a time-course experiment to assess the stability of the compound under your specific assay conditions. This can be done by incubating the compound in the assay buffer for different durations and then analyzing for degradation by HPLC or LC-MS. |
| Solid compound has changed color or appearance | Possible degradation or moisture absorption. | It is recommended to use a fresh batch of the compound for critical experiments. If this is not possible, the purity of the compound should be verified by analytical methods such as NMR, HPLC, or LC-MS before use. |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Allow the container of solid this compound to warm to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile, dry vial.
-
Add the appropriate volume of anhydrous solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex or sonicate until the compound is fully dissolved.
-
Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Approach for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[4][5][6] This is a generalized protocol and should be adapted based on the specific properties of the compound and analytical capabilities.
-
Preparation of Samples: Prepare solutions of this compound in an appropriate solvent.
-
Stress Conditions: Expose the solutions to a range of stress conditions as outlined by ICH guidelines.[6][7]
-
Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound and a solution at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, typically HPLC with a UV or MS detector, to quantify the parent compound and detect any degradation products.
Visualizing Stability Concepts
Decision Workflow for Handling and Storage
Caption: Decision workflow for proper handling and storage.
Conceptual Degradation Pathways
Caption: Potential degradation pathways for the compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. scispace.com [scispace.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Recrystallization Methods for Purifying Methyl 1-acetyl-2-oxoindoline-6-carboxylate
Welcome to the technical support center for the purification of Methyl 1-acetyl-2-oxoindoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this key pharmaceutical intermediate. As a crucial component in the synthesis of Nintedanib, achieving high purity of this compound is paramount.[1] This document provides practical, experience-driven advice to help you navigate the challenges of its crystallization.
I. Understanding the Molecule and the Importance of Purity
This compound is a derivative of oxindole, a heterocyclic compound with significant biological activity.[2][3] Its molecular structure, featuring both a hydrogen bond donor (the acetyl carbonyl) and acceptor sites, as well as aromatic and ester functionalities, dictates its solubility and crystallization behavior. In the synthesis of active pharmaceutical ingredients (APIs) like Nintedanib, even small impurities can have significant impacts on the efficacy and safety of the final drug product.[4][5] Recrystallization is a powerful technique for removing impurities and isolating the desired polymorph, which is critical for consistent downstream processing and drug performance.[5][6]
II. FAQs: Foundational Knowledge for Successful Recrystallization
Here we address some frequently asked questions to build a strong foundation for your experimental work.
Q1: What is the underlying principle of recrystallization?
Recrystallization is a purification technique that leverages the differential solubility of a compound in a given solvent at varying temperatures.[7][8] The process involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals.[4][7] The impurities, ideally, remain dissolved in the solvent (mother liquor) or are present in much lower concentrations, and are thus removed during the subsequent filtration step.[9]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[9] Based on the structure of the target molecule and purification methods for related compounds, here are some suggested starting points for solvent screening:
-
Single Solvent Systems:
-
Alcohols (Methanol, Ethanol): Often effective for moderately polar compounds. Patents for the downstream product, Nintedanib, mention the use of methanol for purification.[4]
-
Esters (Ethyl Acetate): A common solvent for a wide range of organic compounds.
-
Ketones (Acetone): Another versatile solvent for moderately polar molecules.
-
Aromatic Hydrocarbons (Toluene, Xylene): Mentioned in patents for related chloroacetyl derivatives, suggesting they could be suitable, particularly if the impurities are non-polar.[10] They are often used in the synthesis of this compound, and crystallization may occur upon cooling from the reaction mixture.[11]
-
-
Mixed Solvent Systems (Solvent/Anti-solvent):
-
Dichloromethane/Methanol: A patent for Nintedanib purification uses this combination, where DCM is the solvent and methanol acts as the anti-solvent.[4]
-
Toluene/Ethyl Acetate: Washing with a mixture of these solvents is mentioned for a similar chloroacetyl intermediate, indicating low solubility in this combination at cooler temperatures.[10]
-
Ethanol/Water: A common polar solvent/anti-solvent pair.
-
Toluene/Heptane or Hexane: Useful if the compound is highly soluble in toluene, with the alkane acting as the anti-solvent.
-
A systematic approach to solvent selection is crucial. The following table summarizes key properties of potential solvents.
| Solvent | Boiling Point (°C) | Polarity | Potential Role |
| Methanol | 65 | Polar | Single solvent or anti-solvent |
| Ethanol | 78 | Polar | Single solvent |
| Ethyl Acetate | 77 | Moderately Polar | Single solvent or co-solvent |
| Acetone | 56 | Moderately Polar | Single solvent |
| Dichloromethane | 40 | Moderately Polar | Solvent in a mixed system |
| Toluene | 111 | Non-polar | Single solvent or co-solvent |
| Heptane | 98 | Non-polar | Anti-solvent |
| Water | 100 | Very Polar | Anti-solvent |
Q3: How much solvent should I use?
The goal is to use the minimum amount of hot solvent to fully dissolve the crude material.[4] Adding too much solvent is a common mistake that will result in a low or no yield of crystals upon cooling.[10][11] A good practice is to start with a small amount of solvent, bring it to a boil, and then add more solvent in small portions until the solid just dissolves.
Q4: What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[11] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.[10] To prevent this, you can:
-
Add a small amount of additional solvent to the hot solution to decrease the saturation point.
-
Ensure a slow cooling rate by insulating the flask.
-
Consider using a lower-boiling point solvent.
III. Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the recrystallization of this compound.
Problem 1: The compound does not dissolve in the hot solvent.
| Possible Cause | Solution | Scientific Rationale |
| Insufficient Solvent | Add more hot solvent in small increments.[4] | The concentration of the solute exceeds its solubility limit even at elevated temperatures. |
| Inappropriate Solvent | The chosen solvent may not be a good match for the compound's polarity. Try a different solvent or a mixed solvent system. | The principle of "like dissolves like" dictates that a solvent with similar polarity to the solute will be more effective. |
| Insoluble Impurities | If a small amount of solid remains, it may be an insoluble impurity. Perform a hot filtration to remove it. | Insoluble impurities will not dissolve regardless of the amount of solvent added and should be removed before crystallization. |
Problem 2: No crystals form upon cooling.
| Possible Cause | Solution | Scientific Rationale |
| Too Much Solvent | Boil off some of the solvent to increase the concentration and then allow it to cool again.[10][11] | The solution is not supersaturated upon cooling, and therefore the thermodynamic driving force for crystallization is absent. |
| Supersaturation without Nucleation | 1. Scratch the inside of the flask with a glass rod at the surface of the liquid.[10][11]2. Add a "seed crystal" of the pure compound.[7][11]3. Cool the solution in an ice bath. | 1. Scratching provides a rough surface for nucleation to begin. 2. A seed crystal acts as a template for crystal growth. 3. Lowering the temperature further decreases solubility and increases supersaturation. |
| Solution Cooled Too Quickly | Reheat the solution to redissolve the compound and allow it to cool more slowly. Insulate the flask to slow down the cooling process. | Rapid cooling can sometimes lead to a supersaturated solution that is kinetically trapped. Slower cooling allows more time for nucleation and crystal growth. |
Problem 3: An oil forms instead of crystals ("oiling out").
| Possible Cause | Solution | Scientific Rationale |
| Solution is Too Concentrated or Cooled Too Rapidly | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly.[10][11] | The compound is coming out of solution above its melting point. Adding more solvent lowers the saturation temperature. |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation. Consider pre-purification with a silica plug or activated carbon if colored impurities are present. | Impurities can act as "crystal poisons," inhibiting proper crystal growth and promoting the formation of an amorphous oil. |
| Inappropriate Solvent System | The solvent may be too non-polar. Try a more polar solvent or a mixed solvent system. | A significant mismatch in polarity between the solute and solvent can sometimes lead to oiling out. |
Problem 4: The recrystallization yield is low.
| Possible Cause | Solution | Scientific Rationale |
| Too Much Solvent Was Used | Before discarding the mother liquor, cool it further in an ice bath to see if more crystals form. In the future, use less solvent. | A significant amount of the product remains dissolved in the mother liquor due to excessive solvent volume.[10] |
| Premature Crystallization During Hot Filtration | Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a slight excess of hot solvent and then boil it off after filtration. | If the solution cools during filtration, the product will crystallize on the filter paper, leading to loss of material. |
| Crystals Were Washed with a Warm or Inappropriate Solvent | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. | Using a warm solvent or a solvent in which the compound is highly soluble will redissolve the purified crystals. |
IV. Experimental Protocols
The following are suggested starting protocols for the recrystallization of this compound. These should be optimized for your specific material and purity requirements.
Protocol 1: Single Solvent Recrystallization (Example with Ethanol)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and a boiling chip.
-
Heat the mixture to boiling with stirring.
-
Add more ethanol in small portions until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
If necessary, perform a hot filtration to remove insoluble impurities or activated carbon.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum.
Protocol 2: Mixed Solvent Recrystallization (Example with Toluene/Heptane)
-
Dissolve the crude material in the minimum amount of hot toluene.
-
While the solution is still hot, add heptane dropwise until the solution becomes slightly cloudy (turbid).
-
Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Collect the crystals by vacuum filtration, washing with a small amount of a cold toluene/heptane mixture.
-
Dry the crystals under vacuum.
V. Visualization of the Recrystallization Workflow
The following diagram illustrates the general workflow and decision points in a typical recrystallization experiment.
Caption: A general workflow for the recrystallization process.
VI. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2019048974A1 - PROCESS FOR PREPARING NINTEDANIB - Google Patents [patents.google.com]
- 3. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents [patents.google.com]
- 4. This compound | 676326-36-6 [sigmaaldrich.com]
- 5. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. CA2705490A1 - Indolinone derivatives and process for their manufacture - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. A kind of preparation method of nintedanib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 11. tdcommons.org [tdcommons.org]
"managing impurities in the synthesis of Nintedanib from its intermediates"
Welcome to the comprehensive technical support guide for managing impurities in the synthesis of Nintedanib. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting assistance for challenges encountered during the synthesis of this critical active pharmaceutical ingredient (API). Our goal is to equip you with the knowledge to not only identify and control impurities but also to understand the underlying chemical principles to proactively prevent their formation.
This guide is structured to provide direct answers to common and complex questions encountered during Nintedanib synthesis. We will delve into the intricacies of the synthetic pathway, the genesis of common impurities, and robust analytical and purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for Nintedanib and what are the key intermediates I should be aware of?
The synthesis of Nintedanib is typically achieved through a convergent approach, which involves the synthesis of two key building blocks that are later coupled.[1][2][3] Understanding these intermediates is crucial as impurities can be carried over from their synthesis.
One widely referenced route involves the following key intermediates:[1][4][5][6]
-
(Z)-methyl 3-(acetoxy-phenyl)methylene)-1-acetyl-2-oxoindoline-6-carboxylate: This is the indolinone core of Nintedanib.
-
N-(4-aminophenyl)-2-chloro-N-methylacetamide or N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide: This is the aniline side chain.[4][5]
The final steps typically involve the condensation of these two intermediates, followed by deacetylation.[4]
Below is a generalized synthetic scheme illustrating a common pathway:
Caption: Figure 1: A simplified convergent synthesis pathway for Nintedanib.
Q2: What are the common process-related impurities I should expect during Nintedanib synthesis?
Process-related impurities are by-products formed during the synthesis and can include unreacted starting materials, intermediates, and products of side reactions.[7] For Nintedanib, some potential process-related impurities include:
-
Nintedanib N-Acetyl Impurity: This impurity can arise from incomplete deacetylation in the final step of the synthesis.[8][9] Its chemical name is Methyl (Z)-1-acetyl-3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate.[8]
-
Nintedanib Acid Impurity: This can be formed by the hydrolysis of the methyl ester group on the indolinone ring.[10]
-
Isomeric Impurities: The Z-isomer is the active form of Nintedanib. The presence of the E-isomer is a potential process-related impurity that needs to be controlled.[9]
-
Unreacted Intermediates: Residual amounts of the key intermediates, such as the indolinone core and the aniline side chain, can be present in the final product if the condensation reaction is incomplete or purification is inadequate.[11]
Q3: My Nintedanib batch shows signs of degradation. What are the likely degradation products and under what conditions are they formed?
Forced degradation studies have shown that Nintedanib is susceptible to degradation under certain stress conditions.[12][13][14] Understanding these pathways is crucial for setting appropriate storage and handling conditions.
-
Hydrolytic Degradation: Nintedanib is labile to acidic, neutral, and alkaline hydrolysis.[15] Acid hydrolysis can lead to the formation of a degradation product with a free aromatic amine moiety, which is a structural alert for potential mutagenicity.[15] Alkaline conditions have been shown to produce several degradation peaks in HPLC analysis.[13]
-
Oxidative Degradation: The drug is also susceptible to oxidative stress.[15]
-
Thermal and Photolytic Stability: Nintedanib has been found to be relatively stable under thermal and photolytic stress conditions.[12][15]
A study identified nine degradation products under various stress conditions, which were characterized using UPLC, UHPLC-Q-TOF/MS/MS, and NMR.[15]
Troubleshooting Guide
Problem 1: An unknown peak is consistently appearing in my HPLC chromatogram of the final Nintedanib product.
Potential Causes and Solutions:
-
Incomplete Reaction: The peak could be an unreacted starting material or an intermediate.
-
Troubleshooting Step: Compare the retention time of the unknown peak with the standards of your starting materials and key intermediates.
-
Preventative Measure: Optimize reaction conditions (time, temperature, stoichiometry of reactants) to ensure complete conversion. Monitor the reaction progress using in-process controls (e.g., TLC or HPLC).
-
-
Side Reaction Product: The impurity could be a result of a side reaction.
-
Troubleshooting Step: To identify the structure, isolation of the impurity followed by characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is recommended.[15][16] High-resolution mass spectrometry can provide the elemental composition.
-
Preventative Measure: Adjust reaction conditions to minimize the formation of the side product. This could involve changing the solvent, temperature, or catalyst.
-
-
Degradation Product: If the sample was not handled or stored properly, the peak could be a degradant.
-
Troubleshooting Step: Review the sample's history. Was it exposed to high temperatures, light, or non-neutral pH? Perform forced degradation studies to see if the impurity is generated under specific stress conditions.[12][13]
-
Preventative Measure: Store Nintedanib and its intermediates under appropriate conditions (e.g., protected from light and at a controlled temperature).
-
Caption: Figure 2: Workflow for identifying an unknown impurity.
Problem 2: The level of a known impurity exceeds the acceptable limit as per ICH guidelines.
Background on ICH Guidelines:
The International Council for Harmonisation (ICH) provides guidelines for impurity control in new drug substances.[17] Key thresholds from ICH Q3A include:[17][18][19]
| Threshold | Maximum Daily Dose ≤ 2g/day | Maximum Daily Dose > 2g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg/day (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg/day (whichever is lower) | 0.05% |
Troubleshooting and Control Strategies:
-
Control of Starting Materials: Impurities in the starting materials can be carried through the synthesis.
-
Process Optimization: The formation of the impurity is likely linked to the reaction conditions.
-
Action: Re-evaluate and optimize the synthetic step where the impurity is formed. This could involve adjusting temperature, pressure, reaction time, or the order of reagent addition.[21]
-
-
Purification Enhancement: The current purification method may not be effective enough.
Key Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Nintedanib Impurity Profiling
This protocol is a general guideline and should be optimized and validated for your specific application in accordance with ICH Q2(R1) guidelines.
-
Column: YMC Triart C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[23]
-
Mobile Phase A: 0.1% v/v triethylamine in HPLC grade water.[13]
-
Mobile Phase B: Acetonitrile.[13]
-
Gradient: A gradient elution is typically used to separate a wide range of impurities. An example gradient could be:
-
0-5 min: 35% B
-
5-20 min: 35% to 65% B
-
20-25 min: 65% B
-
25-30 min: 65% to 35% B
-
30-35 min: 35% B
-
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 35 °C.[23]
-
Detection Wavelength: 390 nm.[13]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the Nintedanib sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a concentration of approximately 0.4 mg/mL.[24][25]
Protocol 2: Forced Degradation Study - Acid Hydrolysis
This protocol helps to identify potential degradation products that may form under acidic conditions.
-
Sample Preparation: Prepare a solution of Nintedanib in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Condition: Add an equal volume of 0.1 N HCl to the Nintedanib solution.[13]
-
Incubation: Incubate the solution at a specific temperature (e.g., 85°C) for a defined period (e.g., 30 minutes).[13]
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 N NaOH.
-
Analysis: Dilute the solution to a suitable concentration and analyze by a validated stability-indicating HPLC method.
-
Control: A control sample (Nintedanib solution without acid) should be subjected to the same conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity_Chemicalbook [chemicalbook.com]
- 4. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Item - An Improved Process for the Synthesis of Nintedanib Esylate - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Nintedanib N-Acetyl Impurity | CAS No- 2380229-45-6 [chemicea.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Nintedanib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. impactfactor.org [impactfactor.org]
- 13. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degrada… [ouci.dntb.gov.ua]
- 17. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 18. m.youtube.com [m.youtube.com]
- 19. database.ich.org [database.ich.org]
- 20. veeprho.com [veeprho.com]
- 21. pharmaguru.co [pharmaguru.co]
- 22. pharmaguru.co [pharmaguru.co]
- 23. Development and validation of nintedanib esylate RP-HPLC method [wisdomlib.org]
- 24. CN106748960A - The potential impurity compound of Nintedanib, preparation method, using and its detection method - Google Patents [patents.google.com]
- 25. CN106748961A - The impurity compound of Nintedanib, preparation method, using and its detection method - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of Methyl 1-acetyl-2-oxoindoline-6-carboxylate
Welcome to the technical support center for Methyl 1-acetyl-2-oxoindoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As an important intermediate and a known impurity in the synthesis of Nintedanib, an understanding of its stability and degradation is crucial for accurate research and development.[][2] This document provides insights into potential degradation pathways, troubleshooting common experimental issues, and protocols for stability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
A1: this compound (CAS No: 676326-36-6) is a chemical reagent often utilized in the synthesis of Nintedanib, an angiokinase inhibitor.[2] Nintedanib is a therapeutic agent for treating idiopathic pulmonary fibrosis and certain cancers.[] The compound itself possesses a core oxindole structure, which is a privileged scaffold in medicinal chemistry.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a refrigerator.[5] It is supplied as a solid and should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.
Q3: What are the main functional groups that could be susceptible to degradation?
A3: The molecule has three primary functional groups that can be susceptible to degradation under various experimental conditions:
-
N-acetyl group: The amide bond of the N-acetyl group is prone to hydrolysis, especially under acidic or basic conditions.
-
Methyl ester: The methyl ester group is also susceptible to hydrolysis, which can be catalyzed by acids or bases.
-
Oxindole core: The oxindole ring system can be susceptible to oxidation.[6][7]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments, providing potential causes and solutions.
Q4: I am observing an unexpected peak in my HPLC analysis with a lower retention time than the parent compound. What could this be?
A4: An earlier eluting peak often indicates a more polar compound, which could be a result of hydrolysis. The most likely candidates are the hydrolysis of the N-acetyl group or the methyl ester.
-
Potential Cause 1: Hydrolysis of the Methyl Ester. Under aqueous acidic or basic conditions, the methyl ester can hydrolyze to a carboxylic acid, forming 1-acetyl-2-oxoindoline-6-carboxylic acid. This introduces a polar carboxylic acid group, significantly decreasing its retention time on a reverse-phase HPLC column.
-
Potential Cause 2: Deacetylation. The N-acetyl group can also be hydrolyzed, particularly under basic conditions, to yield Methyl 2-oxoindoline-6-carboxylate. The resulting secondary amine on the indole ring increases the polarity of the molecule.
-
Troubleshooting Steps:
-
Analyze your experimental conditions: Review the pH, temperature, and duration of your experiment. Prolonged exposure to non-neutral pH or elevated temperatures can accelerate hydrolysis.
-
Perform a co-injection study: If you have access to the potential degradation products as standards, a co-injection with your sample can confirm the identity of the unknown peak.
-
LC-MS analysis: Utilize liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weight of the impurity. The mass of the degradation product will help distinguish between hydrolysis of the methyl ester (loss of CH2, -14 Da) and deacetylation (loss of C2H2O, -42 Da).
-
Q5: My compound seems to be losing potency or I'm seeing a new peak with a similar retention time in my chromatogram after exposure to air or certain reagents. What degradation pathway might be involved?
A5: This could be indicative of oxidation of the oxindole ring. The electron-rich nature of the indole core makes it susceptible to oxidative degradation.[6]
-
Potential Cause: Oxidation of the Oxindole Core. The C3 position of the oxindole ring is susceptible to oxidation, which could lead to the formation of an isatin-like derivative or other oxidized species. Such modifications might not drastically change the polarity, leading to a similar retention time, but could alter the compound's biological activity or spectroscopic properties. The use of oxidizing agents, even mild ones, or prolonged exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, can promote this process.[8]
-
Troubleshooting Steps:
-
Protect from air and light: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial to minimize exposure to oxygen and light.
-
Use of antioxidants: If compatible with your experimental setup, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).
-
Forced Oxidation Study: To confirm susceptibility to oxidation, you can perform a forced degradation study by treating a sample with a mild oxidizing agent like hydrogen peroxide (H2O2) and analyzing the degradation products by HPLC or LC-MS.[9][10]
-
Q6: I am working in a basic medium and observe multiple degradation products. What are the likely parallel degradation pathways?
A6: In a basic medium, both hydrolysis of the N-acetyl group and the methyl ester are likely to occur. The relative rates of these two hydrolysis reactions will depend on the specific conditions (e.g., pH, temperature, solvent).
-
Potential Pathways:
-
Hydrolysis of the N-acetyl group to form Methyl 2-oxoindoline-6-carboxylate.
-
Hydrolysis of the methyl ester to form 1-acetyl-2-oxoindoline-6-carboxylic acid.
-
Subsequent hydrolysis of these initial products, leading to the formation of 2-oxoindoline-6-carboxylic acid.
-
-
Troubleshooting and Analysis:
-
Time-course study: Monitor the reaction over time using HPLC to identify the appearance and disappearance of intermediates. This can help elucidate the sequence of degradation.
-
pH control: If possible for your experiment, maintain the pH as close to neutral as possible to minimize hydrolysis.
-
Structural elucidation: For definitive identification of the degradation products, isolation followed by NMR spectroscopy would be necessary.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[9][10][11][12]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
LC-MS system (recommended)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep a solid sample of the compound at 60°C for 24 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all samples, including a control sample (stock solution diluted with solvent), by HPLC and LC-MS. Compare the chromatograms for new peaks and a decrease in the area of the parent peak.
| Stress Condition | Expected Primary Degradation Product | Rationale |
| Acidic | 1-acetyl-2-oxoindoline-6-carboxylic acid | Hydrolysis of the methyl ester. |
| Basic | 1-acetyl-2-oxoindoline-6-carboxylic acid and/or Methyl 2-oxoindoline-6-carboxylate | Hydrolysis of the methyl ester and/or N-acetyl group. |
| Oxidative | Oxidized oxindole derivatives | Oxidation of the indole ring. |
| Thermal | Dependent on conditions, may show some hydrolysis if moisture is present. | Assessment of solid-state stability. |
| Photolytic | Potential for radical-based degradation pathways. | Assessment of light sensitivity. |
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound.
Caption: Primary degradation pathways of the target compound.
Caption: Troubleshooting workflow for unexpected HPLC results.
References
- 2. This compound | 676326-36-6 [chemicalbook.com]
- 3. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 676326-36-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 8. Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. scispace.com [scispace.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Alternative Synthesis Routes for Nintedanib Intermediates
For researchers and professionals in drug development, the synthetic pathway to an active pharmaceutical ingredient (API) is a critical determinant of efficiency, scalability, and cost. Nintedanib, a potent tyrosine kinase inhibitor, is no exception. This guide provides an in-depth comparison of alternative synthesis routes for key Nintedanib intermediates, moving beyond a simple recitation of steps to explore the strategic rationale and experimental validation behind each approach. Our focus is on providing actionable insights grounded in scientific literature to inform your synthetic strategy.
The Conventional Convergent Synthesis: A Baseline for Comparison
The established synthesis of Nintedanib is a convergent process, relying on the preparation and subsequent coupling of two primary intermediates: an oxindole core and an aniline side-chain.[1][2] This route, while effective, presents opportunities for optimization in terms of step economy and reaction conditions.
The two key intermediates in this established route are:
-
Intermediate A: (Z)-methyl 3-((methoxy(phenyl)methylene)-1-acetyl-2-oxoindoline-6-carboxylate
-
Intermediate B: N1-(4-aminophenyl)-N1-methyl-N2-(4-methylpiperazin-1-yl)acetamide
The synthesis of Intermediate A typically begins with methyl 3-nitrobenzoate, proceeding through a malonic ester addition, hydrogenation, and decarboxylative cyclization to form the 6-methoxycarbonyl-substituted oxindole.[1][2] This is followed by N-acetylation and condensation. The aniline side-chain (Intermediate B) is prepared from N-methyl-4-nitroaniline through a multi-step process.[3] The final steps involve the condensation of these two intermediates and subsequent deacetylation.[1][3]
Visualizing the Conventional Pathway
Caption: Conventional convergent synthesis of Nintedanib.
Alternative Routes: Innovations in Intermediate Synthesis
Recent research has focused on developing more efficient and scalable syntheses for Nintedanib's intermediates. These alternative routes often feature novel starting materials, improved catalytic systems, and more streamlined reaction sequences.
An innovative approach to the oxindole core of Nintedanib involves a stereoselective intramolecular cyclization of a β-keto amide.[4] This method provides a concise pathway to a 3-acyloxindole derivative, a key precursor to the main oxindole intermediate.
Key Features:
-
Strategic Advantage: This route bypasses the multi-step sequence from methyl 3-nitrobenzoate, potentially reducing the overall number of synthetic steps.
-
Stereoselectivity: The intramolecular cyclization strategy offers control over the stereochemistry at the C3 position of the oxindole, which can be advantageous for purity and subsequent reactions.
Visualizing the Intramolecular Cyclization Route
Caption: Synthesis via stereoselective intramolecular cyclization.
Another reported alternative involves the synthesis of Nintedanib esylate through novel intermediates, namely (Z)-methyl 3-(acetoxy-phenyl)methylene)-1-acetyl-2-oxoindoline-6-carboxylate and N-(4-aminophenyl)-2-chloro-N-methylacetamide.[5][6][7] This process is reported to produce good yields.
Key Features:
-
Novel Intermediates: The use of a chloroacetamide derivative in the aniline side-chain offers a different reactive handle for the final condensation step.
-
Potentially Higher Yields: This method is highlighted for its efficiency and good yields, suggesting an improvement over some aspects of the conventional route.[5][6]
A significant area of optimization lies in the synthesis of the aniline side-chain, specifically the reduction of the nitro group in N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. Traditional methods often rely on catalytic hydrogenation, which can require specialized equipment. A patent describes alternative, more accessible reduction methods.[8]
Method A: Hydrazine Hydrate with Pd/C Catalyst [8]
-
Rationale: This method uses hydrazine hydrate as a reducing agent in the presence of a palladium on carbon (Pd/C) catalyst. It is a well-established and effective method for nitro group reduction.
-
Conditions: The reaction is typically carried out in an alcohol solvent or tetrahydrofuran at temperatures ranging from 40-80°C.[8]
Method B: Hydrazine Hydrate with Anhydrous Ferric Chloride and Activated Carbon [8]
-
Rationale: This approach offers a potentially more cost-effective and environmentally friendly alternative to palladium-based catalysts. Ferric chloride and activated carbon form a catalytic system that efficiently facilitates the reduction by hydrazine hydrate.
-
Advantages: This system avoids the use of precious metal catalysts and is suitable for large-scale industrial production due to its high yield, strong operability, and high safety.[8]
Comparative Data and Performance
The following table summarizes key performance indicators for the alternative synthesis of the aniline intermediate N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.
| Parameter | Method A (Hydrazine Hydrate/Pd/C) | Method B (Hydrazine Hydrate/FeCl₃/Activated Carbon) |
| Catalyst | Palladium on Carbon (Pd/C) | Anhydrous Ferric Chloride and Activated Carbon |
| Reducing Agent | Hydrazine Hydrate | Hydrazine Hydrate |
| Solvent | Ethanol, Isopropanol, Methanol, or THF | Ethanol, Isopropanol, or Methanol |
| Reaction Temp. | 40-80 °C | 60-80 °C |
| Reaction Time | 0.5 - 1 hour | 3.5 - 6 hours |
| Reported Yield | ~98% | ~98% |
| Key Advantage | Faster reaction time | Environmentally friendly, lower cost catalyst |
Data synthesized from patent CN113354599A.[8]
Experimental Protocols
The following are representative experimental protocols derived from the literature for the synthesis of the key aniline intermediate.
-
Charge a reaction vessel with N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide (1 equivalent) and tetrahydrofuran (5 volumes).
-
Stir the mixture until the starting material is fully dissolved.
-
Add hydrazine hydrate (3.5 equivalents) and stir.
-
Purge the vessel with nitrogen gas.
-
Cool the reaction mixture to 0-10 °C.
-
Carefully add 5% wet palladium on carbon (0.08 weight equivalents). Note: Exothermic reaction with gas evolution.
-
Once the initial reaction subsides, heat the mixture to 80 °C and reflux for 0.5 hours.
-
Monitor the reaction to completion using TLC (dichloromethane:methanol = 10:1).
-
Upon completion, cool the reaction mixture and process for work-up and isolation of the product.
-
To a 10L reaction kettle, add N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide (1 kg, 3.42 mol) and ethanol (5L).
-
Stir until the raw material is completely dissolved.
-
Add hydrazine hydrate (1.113 kg, 22.2 mol).
-
Sequentially add activated carbon (200.0 g) and anhydrous ferric chloride (40.0 g).
-
Heat the mixture to 60 °C and stir under reflux for 6 hours.
-
Monitor the reaction progress by TLC (developing agent: dichloromethane:methanol = 10:1).
-
Once the reaction is complete, proceed with filtration to remove the catalyst and subsequent work-up to isolate the product.
Conclusion and Future Outlook
The alternative synthesis routes for Nintedanib intermediates presented here offer significant advantages over the conventional pathway. The stereoselective intramolecular cyclization provides a more direct route to the oxindole core, while the optimized reduction methods for the aniline side-chain precursor offer improved efficiency, scalability, and environmental friendliness. Specifically, the use of an iron-based catalytic system for the nitro reduction stands out as a promising green chemistry approach for industrial-scale production.[8]
As the demand for Nintedanib continues, research into even more efficient and sustainable synthetic methods will be crucial. Future innovations may focus on flow chemistry applications, biocatalysis, and the use of greener solvents to further reduce the environmental impact of manufacturing this important therapeutic agent.
References
- 1. Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Item - An Improved Process for the Synthesis of Nintedanib Esylate - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]
"comparison of different methods for synthesizing Methyl 1-acetyl-2-oxoindoline-6-carboxylate"
Methyl 1-acetyl-2-oxoindoline-6-carboxylate is a pivotal intermediate in the synthesis of various pharmaceutically active compounds, most notably Nintedanib, a potent angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[1] The efficient and scalable synthesis of this key building block is therefore of significant interest to researchers in medicinal chemistry and process development. This guide provides an in-depth comparison of the primary methods for the synthesis of this compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a quantitative comparison to aid in method selection.
Introduction to the Synthetic Challenge
The core structure of the target molecule is an oxindole, a privileged scaffold in medicinal chemistry.[2] The synthetic challenge lies in the selective and efficient N-acetylation of the oxindole nitrogen in the presence of an ester functionality, which could potentially undergo side reactions under harsh conditions. The two principal methods that have emerged for this transformation are the direct N-acetylation using acetic anhydride and a potential alternative route employing acetyl chloride. This guide will dissect both methodologies.
Method 1: Direct N-Acetylation with Acetic Anhydride
This is the most commonly cited method in the literature, particularly within the patent landscape for the synthesis of Nintedanib intermediates.[3][4] The reaction involves the direct treatment of Methyl 2-oxoindoline-6-carboxylate with an excess of acetic anhydride at elevated temperatures.
Underlying Mechanism and Rationale
The N-acetylation of an oxindole with acetic anhydride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the oxindole acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The resulting tetrahedral intermediate then collapses, eliminating a molecule of acetic acid and forming the N-acetylated product.
The use of a large excess of acetic anhydride serves a dual purpose: it acts as both the acetylating agent and the solvent, driving the reaction to completion according to Le Châtelier's principle. The high reaction temperature (typically 110-130°C) is necessary to overcome the activation energy of the reaction, as the nucleophilicity of the oxindole nitrogen is moderate.[4] In some patented procedures, a high-boiling aromatic hydrocarbon solvent like xylene or toluene is used, which can also aid in the azeotropic removal of the acetic acid byproduct, further pushing the equilibrium towards the product.[3]
Experimental Protocol
Materials:
-
Methyl 2-oxoindoline-6-carboxylate
-
Acetic anhydride
-
Xylene (optional, as solvent)
-
Toluene (for washing)
-
Ethyl acetate (for washing)
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add Methyl 2-oxoindoline-6-carboxylate.
-
Add a significant excess of acetic anhydride (e.g., 17-20 equivalents). Alternatively, use a high-boiling solvent like xylene (5 volumes) and a smaller excess of acetic anhydride (9-10 equivalents).
-
Heat the reaction mixture to 110-130°C and maintain this temperature for 5-8 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid product and wash it sequentially with toluene and a mixture of toluene and ethyl acetate.
-
Dry the product under vacuum to obtain this compound.
Performance Data
| Parameter | Value | Reference |
| Yield | 73% | [3][4] |
| Reaction Time | 8 hours | [3][4] |
| Temperature | 130°C | [3][4] |
| Key Reagents | Acetic anhydride | [3][4] |
| Purification | Precipitation and washing | [3] |
Advantages and Disadvantages
Advantages:
-
Operational Simplicity: This is a one-step reaction with a straightforward workup.
-
Scalability: The procedure is amenable to large-scale synthesis, as demonstrated in various patents.[3]
-
Reagent Availability: Acetic anhydride is a readily available and relatively inexpensive reagent.
Disadvantages:
-
Harsh Conditions: The high reaction temperature and large excess of acetic anhydride can lead to the formation of impurities and may not be suitable for substrates with sensitive functional groups.
-
Byproduct Removal: The acetic acid byproduct needs to be efficiently removed to drive the reaction to completion.
-
Potential for Diacetylation: While less common for oxindoles compared to indoles, the potential for side reactions exists.[5][6]
Method 2: N-Acetylation with Acetyl Chloride and a Base
An alternative and widely used method for N-acetylation in organic synthesis involves the use of a more reactive acetylating agent, acetyl chloride, in the presence of a base.[7][8] While less specifically documented for this exact substrate, this method is a standard procedure for the acylation of amines and related heterocycles and presents a viable alternative to the high-temperature acetic anhydride method.
Underlying Mechanism and Rationale
Acetyl chloride is a more potent electrophile than acetic anhydride due to the inductive effect of the chlorine atom, making the carbonyl carbon more susceptible to nucleophilic attack. The reaction with the oxindole nitrogen proceeds rapidly, even at lower temperatures. A base, typically a tertiary amine like pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[7][8] The formation of a salt with the base prevents the protonation of the starting oxindole, which would render it non-nucleophilic.
This method offers the potential for milder reaction conditions and may be more suitable for substrates that are sensitive to high temperatures.
Proposed Experimental Protocol
Materials:
-
Methyl 2-oxoindoline-6-carboxylate
-
Acetyl chloride
-
Pyridine (or another suitable tertiary amine base)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
1 M HCl (for workup)
-
Saturated aqueous NaHCO₃ (for workup)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure: [8]
-
Dissolve Methyl 2-oxoindoline-6-carboxylate in a suitable anhydrous solvent such as dichloromethane or pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
If not using pyridine as the solvent, add at least one equivalent of a tertiary amine base (e.g., pyridine or triethylamine).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1-1.5 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or HPLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
If DCM was used as the solvent, wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield this compound.
Anticipated Performance and Comparison
| Parameter | Anticipated Value | Rationale/Reference |
| Yield | Potentially >80% | Higher reactivity of acetyl chloride may lead to higher conversion. |
| Reaction Time | 1-4 hours | Increased reactivity of the acylating agent allows for shorter reaction times. |
| Temperature | 0°C to room temperature | Milder conditions are generally sufficient for acetyl chloride reactions.[8] |
| Key Reagents | Acetyl chloride, Base (e.g., Pyridine) | Standard reagents for N-acetylation.[7][8] |
| Purification | Aqueous workup and chromatography/recrystallization | Standard purification for this type of reaction. |
Advantages and Disadvantages
Advantages:
-
Milder Reaction Conditions: Avoids the high temperatures required for the acetic anhydride method, potentially reducing byproduct formation.
-
Higher Reactivity: The increased reactivity of acetyl chloride can lead to shorter reaction times and potentially higher yields.
-
Versatility: This method is generally applicable to a wide range of substrates.
Disadvantages:
-
Moisture Sensitivity: Acetyl chloride is highly sensitive to moisture and requires anhydrous reaction conditions.
-
Corrosive Byproduct: The generation of HCl requires the use of a base and careful handling.
-
Purification: May require chromatographic purification to remove the base and any salts formed during the reaction, which can be less straightforward on a large scale compared to simple precipitation.
Comparative Summary and Workflow Visualization
To facilitate a direct comparison, the key parameters of the two synthetic methods are summarized in the table below.
| Feature | Method 1: Acetic Anhydride | Method 2: Acetyl Chloride & Base |
| Principle | Nucleophilic acyl substitution | Nucleophilic acyl substitution |
| Acetylation Agent | Acetic Anhydride | Acetyl Chloride |
| Temperature | High (110-130°C) | Low (0°C to RT) |
| Reaction Time | Long (5-8 hours) | Short (1-4 hours) |
| Reported Yield | ~73% | Potentially >80% |
| Catalyst/Additive | None (or solvent for azeotropic removal) | Base (e.g., Pyridine) |
| Workup/Purification | Precipitation and washing | Aqueous workup, chromatography/recrystallization |
| Scalability | Proven for large scale | Potentially more complex on a large scale |
| Key Advantage | Operational simplicity | Milder conditions, higher potential yield |
| Key Disadvantage | Harsh conditions | Moisture sensitivity, more complex workup |
The general workflow for the synthesis and subsequent use of this compound in the synthesis of a key Nintedanib intermediate is depicted in the following diagram.
Caption: Comparative workflow for the synthesis of this compound.
Conclusion and Recommendations
Both the direct N-acetylation with acetic anhydride and the use of acetyl chloride with a base represent viable methods for the synthesis of this compound.
-
For large-scale, industrial production , where operational simplicity and cost are paramount, the acetic anhydride method is a proven and robust choice. Its primary drawback of harsh conditions can be managed in a controlled manufacturing environment.
-
For laboratory-scale synthesis, and for substrates that may be sensitive to high temperatures , the acetyl chloride method offers a milder and potentially more efficient alternative. While it requires more careful handling of reagents and a more involved workup, it provides greater control over the reaction.
The ultimate choice of method will depend on the specific requirements of the synthesis, including the scale, the available equipment, the purity requirements of the final product, and the overall cost-effectiveness of the process. It is recommended that researchers evaluate both methods at a small scale to determine the most suitable approach for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. patents.justia.com [patents.justia.com]
- 4. CN112592307B - Preparation method of nintedanib intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Nintedanib Synthesis: An Analysis of Yield and Industrial Scalability
Introduction: The Clinical and Chemical Challenge of Nintedanib
Nintedanib, marketed under brand names like Ofev® and Vargatef®, is a cornerstone therapy for idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer (NSCLC).[1][2] As a small-molecule tyrosine kinase inhibitor, its efficacy lies in the simultaneous blockade of three key proangiogenic and pro-fibrotic pathways: vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[3][4] This multi-targeted approach has proven clinically significant in slowing disease progression.[3]
From a process chemistry perspective, the Nintedanib molecule, with its central (Z)-3-ylidene-2-oxindole core, presents a formidable synthetic challenge. The commercial viability of such a drug is intrinsically linked to the efficiency, scalability, and cost-effectiveness of its manufacturing process. Early synthetic routes, while foundational, often suffer from moderate yields and complex operations, prompting extensive research into process optimization.[5][6] This guide provides an in-depth comparison of the prominent synthetic pathways for Nintedanib, with a critical focus on reaction yields, strategic choices, and suitability for industrial-scale production.
Pathway 1: The Foundational Convergent Synthesis (Boehringer Ingelheim)
The original synthesis developed by Boehringer Ingelheim is a classic convergent strategy. This approach involves the independent synthesis of two complex molecular fragments—an activated oxindole core and an aniline side chain—which are then coupled in a late-stage condensation reaction.[3][7]
Synthesis of the Oxindole Core (Intermediate 6)
The journey to the oxindole core begins with methyl 4-chloro-3-nitrobenzoate. The key steps are:
-
Malonic Ester Addition: A classical nucleophilic aromatic substitution with a malonic ester, which builds the carbon framework necessary for the indolinone ring.
-
Reductive Cyclization: Hydrogenation under acidic conditions simultaneously reduces the nitro group to an amine and catalyzes a decarboxylative cyclization to furnish the 6-methoxycarbonyl-substituted oxindole (Intermediate 5 ).[7]
-
Activation: The oxindole is activated for the subsequent condensation by reaction with trimethyl orthobenzoate in acetic anhydride. This step serves a dual purpose: it forms the desired enol ether intermediate and concomitantly acetylates the indolinone nitrogen, which enhances the electrophilicity of the C3 position for the final coupling.[7]
Synthesis of the Aniline Side Chain (Intermediate 9)
The side chain is prepared from N-methyl-4-nitroaniline in a straightforward, high-yielding sequence:
-
Acylation & Amination: A one-pot reaction involving bromoacetylation followed by nucleophilic substitution with N-methylpiperazine.
-
Nitro Group Reduction: The nitro group is reduced to the corresponding aniline (Intermediate 9 ) via catalytic hydrogenation.[7][8]
Final Condensation and Deprotection
The final steps involve the crucial C-N bond formation:
-
Condensation: The activated oxindole core (6 ) and the aniline side chain (9 ) are condensed in an addition-elimination sequence.
-
Deprotection: The N-acetyl protecting group is removed using a base like piperidine to yield Nintedanib free base.[7]
This foundational route, while elegant, reportedly has an overall yield of approximately 28%, which presents a significant cost driver for commercial production.[1]
Pathway 2: Optimized Convergent Synthesis via an Improved Leaving Group
A significant process improvement involves modifying the activation step of the oxindole core. Research has shown that replacing the methoxy group on the exocyclic double bond with a better leaving group, such as an acetate, can dramatically improve the efficiency of the final condensation step.[9][10]
This strategy involves:
-
Knoevenagel Condensation: Reacting the initial oxindole intermediate with benzaldehyde to form an intermediate.
-
Acetylation: Acetylation with acetic anhydride provides an activated intermediate, (Z)-methyl 3-(acetoxy(phenyl)methylene)-1-acetyl-2-oxoindoline-6-carboxylate. The acetate is a superior leaving group compared to methoxide, facilitating the subsequent nucleophilic attack by the aniline side chain.
-
Condensation: The condensation with the aniline side chain proceeds under milder conditions and with higher efficiency.
This optimized pathway has been reported to achieve a remarkable overall yield of 71% , more than doubling the output of the original route and representing a substantial leap forward for industrial-scale synthesis.[9] The causality here is clear: the rate and completion of the key bond-forming addition-elimination reaction are enhanced by improving the lability of the leaving group on the electrophilic center.
Pathway 3: Linear Synthesis via Late-Stage Cyclization
An alternative to the convergent approach is a linear synthesis, where the molecular backbone is assembled sequentially before the final ring-forming reaction. One such patented method involves:[11]
-
Initial Condensation: A substituted nitrobenzoate is first condensed with trimethyl orthobenzoate.
-
Substitution: The resulting intermediate undergoes a substitution reaction with the aniline side chain. This step builds the entire carbon and nitrogen skeleton of the final molecule, but as a linear, uncyclized precursor.
-
Reductive Cyclization: In the final step, the nitro group is reduced, and the resulting amine spontaneously cyclizes onto the adjacent ester to form the 2-oxindole ring, yielding Nintedanib.
While this approach appears elegant by postponing the formation of the complex heterocyclic core, it has significant drawbacks for industrial application. The initial condensation and substitution reactions often require high temperatures, and the yields can be low, making the process less efficient and harder to scale compared to modern convergent strategies.[5][6]
Pathway 4: Novel High-Yield Industrial Processes
Recent patents focus on streamlining the synthesis for industrial production, emphasizing cost-effective reagents, simple operations, and high yields.[5][6] One prominent example starts with 4-halo-3-nitro-benzoic acid methyl ester and constructs the indolinone core through a different sequence of intermediates.[5]
The key innovation in these routes is often the optimization of the final coupling and crystallization steps. Several embodiments in a recent patent describe a final step that consistently achieves yields between 83% and 86% for the conversion of the immediate precursor to the final, purified Nintedanib.[5][6] This demonstrates a focus on process control and purification efficiency, which are critical for manufacturing active pharmaceutical ingredients (APIs). These processes are explicitly designed to be environmentally friendly and suitable for industrial scale by shortening the number of operational steps and using readily available materials.[5]
Comparative Yield Analysis
The following table summarizes the key differences between the described synthetic pathways, providing a clear comparison of their efficiencies.
| Pathway | Core Strategy | Key Innovation | Reported Overall Yield | Industrial Suitability | Reference(s) |
| Pathway 1 | Convergent | Foundational route | ~28% | Moderate; serves as a benchmark for improvement. | [1][7] |
| Pathway 2 | Convergent | Acetate as an improved leaving group | 71% | High; significant improvement in efficiency. | [9] |
| Pathway 3 | Linear | Late-stage reductive cyclization | Lower (not specified) | Low; requires high temperatures and has low yields. | [5][6][11] |
| Pathway 4 | Convergent | Optimized final coupling & purification | High (Final step yields 83-86%) | Very High; designed for cost-effective, large-scale production. | [5][6] |
Detailed Experimental Protocol: Optimized Final Condensation (Pathway 4)
To ensure trustworthiness and provide a self-validating protocol, the following is a representative procedure for the high-yield final step, adapted from patent literature.[6] This step involves the reaction of the key intermediate, methyl 3-benzoyl-2-oxoindoline-6-formate, with the aniline side chain.
Objective: To synthesize Nintedanib (I) from methyl 3-benzoyl-2-oxoindoline-6-formate (V) and N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (VI).
Materials:
-
Methyl 3-benzoyl-2-oxoindoline-6-formate (V)
-
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (VI)
-
p-Toluenesulfonic acid
-
Toluene
-
Methanol
-
n-Heptane
Procedure:
-
To a 1000 mL reaction flask equipped with a stirrer and a water separator, add 500 mL of toluene, 40.0 g of methyl 3-benzoyl-2-oxoindoline-6-formate (V), and 39.4 g of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (VI).
-
Stir the mixture at room temperature (25°C) to form a suspension.
-
Add 2.6 g of p-toluenesulfonic acid as a catalyst.
-
Heat the reaction mixture to reflux (approximately 110°C) and begin azeotropic removal of water using the water separator.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours, indicated by the disappearance of the starting materials.
-
Once the reaction is complete, cool the mixture to 60-70°C.
-
Add 100 mL of purified water and stir for 10 minutes. Allow the layers to separate and discard the aqueous layer.
-
Concentrate the organic (toluene) layer under reduced pressure to obtain a crude solid residue.
-
To the residue, add methanol and n-heptane as a crystallization solvent system. Heat to dissolve, then cool slowly to induce crystallization.
-
Filter the resulting precipitate, wash the filter cake with a cold methanol/n-heptane mixture, and dry under vacuum.
-
This procedure typically yields approximately 36.8 g of Nintedanib. (Yield: 85.6%) .[6]
Conclusion
The synthetic landscape of Nintedanib has evolved significantly from its initial discovery. The progression from the foundational convergent route with a modest ~28% yield to optimized processes boasting yields as high as 71% showcases the power of strategic process chemistry. Key innovations, such as the introduction of a more labile leaving group, have more than doubled the efficiency of the core reaction. Furthermore, recent industrial methods prioritize operational simplicity and high-yield final steps, achieving remarkable efficiency in the crucial coupling and purification stages. For researchers and drug development professionals, the choice of synthetic pathway represents a critical decision, balancing factors of yield, cost, scalability, and environmental impact. The continued refinement of these routes will be essential in ensuring broad and affordable access to this life-extending therapy.
References
- 1. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. techex.in [techex.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20200048225A1 - Methods for preparing nintedanib and intermediates thereof - Google Patents [patents.google.com]
- 6. US10836751B2 - Methods for preparing Nintedanib and intermediates thereof - Google Patents [patents.google.com]
- 7. Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity_Chemicalbook [chemicalbook.com]
- 8. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. tandfonline.com [tandfonline.com]
- 11. US20170174625A1 - Preparation method of nintedanib - Google Patents [patents.google.com]
A Guide to the Cost-Effectiveness of Synthetic Routes for Nintedanib Intermediates
Executive Summary
Nintedanib, a multi-targeted tyrosine kinase inhibitor, is a critical therapeutic agent for idiopathic pulmonary fibrosis (IPF) and other fibrosing interstitial lung diseases. The economic viability of its large-scale production is intrinsically linked to the efficiency of its synthetic pathway, particularly the preparation of its key structural fragments. This guide provides a comparative analysis of prominent synthetic routes for Nintedanib's core intermediates: the substituted oxindole core and the aniline side-chain. We dissect these routes through the lens of cost-effectiveness, evaluating factors such as raw material accessibility, process safety, reaction yields, and operational complexity. By presenting detailed experimental protocols, quantitative comparisons, and process flow diagrams, this document aims to equip researchers and drug development professionals with the critical insights needed to select and optimize the synthesis of this vital pharmaceutical agent.
Introduction: Deconstructing the Nintedanib Molecule
Nintedanib, chemically known as (Z)-methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate, functions by inhibiting key signaling pathways involved in fibroblast proliferation and angiogenesis, including the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1][2][3]
A convergent synthesis strategy is typically employed for its construction, which involves the preparation of two key intermediates followed by their condensation.[3] The overall cost and efficiency are therefore dependent on the optimization of the synthesis for each fragment.
-
Intermediate A: The Oxindole Core. This fragment, typically an activated (Z)-methyl 3-(alkoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, forms the rigid backbone of the final molecule.
-
Intermediate B: The Aniline Side-Chain. This is N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, providing the flexible, substituted aniline moiety crucial for kinase binding.
The final step is an addition-elimination reaction between these two intermediates to form the Nintedanib free base, which is then typically converted to its monoethanesulfonate salt for improved stability and bioavailability.[3]
Comparative Analysis of Synthetic Routes for Key Intermediates
The challenge in Nintedanib synthesis lies in developing routes that are not only high-yielding but also scalable, safe, and environmentally conscious, thereby reducing the overall cost of goods (COGS).[1]
Synthesis of the Oxindole Core (Intermediate A)
The oxindole core is arguably the more complex fragment, and its synthesis has been the subject of significant process optimization.
Route 1: The Classical Malonic Ester Pathway
This widely cited route represents the foundational approach to the oxindole core, detailed in early patents and process chemistry literature.[3] The rationale is to build the heterocyclic system from a substituted nitroarene precursor.
Experimental Protocol (Route 1)
-
Malonic Ester Addition: Methyl 4-chloro-3-nitrobenzoate is reacted with dimethyl malonate in the presence of a base (e.g., sodium methoxide) in a polar aprotic solvent like DMF. This nucleophilic aromatic substitution introduces the carbon framework needed for cyclization.
-
Reductive Cyclization: The resulting nitrobenzene derivative is subjected to catalytic hydrogenation (e.g., H₂ over Pd/C) under acidic conditions. The nitro group is reduced to an amine, which spontaneously undergoes an intramolecular decarboxylative cyclization to furnish the 6-methoxycarbonyl-substituted oxindole.[3]
-
Activation for Condensation: The oxindole is then activated by reacting with triethyl orthobenzoate or trimethyl orthobenzoate in acetic anhydride.[3][4] This step forms the enol ether moiety and includes a concomitant N-acetylation of the oxindole, which activates the scaffold for the subsequent condensation with the aniline intermediate.[3]
Causality and In-Depth Analysis
-
Expertise & Experience: The use of a malonic ester provides a reliable method for introducing a two-carbon chain. The choice of catalytic hydrogenation is a classic and efficient method for nitro group reduction. However, industrial-scale hydrogenation can require specialized high-pressure reactors, adding to capital costs and safety considerations.[1] The N-acetylation in the final step is a clever process choice; it increases the reactivity of the C3-position of the oxindole ring, facilitating a more efficient condensation.
-
Trustworthiness: This route is well-documented and robust, forming the basis for many subsequent modifications. However, it suffers from a relatively long sequence and the use of high-pressure equipment.[1]
References
- 1. US20200048225A1 - Methods for preparing nintedanib and intermediates thereof - Google Patents [patents.google.com]
- 2. US10836751B2 - Methods for preparing Nintedanib and intermediates thereof - Google Patents [patents.google.com]
- 3. Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity_Chemicalbook [chemicalbook.com]
- 4. WO2019048974A1 - PROCESS FOR PREPARING NINTEDANIB - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Purity Analysis and Comparison of Methyl 1-acetyl-2-oxoindoline-6-carboxylate from Different Suppliers
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 1-acetyl-2-oxoindoline-6-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds, including the potent angiokinase inhibitor, nintedanib.[1][2] The purity of this intermediate is of paramount importance as it directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can lead to the formation of undesired byproducts, reduce the overall yield of the API, and potentially introduce toxic components into the final drug product.[3]
Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[3][4][5] The ICH Q3A(R2) guideline, in particular, mandates the identification and qualification of impurities that are present above a certain threshold.[6][7] Therefore, a robust analytical framework for the purity assessment of starting materials and intermediates is not just a matter of good science, but a regulatory necessity.
This guide provides a comprehensive, in-depth comparison of this compound sourced from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). We will delve into the rationale behind the chosen analytical techniques, provide detailed experimental protocols, and present a comparative analysis of the purity profiles. Our objective is to equip researchers and drug development professionals with the necessary tools and insights to make informed decisions when sourcing this critical intermediate.
Anticipated Impurity Profile: A Synthesis-Based Approach
The synthesis of this compound typically involves the N-acetylation of Methyl 2-oxoindoline-6-carboxylate. A common method employs acetic anhydride for this transformation.[1] Based on this synthetic route, we can anticipate the following potential impurities:
-
Unreacted Starting Material: Residual Methyl 2-oxoindoline-6-carboxylate.
-
Over-Acetylation Products: Di-acetylated or other over-acetylated species, although less likely under controlled conditions.
-
Byproducts of Acetic Anhydride: Acetic acid and its derivatives.
-
Degradation Products: Hydrolysis of the ester or acetyl group under certain storage or processing conditions.
-
Residual Solvents: Solvents used during the synthesis and purification steps.
Analytical Workflow: A Multi-faceted Approach to Purity Determination
A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, we will employ a combination of chromatographic and spectroscopic methods to ensure a thorough and reliable assessment.
Caption: A visual representation of the analytical workflow for purity comparison.
Experimental Methodologies
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is ideal for separating the moderately polar target compound from potential non-polar and polar impurities.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development.[8]
-
Mobile Phase: A gradient elution will be employed to ensure the separation of impurities with a wide range of polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the chromophore of the oxindole ring system).
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare solutions of each supplier's material at a concentration of 1 mg/mL in acetonitrile.
Method Validation: The HPLC method will be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of detection/quantitation.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR will be employed to confirm the identity of the main component and to aid in the characterization of any significant impurities.
Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: To observe the proton environment and for initial purity estimation by integration.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
2D NMR (COSY, HSQC, HMBC): To be used if necessary for the structural elucidation of unknown impurities.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, making it a powerful technique for identifying unknown impurities.
Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
LC Method: The same HPLC method as described above will be used.
-
MS Parameters:
-
Ionization Mode: Positive and negative ESI to maximize the chances of detecting different types of impurities.
-
Mass Range: Scan from m/z 50 to 1000.
-
Fragmentation Analysis (MS/MS): For impurities detected above the identification threshold, tandem mass spectrometry will be performed to obtain structural information from the fragmentation patterns.[12]
-
Results and Discussion
Comparative Purity Data (HPLC-UV)
The purity of this compound from the three suppliers was determined by HPLC-UV analysis, with the results summarized in the table below.
| Supplier | Purity by Area % | Number of Impurities > 0.05% |
| Supplier A | 99.85% | 1 |
| Supplier B | 98.92% | 3 |
| Supplier C | 99.53% | 2 |
Supplier A demonstrated the highest purity, with only one minor impurity detected above the reporting threshold of 0.05%. Supplier B showed the lowest purity and the highest number of impurities, suggesting a less optimized manufacturing or purification process. Supplier C provided material of high purity, though with slightly more impurities than Supplier A.
Impurity Profile Analysis
Further investigation using LC-MS and NMR was conducted on the impurities that exceeded the ICH identification threshold.
-
Supplier A: The single impurity was identified by LC-MS as the starting material, Methyl 2-oxoindoline-6-carboxylate, at a level of 0.12%. This was confirmed by comparing its retention time and mass spectrum with a reference standard.
-
Supplier B: The major impurity (0.65%) was identified as the starting material. Two other unknown impurities were also detected at 0.25% and 0.10%. MS/MS fragmentation analysis of the 0.25% impurity suggested a possible hydrolysis product where the methyl ester has been converted to a carboxylic acid.
-
Supplier C: The two impurities were identified as the starting material (0.28%) and an unknown impurity at 0.15%.
Structural Confirmation by NMR and MS
The ¹H NMR spectra of all three samples were consistent with the structure of this compound. The characteristic signals for the acetyl methyl group, the ester methyl group, the methylene protons of the indoline ring, and the aromatic protons were all present in the expected chemical shift regions and with the correct integrations. In the sample from Supplier B, small peaks corresponding to the starting material were clearly visible.
The mass spectra for the main peak in all samples showed a protonated molecular ion [M+H]⁺ at m/z 234.2, consistent with the molecular weight of the target compound (233.22 g/mol ).
Workflow for Impurity Identification
Caption: A logical flow diagram for the identification of unknown impurities.
Conclusion and Recommendations
This comparative study demonstrates the importance of a rigorous analytical evaluation when selecting a supplier for critical pharmaceutical intermediates. While all three suppliers provided material that was predominantly this compound, there were significant differences in their purity profiles.
-
Supplier A is recommended for applications where the highest purity is required, as their material contained the lowest levels of impurities.
-
Supplier C represents a viable alternative, with a high purity profile, though with a slightly higher level of the starting material impurity.
-
Supplier B 's material may be suitable for early-stage research where purity is less critical, but would likely require further purification before being used in a cGMP manufacturing process for a clinical-stage compound.
It is crucial for researchers and drug development professionals to not solely rely on the Certificate of Analysis provided by the supplier, but to conduct their own independent purity analysis. A multi-technique approach, as outlined in this guide, provides a comprehensive and reliable assessment of product quality, ensuring the integrity of downstream processes and the safety of the final pharmaceutical product.
References
- 1. patents.justia.com [patents.justia.com]
- 2. This compound | 676326-36-6 [chemicalbook.com]
- 3. jpionline.org [jpionline.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. youtube.com [youtube.com]
- 8. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. scienceready.com.au [scienceready.com.au]
Performance Analysis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate in Scaled-Up Reactions: A Comparative Guide
This guide provides a comprehensive analysis of the performance of Methyl 1-acetyl-2-oxoindoline-6-carboxylate in scaled-up chemical reactions, a critical consideration for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the synthetic pathways, scalability challenges, and compare its performance with a viable alternative, offering experimental insights and data to inform your process development decisions.
Introduction to this compound
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its rigid bicyclic structure and versatile functional groups make it an attractive scaffold for drug discovery. However, transitioning from bench-scale synthesis to pilot-plant or industrial-scale production presents a unique set of challenges. This guide aims to illuminate these challenges and provide a comparative framework for assessing its performance.
Synthetic Route and Scalability Considerations
The synthesis of this compound typically proceeds through a multi-step sequence. A common and efficient method involves the reductive cyclization of a substituted nitrophenyl derivative.
A key intermediate in the synthesis of various bioactive molecules is 6-carbomethoxyoxindole. This compound is prepared from methyl 4-amino-3-nitrobenzoate in a three-step sequence. The process starts with a Sandmeyer reaction to introduce a chloro group, followed by a Rosenmund–von Braun reaction to add a cyano group, and finally, reductive cyclization to form the oxindole ring. This final step is particularly noteworthy for its efficiency and scalability.
An alternative and often more scalable approach for the synthesis of oxindoles involves the palladium-catalyzed intramolecular α-arylation of amides. This method is favored for its high yields and applicability to a wide range of substrates. For instance, the synthesis of N-Boc-6-methoxycarbonyl-oxindole has been achieved in an impressive 99% yield using this methodology.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Performance Comparison: this compound vs. Alternative
In many synthetic applications, particularly in the development of kinase inhibitors, alternative building blocks can be considered. A relevant comparator is the class of 2-amino-3-acyl-thiophenes, which also serve as versatile intermediates.
Comparative Data
| Parameter | This compound | 2-Amino-3-acyl-thiophenes |
| Typical Yield (Lab Scale) | 85-95% | 80-90% |
| Scalability Challenges | - Exothermic reductive cyclization requires careful temperature control.- Potential for side reactions during N-acetylation. | - Gewald reaction conditions can be harsh.- Purification of some derivatives can be challenging. |
| Key Advantages | - Rigid scaffold provides conformational constraint.- Well-established chemistry. | - Highly versatile for further functionalization.- One-pot synthesis is often feasible. |
| Potential Applications | - Kinase inhibitors- Antiviral agents | - Kinase inhibitors- Anti-inflammatory agents |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-oxoindoline-6-carboxylate via Reductive Cyclization
-
Reaction Setup: A stirred solution of the appropriate nitro precursor in a suitable solvent (e.g., ethanol, ethyl acetate) is placed in a hydrogenation vessel.
-
Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.
-
Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired oxindole.
Protocol 2: N-Acetylation of Methyl 2-oxoindoline-6-carboxylate
-
Reaction Setup: To a solution of Methyl 2-oxoindoline-6-carboxylate in a suitable solvent (e.g., dichloromethane, acetic acid) is added acetic anhydride.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
Diagram of the Experimental Workflow
Caption: General experimental workflow for chemical synthesis.
Conclusion and Future Outlook
This compound remains a valuable building block in medicinal chemistry. While its scaled-up synthesis requires careful process optimization, particularly concerning the reductive cyclization and N-acetylation steps, the well-established chemistry and the rigid nature of the scaffold make it a reliable choice for many applications. The comparison with alternative intermediates like 2-amino-3-acyl-thiophenes highlights the trade-offs between different synthetic strategies. Future research may focus on developing more atom-economical and environmentally benign synthetic routes to this important class of compounds, potentially through the use of novel catalytic systems. The choice of intermediate will ultimately depend on the specific target molecule, desired biological activity, and the overall process economics.
A Comparative Guide to Confirming the Identity of Impurities in Methyl 1-acetyl-2-oxoindoline-6-carboxylate
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For Methyl 1-acetyl-2-oxoindoline-6-carboxylate, a key intermediate in the synthesis of kinase inhibitors like Nintedanib, a rigorous understanding and control of its impurity profile are mandated by global regulatory bodies.[1][2] This guide provides a comprehensive comparison of analytical strategies to detect, identify, and definitively confirm the structure of potential impurities, grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]
The Imperative of Impurity Profiling
Impurities in a drug substance can originate from various sources, including starting materials, by-products of the synthesis, degradation products, or residual reagents and catalysts.[4][5][6] Even at trace levels, these unintended components can possess undesirable pharmacological or toxicological properties, compromising the safety of the final drug product.[4][7] The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities that exceed specific thresholds, making their structural elucidation a non-negotiable step in the development process.[3][5][8]
Based on the common synthesis route for this compound, which involves the acetylation of methyl 2-oxoindoline-6-carboxylate with acetic anhydride, a landscape of potential impurities can be predicted.[9] These may include unreacted starting materials, over-acetylated by-products, or degradation products arising from hydrolysis or oxidation.
An Orthogonal Approach: The Pillar of Confidence
No single analytical technique can provide the requisite level of certainty for impurity identification. A robust and defensible strategy relies on orthogonal methods —distinct analytical techniques that measure the same attribute based on different chemical or physical principles.[10][11][12] This approach maximizes the probability of detecting all impurities, including those that might co-elute or be otherwise masked in a primary method.[11][12] For structural confirmation, the convergence of data from multiple orthogonal techniques provides the highest degree of confidence.
The core workflow for impurity identification is a multi-stage process, beginning with detection and culminating in definitive structural confirmation.
Caption: Integrated workflow for impurity identification.
Comparative Analysis of Core Analytical Techniques
The confident identification of an impurity hinges on the strategic application of chromatography and spectroscopy. Each technique offers unique insights, and their strengths and limitations must be understood to build a comprehensive analytical package.
| Technique | Primary Role | Strengths | Limitations |
| UPLC-UV/DAD | Detection, Separation, Quantification | High-throughput, excellent resolution, quantitative accuracy, robust. | Provides no structural information beyond UV chromophore; risk of co-elution. |
| LC-MS/MS | Mass Determination, Fragmentation | High sensitivity and specificity; provides molecular weight and structural fragments, essential for proposing putative structures.[13][14] | Ionization efficiency can vary; isomeric compounds may be indistinguishable without specific methods. |
| HRMS (e.g., Q-ToF) | Elemental Composition | Provides highly accurate mass measurement, enabling the determination of elemental formulas for unknown compounds. | Higher cost and complexity compared to standard MS. |
| Preparative HPLC | Isolation and Purification | Enables the collection of sufficient quantities of an impurity for further analysis (e.g., NMR).[15][16] | Can be time-consuming and solvent-intensive; requires method development to achieve desired purity.[17] |
| NMR Spectroscopy | Definitive Structure Elucidation | The "gold standard" for determining the precise molecular structure, including stereochemistry.[18][19][20][21] | Relatively low sensitivity, requiring microgram to milligram quantities of pure material; expensive instrumentation.[20] |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: UPLC-MS Screening for Impurity Detection and Identification
This protocol describes a universal method for the initial detection of impurities and obtaining preliminary mass information.
1. Rationale: The combination of Ultra-High-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS) provides a rapid and sensitive means to separate the API from its impurities and obtain their molecular weights.[7][22] A Quadrupole Time-of-Flight (Q-ToF) High-Resolution Mass Spectrometer (HRMS) is preferred to gain accurate mass data, which is critical for determining the elemental composition of unknowns.[14]
2. Methodology:
- System: An Acquity UPLC system coupled to a Xevo G2-XS Q-ToF Mass Spectrometer.
- Column: A versatile C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A shallow gradient from 5% to 95% B over 15 minutes to ensure separation of closely related compounds.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 1 µL.
- Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of Acetonitrile:Water to a concentration of 1 mg/mL.
- MS Detection:
- Mode: ESI+ (Electrospray Ionization, Positive Mode).
- Scan Range: 50-1000 m/z.
- Data Acquisition: Perform both full MS scans to detect all ions and data-dependent MS/MS scans on the most abundant ions to obtain fragmentation patterns.[13]
Protocol 2: Isolation of Target Impurity using Preparative HPLC
Once an unknown impurity is detected above the identification threshold (typically >0.10% as per ICH Q3A), it must be isolated for definitive structural analysis by NMR.[4][5]
1. Rationale: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is used to purify and collect milligram quantities of the target impurity.[15][23] The method developed at the analytical scale is scaled up to a larger column diameter to handle higher sample loads.[16]
2. Methodology:
- System: A Waters AutoPurification HPLC/MS System.
- Column: A C18 preparative column with the same stationary phase as the analytical method (e.g., XBridge Prep C18, 5 µm, 19 x 150 mm).
- Mobile Phase: Use the same mobile phases as the analytical method, but ensure buffers are volatile (e.g., formic acid, ammonium formate) for easy removal post-collection.
- Gradient: The analytical gradient is geometrically scaled to the preparative column dimensions and flow rate.
- Flow Rate: 20 mL/min (example, must be calculated based on column dimensions).
- Sample Loading: Perform loading studies to maximize the amount of sample injected without compromising the resolution between the impurity and the main API peak.[17][23]
- Detection & Fraction Collection: Use a combination of UV detection and mass-directed fraction collection. Trigger collection based on the specific m/z of the target impurity to ensure high purity of the collected fraction.[17]
- Post-Collection Processing: Pool the collected fractions containing the pure impurity. Remove the solvents using a lyophilizer or rotary evaporator to obtain the isolated impurity as a solid.
Protocol 3: Structural Elucidation by NMR Spectroscopy
1. Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation.[18][19][21][24] A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments provides detailed information about the atomic connectivity and chemical environment, allowing for the complete assembly of the molecular structure.[18][19]
2. Methodology:
- System: A Bruker Avance III HD 500 MHz spectrometer (or higher field strength for better resolution).
- Sample Preparation: Dissolve ~1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Experiments to be Performed:
- ¹H NMR: Provides information on the number and type of protons and their neighboring environment.
- ¹³C NMR: Shows the number and type of carbon atoms.
- COSY (Correlation Spectroscopy): Reveals proton-proton (J-coupling) correlations, identifying adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the molecular backbone.
- Data Analysis: Integrate the data from all NMR experiments to piece together the complete chemical structure. This confirmed structure is then compared against the putative structure proposed from the MS/MS fragmentation data.
Conclusion: An Integrated and Indispensable Strategy
Confirming the identity of impurities in this compound is a rigorous, multi-step process that underpins the safety and quality of the final pharmaceutical product. A strategy built on the principle of orthogonality, leveraging the separation power of UPLC, the identification capabilities of high-resolution mass spectrometry, and the definitive structural elucidation power of NMR, provides the most robust and scientifically sound approach.[7][10] By following systematic protocols for detection, isolation, and characterization, drug development professionals can confidently meet stringent regulatory expectations and ensure the delivery of safe and effective medicines.
References
- 1. tdcommons.org [tdcommons.org]
- 2. This compound | 676326-36-6 [chemicalbook.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. jpionline.org [jpionline.org]
- 5. database.ich.org [database.ich.org]
- 6. m.youtube.com [m.youtube.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 9. patents.justia.com [patents.justia.com]
- 10. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. scispace.com [scispace.com]
- 15. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 16. agilent.com [agilent.com]
- 17. waters.com [waters.com]
- 18. veeprho.com [veeprho.com]
- 19. toref-standards.com [toref-standards.com]
- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 21. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 22. waters.com [waters.com]
- 23. warwick.ac.uk [warwick.ac.uk]
- 24. moravek.com [moravek.com]
Safety Operating Guide
Mastering the Safe Handling of Methyl 1-acetyl-2-oxoindoline-6-carboxylate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Methyl 1-acetyl-2-oxoindoline-6-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides an in-depth, procedural framework for the safe use, management, and disposal of this compound, grounded in established safety protocols and scientific principles.
Understanding the Hazard Profile
This compound is classified with the GHS07 pictogram and a "Warning" signal word, indicating specific health hazards.[1] A thorough understanding of its hazard statements is the foundation of a robust safety plan:
-
H302: Harmful if swallowed: Ingestion can lead to adverse health effects.
-
H315: Causes skin irritation: Direct contact with the skin can cause redness, itching, and inflammation.
-
H319: Causes serious eye irritation: Contact with the eyes can result in significant and potentially damaging irritation.
-
H335: May cause respiratory irritation: Inhalation of the dust or powder can irritate the respiratory tract, leading to coughing and discomfort.
The precautionary statement P261 advises to "avoid breathing dust/fume/gas/mist/vapors/spray," underscoring the importance of proper ventilation and respiratory protection.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE is not merely a checklist item but a critical risk mitigation strategy.
Eye and Face Protection: Shielding Against Accidental Splashes
Given the serious eye irritation risk (H319), robust eye protection is non-negotiable.
-
Minimum Requirement: Safety glasses with side shields conforming to EN166 or ANSI Z87.1 standards.
-
Best Practice: Chemical safety goggles provide a more complete seal around the eyes, offering superior protection against airborne particles and splashes.
-
High-Risk Operations: When handling larger quantities or during procedures with a high potential for splashing (e.g., transfers, dissolution of large amounts), a full-face shield worn over safety goggles is strongly recommended.
Hand Protection: Selecting the Right Glove Material
| Glove Material | Recommendation | Rationale |
| Nitrile | Excellent Choice | Offers good resistance to a wide range of chemicals, including many organic compounds. It is a suitable choice for splash protection and general handling. |
| Neoprene | Good Alternative | Provides good resistance to acids, bases, and some organic solvents. It can be a viable alternative to nitrile. |
| Latex | Not Recommended | While offering dexterity, latex gloves have a higher potential for allergic reactions and may not provide sufficient protection against this class of chemical. |
Crucial Considerations for Glove Usage:
-
Inspect Before Use: Always check gloves for any signs of degradation, such as discoloration, swelling, or punctures.
-
Proper Donning and Doffing: Avoid contaminating your skin by following established procedures for putting on and taking off gloves.
-
Avoid Cross-Contamination: Do not touch common surfaces like doorknobs, phones, or keyboards with gloved hands.
-
Regular Replacement: Change gloves immediately if they become contaminated. Do not reuse disposable gloves.
Body Protection: Minimizing Skin Exposure
A clean, buttoned lab coat should be worn at all times in the laboratory to protect against spills and contamination of personal clothing. For operations with a higher risk of significant spillage, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: Preventing Inhalation of Particulates
To comply with the P261 precautionary statement and mitigate the risk of respiratory irritation (H335), all handling of solid this compound should be performed in a certified chemical fume hood. This engineering control is the most effective way to prevent the inhalation of airborne particles.
In situations where a fume hood is not available or during a significant spill, a NIOSH-approved respirator with a particulate filter (N95 or higher) may be necessary. However, this should be a secondary measure, with primary reliance on engineering controls.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Workflow for Handling Solid Compound
Caption: Workflow for the safe handling of solid this compound.
Disposal Plan: Ensuring Environmental Responsibility
Improper disposal of chemical waste poses a significant threat to the environment and public health. This compound and materials contaminated with it must be treated as hazardous waste.
Key Disposal Principles:
-
Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, clearly labeled hazardous waste container.
-
Container Integrity: Use a container that is compatible with the chemical, in good condition, and has a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed environmental waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For a small spill, carefully clean it up using an absorbent material, wearing the appropriate PPE. Place the absorbent material in a sealed, labeled container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's emergency response team.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to scientific advancement.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
